molecular formula C9H8BrN3O2S B1293484 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 957034-91-2

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B1293484
CAS No.: 957034-91-2
M. Wt: 302.15 g/mol
InChI Key: DMHYMFNRNCUDOK-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (CAS 957034-91-2) is a versatile benzenesulfonamide derivative featuring a brominated pyrazole ring, serving as a key structural template in medicinal chemistry for the development of novel bioactive molecules . This scaffold has demonstrated significant promise in antiparasitic research, with closely related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibiting potent in vitro activity against Leishmania infantum and Leishmania amazonensis . The antileishmanial profile of certain derivatives has been reported as comparable to the reference drug pentamidine but with lower cytotoxicity, highlighting the potential of this chemical series for developing new treatments for neglected tropical diseases . Furthermore, pyrazole-based benzenesulfonamides are extensively investigated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA II, IX, and XII . These enzymes are important therapeutic targets linked to conditions such as glaucoma, epilepsy, and cancer . The bromine atom at the 4-position of the pyrazole ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create diverse libraries of analogs for structure-activity relationship (SAR) studies . The molecular structure is characterized by a molecular weight of 302.15 g/mol and the molecular formula C9H8BrN3O2S . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a valuable building block in drug discovery, particularly in projects targeting infectious diseases and enzyme inhibition.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYMFNRNCUDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649977
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-91-2
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. This molecule incorporates two key pharmacophores: the pyrazole ring, a feature of several approved drugs, and the benzenesulfonamide group, known for its diverse biological activities. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided below. While a specific experimentally determined melting point is not available in the reviewed literature, a predicted value is provided based on computational models.

PropertyValue
CAS Number 957034-91-2[1]
Molecular Formula C₉H₈BrN₃O₂S[1]
Molecular Weight 302.15 g/mol [1]
Predicted Boiling Point 464.7 ± 51.0 °C
Predicted Density 1.82 ± 0.1 g/cm³
Predicted pKa 9.68 ± 0.10

Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward and efficient two-step process, starting from commercially available 4-bromopyrazole. The general approach involves the chlorosulfonation of an N-aryl pyrazole, followed by amination of the resulting sulfonyl chloride. A detailed experimental protocol is outlined below.

Step 1: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

A general method for the synthesis of arylsulfonyl chlorides from the corresponding aryl compounds can be adapted for this step.

Materials:

  • 1-phenyl-4-bromopyrazole

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenyl-4-bromopyrazole in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of the sulfonyl chloride intermediate with ammonia. A general procedure for the synthesis of sulfonamides from sulfonyl chlorides can be followed.[2]

Materials:

  • 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride in THF in a round-bottom flask.

  • Add triethylamine to the solution.

  • Slowly add aqueous ammonia to the mixture at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Add water to the residue and, if necessary, acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 1-phenyl-4-bromopyrazole B 4-(4-Bromo-1H-pyrazol-1-yl)- benzenesulfonyl chloride A->B Chlorosulfonic acid, DCM C 4-(4-Bromo-1H-pyrazol-1-yl)- benzenesulfonyl chloride D 4-(4-Bromo-1H-pyrazol-1-yl)- benzenesulfonamide C->D Aqueous Ammonia, THF, Triethylamine

A high-level overview of the two-step synthesis process.

Characterization Data (Predicted)

TechniqueExpected Peaks
¹H NMR Signals corresponding to the protons on the pyrazole and benzene rings. A singlet for the pyrazole proton, and multiplets for the aromatic protons. A broad singlet for the sulfonamide NH₂ protons.
¹³C NMR Peaks in the aromatic region for the carbons of the pyrazole and benzene rings.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (302.15 m/z), along with characteristic isotopic patterns for bromine.

Potential Biological Activity and Signaling Pathways

The this compound scaffold is present in a number of biologically active molecules, including the well-known anti-inflammatory drug Celecoxib. This suggests that the title compound may also exhibit interesting pharmacological properties.

Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in inflammation and pain. The benzenesulfonamide moiety is a key feature of selective COX-2 inhibitors like Celecoxib. Therefore, it is plausible that this compound could act as a COX-2 inhibitor, thereby blocking the conversion of arachidonic acid to prostaglandins and exerting anti-inflammatory effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound 4-(4-Bromo-1H-pyrazol-1-yl)- benzenesulfonamide Target_Compound->COX2 Inhibition

Potential inhibition of the COX-2 signaling pathway.
Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding group that can inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Certain CA isoforms are implicated in diseases such as glaucoma, epilepsy, and some cancers. The benzenesulfonamide core of the title compound suggests that it could be investigated for its potential as a carbonic anhydrase inhibitor.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The straightforward synthetic route and the presence of key pharmacophores make this compound an interesting target for further investigation in drug discovery programs. The predicted biological activities, particularly as a potential COX-2 or carbonic anhydrase inhibitor, warrant further experimental validation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related novel chemical entities.

References

An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the compound 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈BrN₃O₂S[Calculated]
Molecular Weight 302.15 g/mol [Calculated]
Predicted Boiling Point 464.7 ± 51.0 °C[1]
Predicted Density 1.82 ± 0.1 g/cm³[1]
Predicted pKa 9.68 ± 0.10[1]
Appearance Off-white to light yellow solid[2]

Synthesis and Characterization

The synthesis of this compound can be achieved through a general procedure for the preparation of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives. This typically involves the reaction of a functionalized amine with an appropriate arylsulfonyl chloride.

General Synthesis Workflow

Synthesis Workflow cluster_step1 Step 1: Pyrazole Ring Formation and Bromination cluster_step2 Step 2: Sulfonamide Formation reagent1 4-Hydrazinylbenzenesulfonamide intermediate1 4-(4-Bromo-1H-pyrazol-1-yl)aniline reagent1->intermediate1 Reaction reagent2 Brominating Agent (e.g., N-Bromosuccinimide) reagent2->intermediate1 product This compound intermediate1->product Reaction with Triethylamine in THF reagent3 Benzenesulfonyl chloride derivative reagent3->product purification Purification (Recrystallization from Ethanol) product->purification

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives (General Procedure) [3]

A solution of the appropriate functionalized amine (0.4 mmol) and an arylsulfonyl chloride derivative (1.0 mmol) in tetrahydrofuran (THF, 5 mL) is treated with triethylamine (0.5 mL). The reaction mixture is stirred at room temperature for approximately 2 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the sulfonamide derivative is isolated by the addition of a base, followed by acidification. The crude product is then purified by recrystallization from ethanol to yield the final compound.[3]

Characterization

The structural confirmation of this compound and its intermediates is typically performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, including the positions of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For sulfonamides, characteristic bands for the SO₂ group are expected in the range of 1330–1630 cm⁻¹.[3]

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the pyrazole and benzenesulfonamide moieties are present in numerous biologically active compounds. This suggests potential therapeutic applications for this molecule.

Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have been investigated for a range of biological activities, including:

  • Antileishmanial Activity: Some compounds from this class have shown promising in vitro activity against Leishmania infantum and Leishmania amazonensis.[3][4]

  • Anti-inflammatory Activity: Related pyrazole-benzenesulfonamide derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a well-known pharmacophore for carbonic anhydrase inhibitors, suggesting that this compound could also exhibit activity against these enzymes.

A study on a different 1H-pyrazol-1-yl benzenesulfonamide derivative for the treatment of inflammatory bowel disease in zebrafish models implicated the PI3K/Akt/mTOR signaling pathway .[5] This pathway is a critical regulator of cell proliferation, survival, and inflammation. Inhibition of this pathway by the compound led to a reduction in inflammatory markers.[5]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling pathways.

Signaling_Pathway cluster_pathway Potential PI3K/Akt/mTOR Pathway Modulation cluster_downstream Downstream Effects stimulus Inflammatory Stimulus PI3K PI3K stimulus->PI3K compound This compound compound->PI3K Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammation mTOR->Inflammation Cell_Pro Cell Proliferation mTOR->Cell_Pro

Caption: Postulated modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a compound of interest for further investigation due to the established biological activities of its core chemical scaffolds. The provided physicochemical data, though partially predicted, offers a foundation for experimental design. The general synthetic route is established, and further research should focus on optimizing this synthesis and performing detailed characterization. Crucially, future studies are warranted to explore the specific biological targets and mechanisms of action of this compound, particularly in the areas of inflammation and infectious diseases. This technical guide serves as a starting point for researchers to unlock the full therapeutic potential of this and related molecules.

References

Spectral Data Analysis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identity

PropertyValueSource
Compound Name 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamideN/A
CAS Number 957034-91-2[1]
Molecular Formula C₉H₈BrN₃O₂S[1]
Molecular Weight 302.1 g/mol [1]
Purity ≥97% (as commercially available)[1]

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.3s1HPyrazole H₅
~8.0d2HBenzenesulfonamide H₂', H₆'
~7.8s1HPyrazole H₃
~7.6d2HBenzenesulfonamide H₃', H₅'
~7.4s (broad)2HSO₂NH₂
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~142Pyrazole C₅
~140Benzenesulfonamide C₁'
~138Benzenesulfonamide C₄'
~129Benzenesulfonamide C₃', C₅'
~127Pyrazole C₃
~120Benzenesulfonamide C₂', C₆'
~95Pyrazole C₄-Br
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (sulfonamide)
3150-3100C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic rings)
1350-1310Asymmetric SO₂ stretching
1170-1150Symmetric SO₂ stretching
~950S-N stretching
~600C-Br stretching
Table 4: Predicted Mass Spectrometry Data
m/zIon
301/303[M]⁺ (isotopic pattern due to Br)
222/224[M - SO₂NH₂]⁺
155[SO₂C₆H₄]⁺
146/148[Br-C₃H₂N₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of this compound, based on procedures for similar compounds.

Synthesis

A common route for the synthesis of N-arylpyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a derivative. For the target molecule, a plausible synthesis would involve the reaction of 4-sulfonamidophenylhydrazine with a brominated three-carbon electrophile, followed by cyclization.

Alternatively, a direct N-arylation of 4-bromopyrazole with 4-fluorobenzenesulfonamide or a related derivative under basic conditions with a suitable catalyst could be employed.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization : Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 4-Sulfonamidophenylhydrazine + Brominated 1,3-dicarbonyl analog Reaction Condensation/ Cyclization Reaction Reactants->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Generalized synthetic workflow for this compound.

Spectral_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectral characterization of the synthesized compound.

References

Navigating the Physicochemical Landscape of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, a key benzenesulfonamide derivative of interest to researchers, scientists, and drug development professionals. In the absence of extensive public data on this specific molecule, this document outlines standardized experimental protocols and leverages data from the structurally related compound, celecoxib, to provide a practical framework for its physicochemical characterization.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a benzenesulfonamide moiety. This structural motif is common in a variety of pharmacologically active agents. A thorough understanding of its solubility and stability is paramount for its advancement in any research or development pipeline, as these properties fundamentally influence its handling, formulation, and bioavailability. While specific data for this compound is not widely available, it is known to be a solid at room temperature and can be recrystallized from ethanol, indicating some level of solubility in polar protic solvents. Vendor-supplied data predicts a pKa of 9.68 and a density of 1.82 g/cm³.

This guide will detail the established experimental procedures for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to assess the inherent stability of the compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its suitability for various formulations. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not yet publicly available, Table 1 provides a template for how such data should be structured for clear comparison. For illustrative purposes, Table 2 presents the known solubility of the related compound, celecoxib.

Table 1: Solubility Profile of this compound

Solvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Water25Data not availableData not availableThermodynamic
PBS (pH 7.4)25Data not availableData not availableThermodynamic
Ethanol25Data not availableData not availableThermodynamic
DMSO25Data not availableData not availableThermodynamic
Acetonitrile25Data not availableData not availableThermodynamic
Methanol25Data not availableData not availableThermodynamic
Ethyl Acetate25Data not availableData not availableThermodynamic
Toluene25Data not availableData not availableThermodynamic

Table 2: Solubility Profile of Celecoxib (Reference Compound)

Solvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
EthanolRT~25,000~65,500Not specified
DMSORT~16,600~43,500Not specified
Dimethylformamide (DMF)RT~25,000~65,500Not specified
Ethanol:PBS (pH 7.2) (1:4)RT~200~524Not specified
Ethyl Acetate25> Acetonitrile> AcetonitrileThermodynamic
Acetonitrile25> Methanol> MethanolThermodynamic
Methanol25> Isopropanol> IsopropanolThermodynamic
Isopropanol25> Butanol> ButanolThermodynamic
Butanol25> Toluene> TolueneThermodynamic

Note: "RT" denotes room temperature. The qualitative ranking for celecoxib in various organic solvents was determined at 25°C.

Experimental Protocols for Solubility Determination

This high-throughput method provides a rapid assessment of a compound's solubility from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

  • Measure the amount of precipitated compound using nephelometry (light scattering) or by filtering the solution and quantifying the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.

  • A standard curve is used to determine the concentration of the dissolved compound, which represents the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare DMSO Stock Solution dispense Dispense Stock to Buffer in Plate stock->dispense buffer Prepare Aqueous Buffer buffer->dispense incubate Incubate (e.g., 2h at 25°C) dispense->incubate measure Measure Precipitation (Nephelometry or Filtration/UV-Vis/LC-MS) incubate->measure calculate Calculate Kinetic Solubility measure->calculate

Kinetic Solubility Workflow

This method determines the true equilibrium solubility of the solid compound and is crucial for lead optimization and formulation development.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate (e.g., 24-48h at 25°C) add_solid->agitate separate Centrifuge or Filter agitate->separate analyze Quantify Supernatant (HPLC-UV or LC-MS) separate->analyze result Determine Thermodynamic Solubility analyze->result

Thermodynamic Solubility Workflow

Stability Assessment

Evaluating the stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation (stress testing) studies are performed to understand the intrinsic stability of the molecule.

Stability Profile

A comprehensive stability profile for this compound should be established under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. Table 3 provides a template for presenting the results of such studies.

Table 3: Forced Degradation Study of this compound

Stress ConditionReagent/Condition DetailsDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HClTo be determinedTo be determinedData not availableData not available
Base Hydrolysis0.1 M NaOHTo be determinedTo be determinedData not availableData not available
Neutral HydrolysisWaterTo be determinedTo be determinedData not availableData not available
Oxidation3% H₂O₂To be determinedTo be determinedData not availableData not available
Thermal DegradationSolid StateTo be determinedTo be determinedData not availableData not available
PhotostabilityICH Q1B compliant light exposureTo be determinedTo be determinedData not availableData not available
Experimental Protocol for Forced Degradation Studies

Methodology:

  • Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For thermal and photostability, the solid compound is exposed to the stress conditions.

  • Expose the samples to the specified conditions for a defined period. The extent of degradation should be targeted to be between 5-20%.

  • At appropriate time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector.

  • The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prepare_solutions Prepare Solutions in Stress Media acid Acidic prepare_solutions->acid base Basic prepare_solutions->base neutral Neutral prepare_solutions->neutral oxidative Oxidative prepare_solutions->oxidative thermal Thermal prepare_solutions->thermal photo Photolytic prepare_solutions->photo sample Sample at Time Points acid->sample base->sample neutral->sample oxidative->sample thermal->sample photo->sample analyze Analyze via Stability-Indicating HPLC sample->analyze quantify Quantify Degradation and Degradants analyze->quantify

Forced Degradation Workflow

Signaling Pathways and Logical Relationships

While the specific biological targets and signaling pathways for this compound are not yet fully elucidated, many benzenesulfonamide derivatives are known to interact with various enzymes. For instance, the structurally related celecoxib is a well-known inhibitor of cyclooxygenase-2 (COX-2). A generalized logical relationship for investigating the mechanism of action is presented below.

G compound This compound binding Binding Assay (e.g., SPR, ITC) compound->binding target Putative Biological Target(s) (e.g., Enzymes, Receptors) target->binding activity Functional Assay (e.g., Enzyme Inhibition) binding->activity pathway Downstream Signaling Pathway activity->pathway cellular Cellular Effect (e.g., Anti-inflammatory, Cytotoxicity) pathway->cellular

Target Validation Workflow

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed experimental protocols and data presentation structures outlined herein, researchers and drug development professionals can generate the critical physicochemical data necessary to advance their understanding and application of this compound. The use of celecoxib as a reference provides valuable context for the anticipated properties of related benzenesulfonamide derivatives.

The Ascendant Role of Pyrazole-Based Sulfonamides in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the synthesis of hybrid molecules has emerged as a promising strategy for the development of novel therapeutic agents with enhanced efficacy and specificity. Among these, pyrazole-based sulfonamides have garnered significant attention from researchers, scientists, and drug development professionals. This in-depth technical guide serves to elucidate the multifaceted biological activities of this potent class of compounds, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The unique structural combination of a pyrazole nucleus and a sulfonamide moiety imparts a diverse pharmacological profile to these molecules. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs.[1] Similarly, the sulfonamide group is a key functional group in a wide array of antibacterial, and anticancer agents. The synergistic fusion of these two pharmacophores has yielded a new generation of drug candidates with promising therapeutic potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazole-based sulfonamides have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and progression, including cell cycle regulation, apoptosis induction, and the inhibition of crucial signaling pathways.

A notable mechanism of action for many pyrazole-based sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[2] These enzymes play a critical role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis. By inhibiting these enzymes, pyrazole-based sulfonamides can disrupt the pH balance within tumors, leading to cancer cell death.

Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[3] This is often achieved through the modulation of key apoptotic proteins and signaling pathways. Additionally, these compounds can arrest the cell cycle at different phases, preventing the uncontrolled proliferation of cancer cells.[3]

Table 1: Anticancer Activity of Representative Pyrazole-Based Sulfonamides

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine sulfonamide-pyrazole hybrid (Compound 3)HCT-11645.88[3]
HT-2928.27[3]
SW-62016.57[3]
Pyridine sulfonamide-pyrazole hybrid (Compound 11)HCT-11625.01[3]
HT-298.99[3]
SW-6203.27[3]
Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][6]triazine SulfonamidesHCT 1160.17 - 1.15[1]
Dihydropyrazole derivative (Compound 4b)SW6200.86[7]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of novel antimicrobial agents. Pyrazole-based sulfonamides have shown considerable promise in this area, exhibiting potent activity against a range of bacterial and fungal pathogens.[8]

Their primary mechanism of action as antibacterial agents is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9] Humans do not synthesize folic acid, making this pathway an attractive target for selective antibacterial therapy. By blocking this enzyme, pyrazole-based sulfonamides disrupt the production of a vital nutrient for bacterial growth and replication, leading to a bacteriostatic or bactericidal effect.

Table 2: Antimicrobial Activity of Representative Pyrazole-Based Sulfonamides

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (4b)Bacillus subtilis20[10]
Staphylococcus aureus20[10]
Escherichia coli20[10]
Pseudomonas aeruginosa20[10]
Aspergillus niger20[10]
Aspergillus flavus20[10]
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (4e)Bacillus subtilis20[10]
Staphylococcus aureus20[10]
Escherichia coli20[10]
Pseudomonas aeruginosa20[10]
Aspergillus niger20[10]
Aspergillus flavus20[10]
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli 19241[11]
Multidrug-resistant S. aureus1 - 32[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole-based sulfonamides have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[12][13]

The selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as this enzyme is primarily involved in the production of pro-inflammatory prostaglandins at sites of inflammation, while COX-1 is involved in homeostatic functions. Several pyrazole-based sulfonamides have demonstrated high selectivity for COX-2, offering the potential for effective anti-inflammatory activity with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][14]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Representative Pyrazole-Based Sulfonamides

Compound/DerivativeTarget EnzymeIC50/KiReference
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5bCOX-1IC50: 5.40 µM[12]
COX-2IC50: 0.01 µM[12]
5-LOXIC50: 1.78 µM[12]
Dihydropyrazole sulfonamide derivative (PYZ20)COX-2IC50: 0.33 µM[14]
Pyrazolylpyrazoline (Compound 7c)hCA IIKi: 1.1 nM[15]
hCA XIIKi: 0.47 nM[15]
Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f)hCA IKi: 58.8 nM[2]
hCA IIKi: 6.6 nM[2]
Ethyl pyrazole derivative (Compound 23c)Nitric Oxide ReleaseIC50: 0.63 µM[16]
Ethyl pyrazole derivative (Compound 21d)Prostaglandin E2 ProductionIC50: 0.52 µM[16]
Pyrazole-4-sulfonamide derivative (PYZ16)COX-2IC50: 0.52 µM[14]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based sulfonamide compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.[17]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrazole-based sulfonamide compounds

  • Inoculum suspension of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the pyrazole-based sulfonamide compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay typically measures the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer

  • Arachidonic acid (substrate)

  • Pyrazole-based sulfonamide compounds

  • PGE2 standard

  • PGE2 immunoassay kit (e.g., ELISA)

Procedure:

  • Enzyme Incubation: In a reaction tube, pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of the pyrazole-based sulfonamide compound or a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each reaction using a PGE2 immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, from the dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further understand the biological impact of pyrazole-based sulfonamides, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

anticancer_pathway pyrazole_sulfonamide Pyrazole-Based Sulfonamide hCA_IX_XII hCA IX/XII pyrazole_sulfonamide->hCA_IX_XII Inhibits apoptosis_pathway Apoptosis Signaling Pathway pyrazole_sulfonamide->apoptosis_pathway Activates cell_cycle Cell Cycle Progression pyrazole_sulfonamide->cell_cycle Inhibits pH_regulation Tumor pH Regulation hCA_IX_XII->pH_regulation Maintains tumor_microenvironment Acidic Tumor Microenvironment pH_regulation->tumor_microenvironment tumor_growth Tumor Growth & Metastasis tumor_microenvironment->tumor_growth Promotes apoptosis Apoptosis apoptosis_pathway->apoptosis proliferation Cancer Cell Proliferation cell_cycle->proliferation cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest proliferation->tumor_growth apoptosis->tumor_growth Inhibits cell_cycle_arrest->proliferation Inhibits

Caption: Anticancer mechanisms of pyrazole-based sulfonamides.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Pyrazole-Based Sulfonamides incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

anti_inflammatory_pathway pyrazole_sulfonamide Pyrazole-Based Sulfonamide cox2 COX-2 pyrazole_sulfonamide->cox2 Inhibits prostaglandins Prostaglandins cox2->prostaglandins Produces arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 Substrate inflammation Inflammation prostaglandins->inflammation Mediates

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Conclusion and Future Directions

The compelling body of evidence presented in this technical guide underscores the significant therapeutic potential of pyrazole-based sulfonamides. Their diverse biological activities, coupled with their synthetic tractability, make them a highly attractive scaffold for the development of novel drugs targeting a wide range of diseases.

Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel pyrazole-sulfonamide hybrids incorporating other pharmacophores may also lead to the discovery of multi-target agents with improved therapeutic profiles. As our understanding of the molecular basis of disease continues to grow, the rational design of pyrazole-based sulfonamides will undoubtedly play a pivotal role in the future of drug discovery.

References

Unveiling the Therapeutic Potential of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound belonging to the diaryl heterocycle class, a chemical scaffold of significant interest in medicinal chemistry. Its structure, featuring a central pyrazole ring linked to a benzenesulfonamide moiety, is analogous to several well-established therapeutic agents. This structural similarity suggests a strong potential for biological activity, primarily directed toward enzymes involved in inflammation and oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, supported by quantitative data from structurally related molecules, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways.

Potential Therapeutic Targets

Based on extensive analysis of its core structure, two primary enzyme families emerge as high-probability therapeutic targets for this compound: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.

Cyclooxygenase-2 (COX-2)

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is the core structure of Celecoxib, a potent and selective COX-2 inhibitor used clinically as a nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] The COX-2 enzyme is a key mediator of inflammation and pain and is frequently overexpressed in various cancers, contributing to tumor growth and progression.[4][5] The structural analogue SC-558, which also contains a 4-bromophenyl group, binds effectively to the COX-2 active site, indicating that the specific compound of interest is a strong candidate for a COX-2 inhibitor.[6]

Carbonic Anhydrases (CA IX & CA XII)

The benzenesulfonamide group is a classic zinc-binding pharmacophore known to potently inhibit carbonic anhydrases.[7] CA IX and CA XII are transmembrane enzymes that are highly expressed in hypoxic solid tumors.[8][9][10] They play a crucial role in regulating intra- and extracellular pH, allowing cancer cells to survive and proliferate in an acidic tumor microenvironment.[8][9] Inhibition of these enzymes is a validated strategy in oncology to disrupt tumor metabolism and enhance the efficacy of other cancer therapies.[10][11] Numerous studies have demonstrated that pyrazole-benzenesulfonamide derivatives are potent inhibitors of CA IX and XII.[12][13][14]

Data Presentation: Quantitative Analysis of Analogues

While specific inhibitory data for this compound is not publicly available, the following tables summarize the quantitative activity of highly similar analogues against its potential targets.

Table 1: COX-2 Inhibition Data for Selected Analogues

Compound Target Assay Type IC50 (nmol/L) Selectivity Index (COX-1 IC50 / COX-2 IC50) Reference
Celecoxib Human COX-2 Whole Blood Assay 4.8 8.3 [15]
SC-558 (Bromo-analogue) Murine COX-2 Recombinant Enzyme 50 >200 [6]
PC-406 (Celecoxib deriv.) Human COX-2 Whole Blood Assay 8.9 >112.2 [15]

| PC-407 (Celecoxib deriv.) | Human COX-2 | Whole Blood Assay | 1.9 | 14.4 |[15] |

Table 2: Carbonic Anhydrase Inhibition Data for Pyrazole-Benzenesulfonamide Analogues

Compound Class Target Isoform Inhibition Constant (Kᵢ) Range Reference
Pyrazolone Sulfonamides hCA IX 1.1 - 158.2 nM [12]
Pyrazolone Sulfonamides hCA XII - (Potent inhibition noted) [12]
Pyrazoline-linked Benzenesulfonamides hCA IX 5.5 - 37.0 nM [7]
Pyrazoline-linked Benzenesulfonamides hCA XII 7.1 - 10.1 nM [7]

| Pyrazole-Carbohydrazone Hybrids | hCA IX | 10.1 - 21.5 nM (for potent examples) |[14] |

Experimental Protocols

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for high-throughput screening of COX-2 inhibitors.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorometric probe reacts with PGG2 to produce a stable, highly fluorescent product, which can be measured at Ex/Em = 535/587 nm. The presence of a COX-2 inhibitor reduces the amount of PGG2 produced, leading to a decrease in fluorescence.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Human Recombinant COX-2 Enzyme

  • Celecoxib (Positive Control)

  • Test Compound (e.g., this compound)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO).

    • Dilute the COX Cofactor 1:200 in COX Assay Buffer immediately before use.

    • Reconstitute the Arachidonic Acid in ethanol and then prepare a working solution by adding an equal volume of NaOH and diluting with water.

  • Assay Plate Setup:

    • Add reagents to wells for Enzyme Control (EC), Inhibitor Control (IC), and Test Compound (S).

    • For 'S' wells, add 10 µL of the diluted test inhibitor.

    • For 'IC' wells, add 10 µL of the diluted Celecoxib.

    • For 'EC' wells, add 10 µL of Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each well containing 50 µL COX Assay Buffer, 2 µL COX Probe, 2 µL diluted COX Cofactor, and 1 µL COX-2 Enzyme.

    • Add 80 µL of the Reaction Mix to each well (EC, IC, S).

  • Reaction Initiation and Measurement:

    • Preset the plate reader to 25°C, kinetic mode, with λEx = 535 nm and λEm = 587 nm.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells using a multichannel pipette.

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    • Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for determining the inhibition constants (Kᵢ) of CA inhibitors.[17][18]

Objective: To determine the Kᵢ of a test compound against purified human carbonic anhydrase isoforms (e.g., hCA IX, hCA XII).

Principle: The assay measures the catalytic activity of CA in hydrating carbon dioxide (CO₂). This is monitored by observing the pH change of a buffer solution using a pH indicator (e.g., Phenol Red). The rate of the CA-catalyzed CO₂ hydration reaction is measured by a stopped-flow spectrophotometer. An inhibitor will decrease the rate of this reaction.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Purified, recombinant human CA isoforms (hCA I, II, IX, XII)

  • Test Compound (e.g., this compound)

  • Acetazolamide (AAZ) (Standard Inhibitor)

  • Buffer: 20 mM HEPES (pH 7.4)

  • pH Indicator: 0.2 mM Phenol Red

  • CO₂-saturated water

  • Sodium Perchlorate (for maintaining ionic strength)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer containing HEPES and Phenol Red.

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare solutions of the CA enzyme in the assay buffer.

    • Add varying concentrations of the test inhibitor (or standard) to the enzyme solutions.

    • Incubate the enzyme-inhibitor solutions for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Kinetic Measurement:

    • The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with a CO₂-saturated solution.

    • The instrument monitors the change in absorbance of the pH indicator (at 557 nm for Phenol Red) over a period of 10-100 seconds.

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are recorded.

  • Data Analysis:

    • The CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine kinetic parameters.

    • Inhibition constants (Kᵢ) are calculated by fitting the initial rate data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition using a non-linear least-squares method.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logic of the inhibition assays.

COX2_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 catalysis Compound 4-(4-Bromo-1H-pyrazol-1-yl) benzenesulfonamide Compound->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 conversion Inflammation Inflammation Pain PGE2->Inflammation Proliferation Cell Proliferation Angiogenesis PGE2->Proliferation

Caption: The COX-2 signaling pathway and point of inhibition.

CAIX_Signaling_Pathway cluster_outside Extracellular Space (Acidic) cluster_inside Intracellular Space (Alkaline) H_out H+ CO2_out CO2 CAIX CA IX (Carbonic Anhydrase IX) CO2_out->CAIX H2O_in H2O H2O_in->CAIX HCO3_in HCO3- Survival Tumor Cell Survival & Proliferation HCO3_in->Survival pH Buffering CAIX->H_out catalysis CAIX->HCO3_in catalysis Compound 4-(4-Bromo-1H-pyrazol-1-yl) benzenesulfonamide Compound->CAIX Inhibition

Caption: Role of CA IX in tumor pH regulation and point of inhibition.

Experimental_Workflow cluster_assays Target Validation Assays start Start: Test Compound target_id Identify Potential Targets (COX-2, CA IX, etc.) start->target_id assay_dev Select/Develop In Vitro Assay target_id->assay_dev cox_assay COX-2 Inhibition Assay assay_dev->cox_assay ca_assay CA Inhibition Assay assay_dev->ca_assay data_analysis Data Analysis: Calculate IC50 / Ki cox_assay->data_analysis ca_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Logical workflow for inhibitor characterization.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the potential mechanisms of action for the compound 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide. While direct, comprehensive studies on this specific molecule are limited, a wealth of research on structurally related pyrazole benzenesulfonamide derivatives provides a strong foundation for understanding its likely biological targets and signaling pathways. This document synthesizes the available evidence, focusing on key activities such as cyclooxygenase-2 (COX-2) inhibition, carbonic anhydrase inhibition, and modulation of the PI3K/Akt/mTOR signaling pathway, as well as its potential as an antileishmanial agent.

Core Putative Mechanisms of Action

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably represented by the selective COX-2 inhibitor, Celecoxib. The biological activity of this compound is likely to stem from one or more of the following mechanisms, which are observed in its close analogs.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The most probable mechanism of action for this compound is the selective inhibition of COX-2.[1][2] This enzyme is a key mediator of inflammation and pain, responsible for the conversion of arachidonic acid to prostaglandins.[2][3] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is induced at sites of inflammation.[4] Selective inhibitors of COX-2, like Celecoxib, can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4] The benzenesulfonamide moiety of these compounds is crucial for binding to a specific hydrophilic pocket in the COX-2 active site, conferring its selectivity.[5]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Compound This compound Compound->COX2 Inhibits

Figure 1: Putative COX-2 Inhibition Pathway.
Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding moiety, making compounds containing it potential inhibitors of carbonic anhydrases (CAs).[6][7] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes.[8] Aberrant CA activity is associated with several pathologies, including glaucoma, epilepsy, and cancer.[8][9] Several pyrazole-based benzenesulfonamide derivatives have been shown to inhibit various human CA isoforms (hCA), particularly hCA II, IX, and XII.[9][10] The inhibition mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[7]

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction CA Carbonic Anhydrase (with Zn²⁺ ion) HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CA Substrates Compound This compound (Sulfonamide Moiety) Compound->CA Inhibits (Binds to Zn²⁺)

Figure 2: Carbonic Anhydrase Inhibition Mechanism.
PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth.[11] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[11][12] Some pyrazole-containing compounds have been identified as inhibitors of this pathway.[13] Inhibition can occur at different nodes, such as PI3K or mTOR, leading to downstream effects like cell cycle arrest and apoptosis.[11][14] This suggests a potential application for this compound and its analogs in oncology.

PI3K_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound Pyrazole Benzenesulfonamide Derivative Compound->PI3K Inhibits Compound->mTOR Inhibits

Figure 3: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are needed.[15] A study on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides revealed their potential as antileishmanial agents against Leishmania infantum and Leishmania amazonensis.[15][16] While the precise molecular target within the parasite was not identified, the study suggested that the electronic and lipophilic properties of the compounds are important for their activity.[15][16] This indicates a mechanism that could involve the disruption of essential parasitic cellular processes.

Quantitative Data on Related Compounds

The following tables summarize the inhibitory activities of various pyrazole benzenesulfonamide derivatives against different biological targets. It is important to note that these data are for analogs and not for this compound itself.

Table 1: COX-2 and 5-LOX Inhibitory Activity of 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide Derivatives [17]

CompoundCOX-2 IC₅₀ (nM)5-LOX IC₅₀ (µM)
7a492.4
7b601.9
7j602.5
Celecoxib50-

Table 2: Carbonic Anhydrase Inhibitory Activity (Kᵢ in nM) of Pyrazole Benzenesulfonamide Derivatives [10]

CompoundhCA IhCA IIhCA IXhCA XII
2d18.03 ± 2.86---
7a--13.05.8
7b--19.56.7
7j--82.162.0
Acetazolamide (Standard)382.13 ± 17.2687.48 ± 3.62--

Table 3: Antileishmanial and Cytotoxic Activity of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives [16]

CompoundL. amazonensis IC₅₀ (mM)L. infantum IC₅₀ (mM)Cytotoxicity CC₅₀ (mM)
3b0.0700.059> 0.200
3e0.0720.065> 0.200
Pentamidine (Standard)0.0190.0600.015

Experimental Protocols

Detailed experimental protocols are crucial for the validation and exploration of the mechanisms of action. Below are generalized methodologies for key experiments based on studies of related compounds.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.

COX_Assay_Workflow start Start step1 Prepare Recombinant human COX-1 and COX-2 enzymes start->step1 step2 Incubate enzyme with test compound (various concentrations) or vehicle control step1->step2 step3 Initiate reaction by adding Arachidonic Acid (substrate) step2->step3 step4 Incubate for a defined period (e.g., 10 minutes at 37°C) step3->step4 step5 Stop reaction (e.g., by adding acid) step4->step5 step6 Quantify Prostaglandin E2 (PGE2) production using ELISA step5->step6 step7 Calculate % inhibition and determine IC₅₀ values step6->step7 end End step7->end

Figure 4: General Workflow for COX Inhibition Assay.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a suitable buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C.

  • The reaction is terminated, typically by the addition of an acid.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

Methodology:

  • An esterase assay using 4-nitrophenyl acetate as a substrate can be employed for isoforms like hCA I and II.[18]

  • The enzyme is pre-incubated with the inhibitor for a set time.

  • The reaction is initiated by adding the substrate.

  • The formation of 4-nitrophenol is monitored spectrophotometrically at a specific wavelength.

  • IC₅₀ values are calculated from dose-response curves.

  • For a more direct assessment of CO₂ hydration, a stopped-flow spectrophotometric assay is used. This method measures the change in pH using an indicator as the enzyme catalyzes the hydration of CO₂. The inhibition constant (Kᵢ) is then determined.

Cell-Based Proliferation Assay (e.g., for PI3K/Akt/mTOR pathway)

This assay assesses the effect of the compound on the growth of cancer cell lines.

Methodology:

  • Cancer cells (e.g., breast, colon, or prostate cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Conclusion

Based on the extensive research on its structural analogs, this compound is a compound with significant therapeutic potential, likely acting as a multi-target agent. Its putative mechanisms of action, including selective COX-2 inhibition, carbonic anhydrase inhibition, and modulation of the PI3K/Akt/mTOR pathway, position it as a promising candidate for the development of new anti-inflammatory, anticancer, and anti-parasitic drugs. Further dedicated studies on this specific molecule are warranted to fully elucidate its pharmacological profile and confirm these hypothesized mechanisms.

References

Exploring the Antileishmanial Properties of Pyrazole Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a complex and often debilitating parasitic disease caused by protozoa of the Leishmania genus. Classified as a neglected tropical disease (NTD), it affects millions globally, with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral disease.[1][2] Current therapeutic options are hampered by significant drawbacks, including high toxicity, parenteral administration, growing parasite resistance, and prohibitive costs.[2] This landscape underscores the urgent need for novel, safe, and effective oral antileishmanial agents. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities.[3] When combined with a sulfonamide moiety, this chemical class—pyrazole sulfonamides—emerges as a promising area for antileishmanial drug discovery, demonstrating potent activity against various Leishmania species.[1] This guide provides an in-depth overview of the quantitative data, potential mechanisms of action, and key experimental protocols related to the evaluation of pyrazole sulfonamides as antileishmanial candidates.

Quantitative Data: In Vitro Antileishmanial Activity

The efficacy of a compound is determined by its ability to inhibit parasite growth at low concentrations (IC50) while exhibiting low toxicity to host cells (CC50). The ratio of these values provides the Selectivity Index (SI = CC50/IC50), a critical parameter for gauging therapeutic potential. A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated against the promastigote forms of Leishmania infantum and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, respectively.[1]

The results, summarized below, highlight several compounds with notable activity. Specifically, compounds 3b and 3e displayed the most promising profiles, with activity against L. infantum comparable to the reference drug pentamidine, but with lower cytotoxicity.[1][2]

CompoundIC50 vs. L. infantum (mM)SI vs. L. infantumIC50 vs. L. amazonensis (mM)SI vs. L. amazonensis
3a 0.228 ± 0.190.780.228 ± 0.330.78
3b 0.059 ± 0.012.440.070 ± 0.022.05
3c 0.123 ± 0.051.330.318 ± 0.590.51
3d 0.099 ± 0.080.490.075 ± 0.010.65
3e 0.065 ± 0.041.780.072 ± 0.051.61
3f 0.138 ± 0.110.760.153 ± 0.220.68
3g 0.149 ± 0.121.210.136 ± 0.0541.33
Pentamidine 0.0620.870.0212.57
Data sourced from Marra et al., Molecules 2012.[1][2] The Selectivity Index (SI) is calculated as CC50/IC50.

Potential Mechanisms of Action

While the exact mechanisms of action for many pyrazole sulfonamides are still under investigation, research points to several validated and promising parasitic pathways that may be targeted.

Inhibition of N-Myristoyltransferase (NMT)

N-Myristoyltransferase is a vital enzyme in Leishmania that attaches a myristate lipid group to the N-terminus of numerous proteins.[4][5] This myristoylation is critical for protein localization and function.[4] Pyrazole sulfonamides have been identified as potent inhibitors of NMT in the related Trypanosoma brucei parasite, and the high sequence identity of the enzyme's active site suggests it is a viable target in Leishmania as well.[4][6] Inhibition of NMT disrupts essential cellular processes, leading to parasite death.[7]

NMT_Inhibition_Pathway cluster_parasite Leishmania Parasite NMT N-Myristoyltransferase (NMT) MyrProteins Myristoylated Proteins NMT->MyrProteins Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Proteins Target Proteins (N-terminal Glycine) Proteins->NMT Function Protein Localization & Function MyrProteins->Function MyrProteins->Function Death Parasite Death Viability Parasite Viability Function->Viability Function->Viability Compound Pyrazole Sulfonamide Compound->Inhibition Inhibition->NMT Inhibition->MyrProteins Inhibition->Viability Inhibition->Death

Caption: Proposed inhibition of Leishmania N-Myristoyltransferase (NMT).

Inhibition of Ergosterol Biosynthesis

Unlike human cells which use cholesterol, Leishmania membranes rely on ergosterol and related sterols for fluidity and integrity.[8][9] This metabolic difference presents a prime target for selective drug action.[8] The enzyme sterol 14α-demethylase (CYP51), a key player in the ergosterol biosynthesis pathway, is the target of azole antifungals.[9] Given that pyrazoles are also azoles, it is highly plausible that pyrazole sulfonamides exert their antileishmanial effect by inhibiting CYP51, leading to the disruption of membrane formation and parasite death.[10][11]

Ergosterol_Pathway cluster_parasite Leishmania Ergosterol Biosynthesis Precursor Lanosterol (Sterol Precursor) CYP51 Sterol 14α-demethylase (CYP51) Precursor->CYP51 Intermediate Intermediate Sterols CYP51->Intermediate Death Parasite Death CYP51->Death Inhibition Leads To Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Functional Cell Membrane Ergosterol->Membrane Compound Pyrazole Sulfonamide Compound->CYP51

Caption: Proposed inhibition of the Leishmania ergosterol biosynthesis pathway.

Experimental Protocols

Standardized in vitro assays are fundamental for the preliminary screening and characterization of new antileishmanial compounds.

In Vitro Antileishmanial Assay (Promastigotes)

This assay determines the concentration of the compound required to inhibit the growth of the motile, extracellular promastigote stage of the parasite.

  • Parasite Culture : Leishmania spp. promastigotes are cultured at 26°C in appropriate media (e.g., M199 or RPMI-1640) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).[4]

  • Assay Preparation : In a 96-well microtiter plate, promastigotes in the logarithmic growth phase are seeded at a density of approximately 1-2.5 x 10^5 parasites/well.[12]

  • Compound Addition : The test compounds (pyrazole sulfonamides) are dissolved in DMSO and serially diluted to achieve a range of final concentrations. Each concentration is tested in triplicate. A reference drug (e.g., pentamidine, amphotericin B) and a no-drug control are included.[13]

  • Incubation : The plate is incubated at 26°C for 72 hours.

  • Viability Assessment : Parasite viability is assessed using a metabolic indicator such as Resazurin or MTT.[10] For the Resazurin assay, the dye is added to each well and incubated for an additional 4-6 hours. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.[14]

  • Data Analysis : Fluorescence or absorbance is measured using a plate reader. The results are expressed as the percentage of growth inhibition relative to the no-drug control. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.[14]

In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against a mammalian cell line (e.g., murine macrophages) to determine selectivity.[14]

  • Cell Culture : Murine macrophages (e.g., J774.A1 or peritoneal macrophages) are cultured at 37°C in a 5% CO2 atmosphere in RPMI-1640 medium supplemented with 10% FBS.[15][16]

  • Assay Preparation : Cells are seeded in a 96-well plate at a density of approximately 2 x 10^6 cells/mL and allowed to adhere for 24 hours.[16]

  • Compound Addition : The medium is replaced with fresh medium containing serial dilutions of the test compounds, similar to the antileishmanial assay.

  • Incubation : The plate is incubated at 37°C in a 5% CO2 atmosphere for 24-72 hours.[15]

  • Viability Assessment : Cell viability is determined using the same method as the promastigote assay (e.g., Resazurin or MTT reduction).

  • Data Analysis : The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI) is then determined by the ratio CC50 (macrophages) / IC50 (parasites). An SI value greater than 1 indicates that the compound is more toxic to the parasite than to the host cell.[14]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis Start Pyrazole Sulfonamide Derivatives Assay1 Antileishmanial Assay (vs. Promastigotes) Start->Assay1 Assay2 Cytotoxicity Assay (vs. Macrophages) Start->Assay2 IC50 Calculate IC50 Assay1->IC50 CC50 Calculate CC50 Assay2->CC50 SI Determine Selectivity Index (SI) IC50->SI CC50->SI End Identify Lead Compounds SI->End

Caption: Standard workflow for the in vitro evaluation of antileishmanial compounds.

Conclusion and Future Perspectives

Pyrazole sulfonamides represent a versatile and potent class of compounds for the development of new antileishmanial therapies. The data presented demonstrates that derivatives can be synthesized with significant activity against multiple Leishmania species, in some cases exceeding the selectivity of existing drugs like pentamidine.[1] The likely mechanisms of action, targeting validated pathways such as N-myristoyltransferase and ergosterol biosynthesis, provide a strong rationale for their continued development.[7][8]

Future work should focus on optimizing the lead compounds to improve their selectivity index and metabolic stability. Further investigation into their activity against the clinically relevant intracellular amastigote stage of the parasite is a critical next step. Elucidating the precise mechanism of action for the most potent compounds will enable structure-based drug design to further enhance efficacy and reduce potential toxicity. Ultimately, the goal is to advance a pyrazole sulfonamide candidate with suitable pharmacokinetic properties into in vivo models of leishmaniasis, bringing this promising compound class one step closer to clinical application.

References

Novel Pyrazole Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new and effective antimicrobial agents. Among the diverse heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against various bacterial and fungal strains.[1][2] This technical guide provides a comprehensive overview of the antimicrobial and antifungal potential of novel pyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of experimental workflows and mechanisms of action.

Quantitative Antimicrobial and Antifungal Data

The efficacy of novel pyrazole derivatives has been quantified in numerous studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables summarize the biological activity of several recently synthesized pyrazole compounds against a panel of clinically relevant microorganisms. Lower MIC values are indicative of greater potency.[1]

Table 1: Antibacterial Activity of Novel Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Pyrazole-1-carbothiohydrazide 21a62.562.5125125-[3]
Pyrazole-1-carbothiohydrazide 21b-125-125-[3]
Pyrazole-1-carbothiohydrazide 21c125125125125-[3]
Imidazothiadiazole-pyrazole 21c0.25----[4]
Imidazothiadiazole-pyrazole 23h0.25----[4]
Pyrazole analogue 3--0.25--[5]
Pyrazole analogue 4-----[5]
Chloramphenicol (Standard) 125125125125-[3]
Ciprofloxacin (Standard) --0.5--[5]
Gatifloxacin (Standard) 1----[4]

Note: '-' indicates data not available in the cited sources.

Table 2: Antifungal Activity of Novel Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Pyrazole-1-carbothiohydrazide 21a7.82.9[3]
Pyrazole-1-carbothiohydrazide 21b-7.8[3]
Pyrazole analogue 2-1[5]
Clotrimazole (Standard) 7.87.8[3]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

The evaluation of the antimicrobial and antifungal properties of novel pyrazole derivatives predominantly relies on standardized in vitro assays. The following are detailed methodologies for the most commonly employed experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6]

a. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on an appropriate agar medium.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

b. Preparation of Microtiter Plates:

  • A serial two-fold dilution of the test pyrazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]

  • Each well is then inoculated with the standardized microbial suspension.[1]

c. Incubation:

  • The plates are incubated under suitable conditions, typically 18-24 hours for bacteria and 48 hours for fungi.[1]

d. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][7]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[8]

a. Preparation of Agar Plates:

  • A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

  • The surface of the agar is uniformly inoculated with the test microorganism.

b. Application of Test Compound:

  • Wells of a specific diameter are punched into the agar.

  • A known concentration of the pyrazole derivative, dissolved in a suitable solvent like DMSO, is added to each well.

c. Incubation:

  • The plates are incubated for 24-48 hours.

d. Measurement of Zone of Inhibition:

  • The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the assessment and the proposed mechanism of action of these novel compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Synthesized Pyrazole Derivatives culture Microbial Culture Preparation start->culture dilution Serial Dilution of Compounds in 96-well Plate start->dilution inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubation Incubation (24-48h) inoculation->incubation mic MIC Determination (Visual Inspection) incubation->mic end End: Quantitative Efficacy Data mic->end

Workflow for Broth Microdilution MIC Assay.

mechanism_of_action pyrazole Pyrazole Derivative target Bacterial Target (e.g., DNA Gyrase) pyrazole->target Binds to process Essential Cellular Process (e.g., DNA Replication) pyrazole->process Inhibits target->process Is essential for inhibition Inhibition of Cellular Process death Bacterial Cell Death inhibition->death Leads to

Proposed Mechanism of Action for Pyrazole Derivatives.

Conclusion

Novel pyrazole derivatives represent a fertile ground for the development of new antimicrobial and antifungal therapeutics. The data presented herein highlights their potential, with several compounds exhibiting potent activity against a range of pathogens, including multi-drug resistant strains.[4] The standardized protocols outlined provide a framework for the continued evaluation and comparison of these promising molecules. Further research into their mechanism of action and structure-activity relationships will be crucial in optimizing their efficacy and advancing them through the drug development pipeline.

References

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Versatile Scaffold for Protein Degradation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – In the rapidly evolving field of targeted protein degradation, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. One such scaffold gaining attention is 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, a commercially available compound recognized for its potential as a key component in the synthesis of protein degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

This technical guide provides a comprehensive overview of the core attributes of this compound and its derivatives, offering insights for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative protein degradation strategies. While specific quantitative data for degraders incorporating this exact building block remains proprietary or in early stages of development, this document outlines the foundational principles, synthetic strategies, and biological evaluation methods based on closely related pyrazole-benzenesulfonamide structures.

Core Compound Specifications

The fundamental properties of the core building block are essential for its application in degrader synthesis.

PropertyValue
Chemical Name This compound
CAS Number 957034-91-2
Molecular Formula C₉H₈BrN₃O₂S
Molecular Weight 302.15 g/mol
Class Protein Degrader Building Block
Purity Typically ≥97%

The Role in Protein Degradation

Targeted protein degradation is a therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. This is often achieved through bifunctional molecules like PROTACs, which consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The this compound scaffold offers a versatile platform for the synthesis of these components. The bromine atom on the pyrazole ring serves as a reactive handle for chemical modification, allowing for the attachment of linkers or direct incorporation into a warhead targeting a specific protein. The benzenesulfonamide moiety can also be functionalized to modulate physicochemical properties or to serve as a recognition element for a protein target.

General Synthetic Strategies

The synthesis of protein degraders is a modular process that allows for the systematic variation of each component to optimize degradation efficiency and selectivity.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Building_Block This compound Modification Functionalization of Building Block Building_Block->Modification POI_Ligand Protein of Interest (POI) Ligand Coupling2 Coupling to POI/E3 Ligand POI_Ligand->Coupling2 E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Coupling2 Linker Linker Moiety Coupling1 Coupling to Linker Linker->Coupling1 Modification->Coupling1 Coupling1->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

General workflow for PROTAC synthesis.

A common synthetic route involves the functionalization of the this compound core, followed by coupling reactions to append the linker and the appropriate ligands for the target protein and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are generalized experimental methodologies commonly employed in the synthesis and evaluation of pyrazole-based PROTACs.

General Procedure for Suzuki Coupling to Modify the Pyrazole Core
  • To a reaction vessel, add this compound (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired modified building block.

General Protocol for PROTAC Synthesis via Amide Coupling
  • Dissolve the functionalized warhead (containing a carboxylic acid, 1 equivalent) and the E3 ligase ligand-linker (containing a terminal amine, 1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation Assessment
  • Culture cells to an appropriate confluency in multi-well plates.

  • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.

Signaling Pathways and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Degradation Pathway PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination E1, E2, Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Mechanism of PROTAC-mediated protein degradation.

The successful degradation of a target protein can have significant downstream effects on various signaling pathways, depending on the function of the protein. For example, the degradation of a key kinase in a cancer-related pathway can lead to the inhibition of cell proliferation and the induction of apoptosis.

Future Outlook

While specific applications of this compound in published protein degradation studies are not yet widely documented, its availability as a commercial building block suggests its utility in ongoing drug discovery programs. The versatile chemistry of the pyrazole and benzenesulfonamide moieties provides a rich scaffold for the development of novel degraders targeting a wide range of proteins implicated in human diseases. Further research and publication of data related to this and similar building blocks will be crucial for advancing the field of targeted protein degradation.

Disclaimer: The experimental protocols provided are generalized and should be adapted and optimized for specific target proteins and cell lines. The information presented is for research and informational purposes only.

An In-depth Technical Guide to the Structural Analysis and Crystallography of 4-Halogenated-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and crystallography of 4-halogenated-1H-pyrazoles. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile biological activities. Understanding their three-dimensional structure and intermolecular interactions is crucial for rational drug design and the development of new therapeutic agents.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Halogenation at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties, lipophilicity, and ability to form specific intermolecular interactions, such as hydrogen and halogen bonds. These interactions play a pivotal role in the crystal packing of these molecules and their binding to biological targets. This guide focuses on the crystal structures of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole, providing a comparative analysis of their solid-state architectures.

Synthesis of 4-Halogenated-1H-Pyrazoles

The synthesis of 4-halogenated-1H-pyrazoles can be achieved through various methods. A common approach involves the direct halogenation of the 1H-pyrazole ring using appropriate halogenating agents.

Experimental Protocol: Synthesis of 4-Bromopyrazole

A typical synthesis of 4-bromopyrazole involves the reaction of 1H-pyrazole with N-bromosuccinimide (NBS) in a suitable solvent.[1]

  • Reaction Setup: 1H-pyrazole (1 equivalent) is dissolved in a solvent such as water.

  • Addition of Halogenating Agent: N-bromosuccinimide (1 equivalent) is added to the solution at room temperature.[1] The reaction mixture is stirred for a specified period, typically several hours, to ensure complete reaction.[1]

  • Workup: The reaction mixture is then extracted with an organic solvent, such as ethyl acetate.[1] The organic layers are combined, washed with an aqueous solution of sodium carbonate and brine, and then dried over anhydrous sodium sulfate.[1]

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified, for example, by recrystallization or column chromatography, to yield pure 4-bromopyrazole.

Experimental Protocol: Synthesis of 4-Iodopyrazole

A practical method for the synthesis of 4-iodopyrazole involves the direct iodination of pyrazole using iodine in the presence of a base and an oxidizing agent.[2]

  • Reaction Mixture: Pyrazole and iodine are mixed in a 2:1 molar ratio in water and stirred at room temperature for 1-2 hours.[2]

  • Base Addition: Potassium carbonate is added portion-wise to the mixture, and stirring is continued for another 1-2 hours.[2]

  • Oxidation: A 30% hydrogen peroxide solution is added dropwise, and the mixture is stirred for an additional 1-2 hours.[2]

  • Reaction Completion and Precipitation: The reaction mixture is heated in an oil bath at 100-140°C until all solids dissolve.[2] The hot solution is then poured into ice water to precipitate the product.[2]

  • Isolation: The solid 4-iodopyrazole is collected by filtration and washed with water.[2]

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of 4-halogenated-1H-pyrazoles.

G Workflow for Synthesis and Analysis of 4-Halogenated-1H-Pyrazoles cluster_synthesis Synthesis cluster_analysis Structural Analysis start 1H-Pyrazole reaction Halogenation Reaction start->reaction Reacts with reagents Halogenating Agent (e.g., NBS, I2/H2O2) reagents->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product 4-Halogenated-1H-Pyrazole purification->product scxrd Single-Crystal X-ray Diffraction product->scxrd data Crystallographic Data Collection scxrd->data structure Structure Solution and Refinement data->structure analysis Analysis of Intermolecular Interactions structure->analysis

Caption: General workflow from synthesis to structural analysis of 4-halogenated-1H-pyrazoles.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of the 4-halogenated-1H-pyrazoles suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution or by sublimation.[3] For instance, suitable crystals of 4-iodo-1H-pyrazole were obtained through sublimation.[3]

  • Data Collection: A suitable crystal is mounted on a diffractometer.[3] For the analysis of 4-chloro-1H-pyrazole and 4-iodo-1H-pyrazole, data were collected at low temperatures (170 K and 172 K, respectively) to minimize thermal vibrations and potential sublimation.[3][4] X-rays of a specific wavelength (e.g., Mo-Kα radiation, λ = 0.71073 Å) are directed at the crystal.[3] The diffraction pattern is recorded as the crystal is rotated.[3]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods or intrinsic phasing with software like SHELXT.[3] The initial structural model is then refined using programs such as SHELXL to obtain the final, accurate crystal structure.[3]

Comparative Structural Analysis

The crystal structures of the 4-halogenated-1H-pyrazoles reveal interesting trends in their packing motifs, which are primarily governed by intermolecular hydrogen bonds.

A significant finding is that 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, meaning they have the same crystal structure.[3][4] They both form trimeric hydrogen-bonded assemblies.[3][4] In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form non-isostructural catemers, which are chain-like structures.[3][5]

The following diagram illustrates the different supramolecular motifs observed in 4-halogenated-1H-pyrazoles.

G Supramolecular Motifs in 4-Halogenated-1H-Pyrazoles cluster_trimer Trimeric Motif (4-Cl-pzH and 4-Br-pzH) cluster_catemer Catemeric Motif (4-F-pzH and 4-I-pzH) pz1 Pz pz2 Pz pz1->pz2 H-bond pz3 Pz pz2->pz3 H-bond pz3->pz1 H-bond pz4 Pz pz5 Pz pz4->pz5 H-bond pz6 Pz pz5->pz6 H-bond

Caption: Trimeric versus catemeric hydrogen-bonding motifs in 4-halogenated pyrazoles.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for the series of 4-halogenated-1H-pyrazoles.

Table 1: Crystal System and Space Group

CompoundCrystal SystemSpace Group
4-Chloro-1H-pyrazoleOrthorhombicPnma
4-Bromo-1H-pyrazoleOrthorhombicPnma
4-Iodo-1H-pyrazoleTetragonalI41/a

Data for 4-fluoro-1H-pyrazole is not fully detailed in the provided search results.

Table 2: Unit Cell Parameters

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
4-Chloro-1H-pyrazole14.133(3)6.744(1)8.675(2)909090826.5(3)
4-Bromo-1H-pyrazole14.496(3)6.749(1)8.694(2)909090850.1(3)
4-Iodo-1H-pyrazole10.198(2)10.198(2)12.356(3)9090901284.1(5)

Table 3: Selected Bond Lengths and Intermolecular Distances

CompoundC4-X (Å)N-H···N distance (Å)
4-Chloro-1H-pyrazole1.705(2)2.871(2)
4-Bromo-1H-pyrazole1.861(2)2.879(3)
4-Iodo-1H-pyrazole2.052(2)2.87(3)

X represents the halogen atom (Cl, Br, or I).

Intermolecular Interactions

The solid-state structures of 4-halogenated-1H-pyrazoles are stabilized by a network of intermolecular interactions.

  • N-H···N Hydrogen Bonds: This is the primary interaction responsible for the formation of the supramolecular assemblies (trimers or catemers). The N-H group of one pyrazole molecule acts as a hydrogen bond donor to the sp²-hybridized nitrogen atom of an adjacent molecule.

  • Halogen Bonds: Although not explicitly detailed as the dominant interaction in the provided search results for these specific compounds, halogen bonding (C-X···N or C-X···X) is a known and significant non-covalent interaction in halogenated organic compounds. It involves the electrophilic region on the halogen atom (the σ-hole) interacting with a nucleophilic site.

  • π-π Stacking: In some cases, π-π stacking interactions between the aromatic pyrazole rings can contribute to the overall stability of the crystal packing. For instance, 4-iodo-1H-pyrazole exhibits no significant π-π interactions.[3]

  • C-H···π Interactions: Weak hydrogen bonds involving a C-H donor and the π-system of the pyrazole ring as an acceptor can also be observed. In 4-iodo-1H-pyrazole, C-H···π interactions are present.[3]

The interplay of these interactions dictates the final crystal packing arrangement. The following diagram illustrates the key intermolecular interactions.

G Key Intermolecular Interactions in 4-Halogenated-1H-Pyrazoles interactions Intermolecular Interactions h_bond N-H...N Hydrogen Bond interactions->h_bond Primary x_bond Halogen Bond interactions->x_bond Potential pi_pi π-π Stacking interactions->pi_pi Potential ch_pi C-H...π Interaction interactions->ch_pi Potential

Caption: A summary of potential intermolecular interactions in 4-halogenated pyrazoles.

Conclusion

The structural analysis of 4-halogenated-1H-pyrazoles reveals a fascinating dependence of the crystal packing on the nature of the halogen substituent. While the chloro and bromo derivatives form isostructural trimers, the fluoro and iodo analogues adopt catemeric structures. This detailed crystallographic information, including precise bond lengths, angles, and a thorough understanding of the intermolecular interactions, is invaluable for the rational design of novel pyrazole-based therapeutic agents. The experimental protocols provided herein offer a practical guide for the synthesis and crystallographic analysis of this important class of compounds, aiding further research and development in medicinal chemistry.

References

Preliminary In Vitro Evaluation of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential preliminary in vitro evaluation of the compound 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document outlines a structured approach to its in vitro characterization based on the well-documented activities of structurally related pyrazole-benzenesulfonamide derivatives. This class of compounds has demonstrated significant inhibitory activity against key enzyme targets, including carbonic anhydrases and cyclooxygenases, and has shown potential as antiprotozoal agents. This guide details relevant experimental protocols, presents representative data from analogous compounds to inform potential activity, and provides visualizations of key biological pathways and experimental workflows to support further research and development.

Introduction

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutic agents. A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The versatility of this scaffold allows for substitutions on both the pyrazole and benzene rings, leading to a wide range of biological activities. The subject of this guide, this compound (CAS No. 957034-91-2), is a derivative that warrants investigation for its potential pharmacological properties. The introduction of a bromine atom on the pyrazole ring can influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets.

This document serves as a roadmap for the initial in vitro assessment of this compound, focusing on key assays and methodologies that have proven fruitful for analogous structures. The primary anticipated biological targets, based on available literature for this chemical class, include carbonic anhydrases (CAs) and cyclooxygenases (COXs).

Potential Biological Targets and In Vitro Evaluation Strategies

Based on extensive research into the 4-(pyrazol-1-yl)benzenesulfonamide core structure, the following biological targets are proposed for the preliminary in vitro evaluation of this compound.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. Various isoforms of human carbonic anhydrase (hCA) are involved in numerous physiological and pathological processes, making them attractive drug targets. For instance, hCA II is ubiquitous and plays a role in physiological pH regulation, while hCA IX and XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[1][2]

The following table summarizes the inhibitory activity (Kᵢ values) of several 4-(pyrazolyl)benzenesulfonamide derivatives against different human carbonic anhydrase isoforms. This data provides a benchmark for the potential potency and selectivity of this compound.

Compound/Derivative ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4-(Pyrazolyl)benzenesulfonamide ureas15.9 - 67.6-15.9 - 67.616.7 - 65.7[2]
Benzenesulfonamides with pyrazolecarboxamides6.2 - 3822-6.1 - 568.8-[3]
4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[1]
Cyclooxygenase (COX) Inhibition

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is the basis for selective COX-2 inhibitors like Celecoxib.[4] These enzymes are key to the inflammatory pathway, and their inhibition is a major strategy for treating pain and inflammation. An in vitro evaluation of this compound against COX-1 and COX-2 would determine its potency and selectivity.

The table below presents the half-maximal inhibitory concentrations (IC₅₀) for COX-1 and COX-2 and the selectivity index for related pyrazole-benzenesulfonamide derivatives.

Compound/Derivative ClassCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives>1000049 - 60158.33 - 212.24[5][6]
Antiprotozoal Activity

Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have also been investigated for their activity against neglected tropical diseases like leishmaniasis.[7] In vitro screening against various protozoan parasites could reveal additional therapeutic potential for the target compound.

The following table shows the in vitro activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania species.

Compound DerivativeL. amazonensis IC₅₀ (mM)L. infantum IC₅₀ (mM)Reference
3b0.0700.059[7]
3e0.0720.065[7]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed for the in vitro evaluation of this compound.

Synthesis of this compound

A general synthetic route for similar 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives involves the reaction of a functionalized amine with an appropriate arylsulfonyl chloride.[7]

Procedure:

  • To a solution of the appropriate arylsulfonyl chloride (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) (5 mL) containing triethylamine (0.5 mL), add the functionalized amine (0.4 mmol).

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the sulfonamide derivative by the addition of a base followed by acidification.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

  • Characterize the final compound using spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various hCA isoforms can be determined using a stopped-flow CO₂ hydration assay.

Procedure:

  • An Applied Photophysics stopped-flow instrument is used to measure the enzyme-catalyzed CO₂ hydration.

  • Maintain the temperature at 25 °C.

  • Use a phenol red indicator at a wavelength of 557 nm to observe the pH change, with a 10 mM HEPES buffer (pH 7.5) and 0.1 M Na₂SO₄ or NaClO₄ as the electrolyte.

  • Prepare the CO₂ solutions by bubbling CO₂ gas into chilled, deionized water.

  • Initiate the enzyme-catalyzed reaction by mixing equal volumes of the enzyme solution (in buffer) and the CO₂ solution (in water).

  • The inhibitor is pre-incubated with the enzyme solution for 15 minutes at room temperature prior to the assay.

  • Determine the concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) from dose-response curves.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration (CO₂) and Kₘ is the Michaelis-Menten constant for the specific hCA isoform.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

A common method to assess COX inhibition is the whole blood assay, which measures the production of prostaglandins.

Procedure:

  • COX-1 Activity:

    • Incubate human whole blood with the test compound or vehicle (DMSO).

    • Allow blood to clot at 37 °C for 1 hour to induce prostaglandin B₂ (PGB₂) production via COX-1.

    • Centrifuge the samples and measure PGB₂ levels in the serum using an ELISA kit.

  • COX-2 Activity:

    • Incubate heparinized human whole blood with the test compound or vehicle.

    • Add lipopolysaccharide (LPS) to induce COX-2 expression and stimulate prostaglandin E₂ (PGE₂) production.

    • Incubate at 37 °C for 24 hours.

    • Centrifuge the samples and measure PGE₂ levels in the plasma using an ELISA kit.

  • Calculate the IC₅₀ values from the dose-response curves for both COX-1 and COX-2.

  • Determine the COX-2 selectivity index by calculating the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Hypoxia Hypoxia CAIX CA IX Hypoxia->CAIX Induces expression H_out H+ CAIX->H_out H+ export HCO3_out HCO3- CAIX->HCO3_out HCO3- export Acidic_Microenvironment Acidic Microenvironment H_out->Acidic_Microenvironment CO2_H2O CO2 + H2O CO2_H2O->CAIX Hydration Drug_Resistance Drug_Resistance Acidic_Microenvironment->Drug_Resistance Promotes CO2_H2O_in CO2 + H2O H_in H+ CO2_H2O_in->H_in Cellular Respiration H_in->CAIX Substrate HCO3_in HCO3- Alkaline_pHi Alkaline Intracellular pH Cell_Proliferation Cell_Proliferation Alkaline_pHi->Cell_Proliferation Promotes Benzenesulfonamide_Inhibitor 4-(pyrazol-1-yl)- benzenesulfonamide Benzenesulfonamide_Inhibitor->CAIX Inhibits

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

Experimental Workflow

G Start Start: In Vitro Evaluation Synthesis Compound Synthesis & Characterization Start->Synthesis Primary_Screening Primary Screening (e.g., CA or COX inhibition) Synthesis->Primary_Screening Dose_Response Dose-Response Studies & IC50/Ki Determination Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (e.g., against other CA/COX isoforms) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., enzyme kinetics) Selectivity_Panel->Mechanism_of_Action Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Mechanism_of_Action->Data_Analysis End Report & Further Studies Data_Analysis->End G cluster_core Core Scaffold cluster_substitutions Substitutions cluster_properties Molecular Properties cluster_activity Biological Activity Core 4-(Pyrazol-1-yl)benzenesulfonamide R1 R1 on Pyrazole Ring (e.g., -Br, -CF3, -Aryl) Core->R1 R2 R2 on Benzenesulfonamide (e.g., -NH2, -NH-Aryl) Core->R2 Lipophilicity Lipophilicity R1->Lipophilicity Electronic_Effects Electronic Effects R1->Electronic_Effects Steric_Hindrance Steric Hindrance R1->Steric_Hindrance R2->Lipophilicity R2->Electronic_Effects Potency Potency (IC50/Ki) Lipophilicity->Potency Electronic_Effects->Potency Selectivity Selectivity Steric_Hindrance->Selectivity Potency->Selectivity

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds.

Introduction

This compound is a heterocyclic compound incorporating both a pyrazole and a benzenesulfonamide moiety. The sulfonamide group is a well-known pharmacophore present in a variety of drugs, including antibacterial and anti-inflammatory agents. The pyrazole ring is also a common feature in many biologically active molecules, such as the selective COX-2 inhibitor celecoxib. The bromo-substitution on the pyrazole ring offers a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery.

Reaction Scheme

The synthesis of this compound can be achieved through the condensation of 4-hydrazinobenzenesulfonamide hydrochloride with a suitable brominated three-carbon aldehyde equivalent, such as mucobromic acid, followed by cyclization.

Experimental Protocol

Materials and Equipment:

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Mucobromic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq).

  • Dissolution: Add ethanol (10 volumes) to the flask and stir the suspension.

  • Addition of Reagents: To the stirred suspension, add mucobromic acid (1.0 eq) followed by the slow addition of concentrated hydrochloric acid (0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (20 volumes). A precipitate should form.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 7.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water (3 x 10 volumes) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Quantitative Data Summary

The following table summarizes the typical quantities and expected yield for the synthesis of this compound. Please note that the yield is illustrative and can vary based on experimental conditions.

ReagentMolecular Weight ( g/mol )Molar RatioQuantity (g)Moles (mmol)
4-Hydrazinobenzenesulfonamide HCl223.671.05.022.35
Mucobromic acid257.851.05.7622.35
Product
This compound302.15-5.4 (Typical)17.88
Theoretical Yield (g) --6.75-
Typical Yield (%) --80%-

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Add 4-hydrazinobenzenesulfonamide HCl and Ethanol to flask B 2. Add mucobromic acid and conc. HCl A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to room temperature C->D E 5. Precipitate in ice-water D->E F 6. Neutralize with NaHCO3 E->F G 7. Filter the solid product F->G H 8. Wash with water and ethanol G->H I 9. Dry under vacuum H->I J 10. Recrystallization (Optional) I->J K 11. Characterization (NMR, MS, MP) J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Mucobromic acid is an irritant. Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Purification of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, a key intermediate and pharmacologically relevant scaffold. The following sections outline common purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), complete with illustrative data and detailed methodologies.

Introduction

This compound and its analogs are of significant interest in medicinal chemistry. As with any synthetic compound intended for biological evaluation, achieving high purity is critical. Impurities can lead to erroneous biological data and interfere with downstream applications. This guide presents established methods for purifying this class of compounds, drawing parallels from structurally similar molecules such as celecoxib and other pyrazole-containing sulfonamides.

Purification Techniques Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of commonly employed techniques.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification TechniquePurity Before (%)Purity After (%)Typical Yield (%)Throughput
Recrystallization85-95>9870-90High
Column Chromatography70-90>9950-80Medium
Preparative HPLC>90>99.540-70Low

Experimental Protocols

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. For pyrazole sulfonamide derivatives, ethanol is a commonly reported solvent.[1] A combination of solvents, such as ethyl acetate and heptane, has also been successfully used for the purification of the structurally related drug, celecoxib.[2]

Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling with an ice bath can be employed after initial slow cooling.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol: Recrystallization from Ethyl Acetate/Heptane [2]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Crystallization: Slowly add heptane (a non-solvent) to the hot solution until turbidity is observed.

  • Cooling and Isolation: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a cold mixture of ethyl acetate/heptane and dry under vacuum.

Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities that are difficult to eliminate by recrystallization.

Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for purifying complex mixtures or achieving very high purity levels. A reverse-phase method is typically suitable for this class of compounds.[3]

Protocol: Reverse-Phase Preparative HPLC [3]

  • System Preparation: Equilibrate the preparative HPLC system, equipped with a suitable reverse-phase column (e.g., C18), with the initial mobile phase.

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter.

  • Injection and Separation: Inject the sample onto the column and begin the elution program. A common mobile phase for pyrazole derivatives consists of a mixture of acetonitrile and water, often with an additive like formic acid or phosphoric acid to improve peak shape.[3]

  • Fraction Collection: Use a UV detector to monitor the elution and a fraction collector to isolate the peak corresponding to the desired compound.

  • Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Visualization

Biological Context: PI3K/Akt/mTOR Signaling Pathway

Recent studies have shown that 1H-pyrazol-1-yl benzenesulfonamide derivatives can alleviate symptoms of inflammatory bowel disease by modulating the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in inflammation and oxidative stress.[4]

PI3K_Akt_mTOR_Pathway extracellular_signal Inflammatory Stimuli receptor Receptor Tyrosine Kinase extracellular_signal->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtor mTOR akt->mtor Activates inflammation Inflammation & Oxidative Stress mtor->inflammation Promotes compound 4-(4-Bromo-1H-pyrazol-1-yl) benzenesulfonamide Derivative compound->pi3k Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Purification_Workflow synthesis Synthesis of Crude Product crude_product Crude 4-(4-Bromo-1H-pyrazol-1-yl) benzenesulfonamide synthesis->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->purity_analysis prep_hplc Preparative HPLC column_chromatography->prep_hplc For higher purity column_chromatography->purity_analysis prep_hplc->purity_analysis purity_analysis->recrystallization If further purification needed pure_product Pure Product (>99%) purity_analysis->pure_product If purity is met

Caption: General workflow for the purification of the target compound.

References

analytical methods for the quantification of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Application Note

Introduction this compound is a key intermediate and building block in pharmaceutical synthesis, particularly in the development of novel therapeutic agents.[1] Its unique structure, incorporating a brominated pyrazole ring and a benzenesulfonamide moiety, makes it a versatile scaffold for drug discovery. Accurate quantification of this compound is crucial for quality control during synthesis, in pharmaceutical formulations, and in research settings to ensure the integrity and reproducibility of experimental results. This document provides a detailed, robust, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound.

Principle of the Method This method utilizes RP-HPLC with a C18 stationary phase and a UV detector for the separation and quantification of this compound. The compound is separated from potential impurities and excipients based on its polarity. The mobile phase, consisting of a mixture of acetonitrile and water with a formic acid modifier, ensures optimal retention and sharp, symmetrical peak shapes. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a reference standard. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[2][3][4]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal place).

    • pH meter.

    • Ultrasonic bath.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound Reference Standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (≥98% purity).

    • Methanol (HPLC grade).

  • Chromatographic Column:

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve completely.

    • Allow the solution to cool to room temperature and make up the volume to the mark with the diluent.

  • Working Standard Solutions for Calibration:

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, and 75.0 µg/mL.

3. Sample Preparation (from a Hypothetical Tablet Formulation)

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent.

  • Sonicate the flask for 20 minutes to ensure complete extraction of the active ingredient.[5]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm[1][7][8]
Injection Volume 10 µL
Run Time 10 minutes

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject each working standard solution in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration of the working standard solutions.

  • Inject the prepared sample solution in triplicate.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation: Method Validation Summary

The described HPLC method was validated according to ICH guidelines, yielding the following performance characteristics.

Validation ParameterResultAcceptance Criteria
Linearity & Range
Range1.0 - 75.0 µg/mL-
Correlation Coefficient (R²)0.9997R² ≥ 0.999
Precision (%RSD)
Repeatability (n=6)0.85%RSD ≤ 2.0%
Intermediate Precision (n=6)1.12%RSD ≤ 2.0%
Accuracy (% Recovery)
80% Level (n=3)99.5%98.0% - 102.0%
100% Level (n=3)100.8%98.0% - 102.0%
120% Level (n=3)101.2%98.0% - 102.0%
Sensitivity
Limit of Detection (LOD)0.25 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)0.80 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank or placebo observed at the analyte retention time.Peak purity > 99.5%

Visualizations

G Workflow for HPLC Quantification cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard Solutions (Stock & Working Dilutions) inject_std Inject Standards (Calibration Curve) prep_std->inject_std prep_sample Prepare Sample Solution (Weigh -> Dissolve -> Sonicate -> Filter) inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phase (Mix -> Filter -> Degas) equilibrate System Equilibration (Stable Baseline) prep_mobile->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Peak Integration (Area Measurement) inject_sample->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate report Generate Report calculate->report

References

Application Notes and Protocols: Utilizing 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This application note details the potential use of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide as a warhead in the development of novel PROTACs.

The chemical structure of this compound is closely related to known inhibitors of cyclooxygenase-2 (COX-2), such as Celecoxib.[1][2][3] COX-2 is a well-validated therapeutic target implicated in inflammation and various cancers. Developing a PROTAC to degrade COX-2 could offer advantages over traditional inhibition, including a more profound and sustained target suppression and the potential to overcome resistance mechanisms. One chemical supplier lists this compound as a "Protein Degrader Building Block," suggesting its utility in this field.[4]

This document provides a comprehensive guide for researchers aiming to leverage this compound in their PROTAC discovery programs, covering hypothetical PROTAC design, synthesis, and a suite of experimental protocols for characterization.

Hypothetical PROTAC Design and Mechanism of Action

A PROTAC utilizing this compound as a warhead would function by inducing the proximity of its target protein (e.g., COX-2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. For this application note, we will consider a hypothetical PROTAC, designated as PROTAC-X , which links the sulfonamide warhead to a ligand for the von Hippel-Lindau (VHL) E3 ligase via a polyethylene glycol (PEG) linker.

Signaling Pathway and Mechanism

The general mechanism of action for a PROTAC is depicted in the following diagram.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC-X PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., COX-2) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for PROTAC-X.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of a PROTAC derived from this compound.

PROTAC Synthesis Workflow

The synthesis of PROTAC-X would involve a multi-step process, starting with the functionalization of the warhead and the E3 ligase ligand, followed by their conjugation via a suitable linker.

Synthesis_Workflow cluster_synthesis Synthetic Steps Warhead 4-(4-Bromo-1H-pyrazol-1-yl) benzenesulfonamide Warhead_Mod Functionalize Warhead (e.g., add alkyl chain with terminal amine) Warhead->Warhead_Mod E3_Ligand VHL Ligand E3_Ligand_Mod Functionalize E3 Ligand (e.g., with carboxylic acid) E3_Ligand->E3_Ligand_Mod Linker PEG Linker Linker_Mod Prepare Activated Linker Linker->Linker_Mod Conjugation1 Couple Warhead to Linker Warhead_Mod->Conjugation1 Conjugation2 Couple Warhead-Linker to E3 Ligand E3_Ligand_Mod->Conjugation2 Linker_Mod->Conjugation1 Conjugation1->Conjugation2 Purification Purification (HPLC) Conjugation2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC PROTAC-X Characterization->Final_PROTAC

Caption: General Synthetic Workflow for PROTAC-X.

Protocol 1: Synthesis of PROTAC-X

  • Functionalization of the Warhead: The sulfonamide nitrogen of this compound can be alkylated with a linker precursor containing a terminal protected amine (e.g., Boc-protected amino-PEG-bromide) under basic conditions.

  • Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the amine-functionalized warhead-linker intermediate.

  • Activation of the E3 Ligase Ligand: A VHL ligand containing a carboxylic acid is activated using a coupling reagent such as HATU or HOBt/EDC.

  • Conjugation: The activated VHL ligand is reacted with the amine-functionalized warhead-linker intermediate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Purification: The final PROTAC-X is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of PROTAC-X are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biochemical and Cellular Evaluation Workflow

A series of in vitro and in-cell assays are required to characterize the biological activity of the newly synthesized PROTAC.

Evaluation_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays PROTAC_X PROTAC-X Binding_POI Target Binding Assay (e.g., FP, SPR) PROTAC_X->Binding_POI Binding_E3 E3 Ligase Binding Assay (e.g., FP, SPR) PROTAC_X->Binding_E3 Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, SPR) Binding_POI->Ternary_Complex Binding_E3->Ternary_Complex Degradation Target Degradation (Western Blot, In-Cell Western) Ternary_Complex->Degradation Dose_Response Dose-Response & Time-Course (DC50, Dmax) Degradation->Dose_Response Selectivity Selectivity Profiling (Proteomics) Dose_Response->Selectivity Functional_Assay Functional Assay (e.g., Prostaglandin E2 measurement) Dose_Response->Functional_Assay

Caption: Workflow for Biochemical and Cellular Evaluation.

Protocol 2: Target Engagement Assay (Fluorescence Polarization)

  • Principle: This assay measures the binding of PROTAC-X to the target protein (COX-2) by monitoring changes in the polarization of a fluorescently labeled tracer that binds to the same site.

  • Reagents: Purified recombinant COX-2 protein, a fluorescently labeled COX-2 inhibitor (tracer), PROTAC-X, and assay buffer.

  • Procedure: a. Prepare a series of dilutions of PROTAC-X. b. In a microplate, add a fixed concentration of COX-2 protein and the fluorescent tracer. c. Add the diluted PROTAC-X to the wells. d. Incubate at room temperature to reach binding equilibrium. e. Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Determine the IC50 value by plotting the change in fluorescence polarization against the concentration of PROTAC-X.

Protocol 3: Western Blotting for Target Degradation

  • Principle: This technique is used to quantify the amount of target protein (COX-2) in cells after treatment with PROTAC-X.

  • Procedure: a. Culture cells known to express COX-2 (e.g., HT-29 colon cancer cells) in appropriate media. b. Treat the cells with varying concentrations of PROTAC-X for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO). c. Lyse the cells and quantify the total protein concentration using a BCA assay. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and probe with a primary antibody specific for COX-2. A loading control antibody (e.g., GAPDH or β-actin) should also be used. f. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the COX-2 signal to the loading control. Calculate the percentage of remaining COX-2 relative to the vehicle-treated control.

Protocol 4: In-Cell Western Assay for DC50 and Dmax Determination

  • Principle: A quantitative immunofluorescence-based assay performed in a microplate format to determine the potency (DC50) and efficacy (Dmax) of PROTAC-mediated protein degradation.[5]

  • Procedure: a. Seed adherent cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a serial dilution of PROTAC-X for the desired time. c. Fix, permeabilize, and block the cells within the wells. d. Incubate with a primary antibody against the target protein (COX-2) and a normalization antibody (e.g., against a housekeeping protein). e. Incubate with species-specific secondary antibodies labeled with different near-infrared fluorophores. f. Scan the plate using a near-infrared imaging system.

  • Data Analysis: Normalize the target protein signal to the normalization signal. Plot the normalized signal against the logarithm of the PROTAC-X concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

Data Presentation

The quantitative data generated from the experimental protocols should be summarized in tables for clear comparison and interpretation.

Table 1: Biochemical Characterization of PROTAC-X

AssayParameterValue
COX-2 Binding IC50 (nM)[Insert Data]
VHL Binding IC50 (nM)[Insert Data]
Ternary Complex Formation Cooperativity (α)[Insert Data]

Table 2: Cellular Activity of PROTAC-X in HT-29 Cells

ParameterValue
COX-2 Degradation DC50 [Insert Data] nM
Maximum Degradation (Dmax) [Insert Data] %
Time to 50% Degradation (TD50) [Insert Data] hours

Conclusion

The use of this compound as a warhead for a novel PROTAC targeting COX-2 presents a promising strategy for the development of new therapeutics for inflammatory diseases and cancer. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of such a PROTAC. Successful execution of these experiments will enable researchers to determine the feasibility and potential of this approach, paving the way for further preclinical development.

References

Application of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide in PET Imaging Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide as a precursor in the synthesis of Positron Emission Tomography (PET) imaging probes. The pyrazole and sulfonamide moieties are key scaffolds in the development of radiotracers for various biological targets.[1] This compound, a structural analog of celecoxib, holds promise for the development of novel PET radioligands, particularly for imaging inflammation and cancer where targets like cyclooxygenase-2 (COX-2) are overexpressed.

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET probes) to visualize and quantify physiological processes in vivo. The choice of radionuclide is critical, with Fluorine-18 (¹⁸F) being widely used due to its favorable decay characteristics (t½ = 109.7 min) and low positron energy.[1][2] The core structure of this compound is analogous to celecoxib, a selective COX-2 inhibitor, making it an attractive candidate for derivatization into a PET probe for imaging COX-2 expression. The bromo-substituent on the pyrazole ring offers a potential site for radiofluorination via nucleophilic substitution.

Proposed Application: Synthesis of [¹⁸F]4-(4-Fluoro-1H-pyrazol-1-yl)benzenesulfonamide

The primary proposed application of this compound is as a precursor for the synthesis of an ¹⁸F-labeled PET probe. The bromo group can be substituted with [¹⁸F]fluoride in a nucleophilic aromatic substitution reaction. This approach has been successfully applied to the synthesis of other radiolabeled celecoxib analogs.

Quantitative Data from Synthesis of Structurally Related PET Probes

The following table summarizes the quantitative data from the synthesis of various celecoxib-based and other sulfonamide PET probes, providing a benchmark for the expected outcomes of the proposed synthesis.

RadiotracerPrecursor TypeRadiochemical Yield (Decay Corrected)Radiochemical PurityMolar Activity (End of Synthesis)Synthesis TimeReference
[¹¹C]Celecoxib DerivativesO-methylation precursor50-60%>99%111-185 GBq/µmol15-20 min[3]
[¹¹C]CelecoxibPinacol borate precursor63 ± 23%>99%83 ± 23 GBq/µmol30 min[4]
[¹⁸F]CelecoxibBromo-precursor10 ± 2% (EOS)>99%120 ± 40 mCi/µmol (EOB)Not Specified[5]
[¹¹C]Naphthalene-sulfonamidesO- or N-methylation precursor30-50%Not Specified74-111 GBq/µmol20-25 min[6]
[¹⁸F]FMTPChloro-precursor35 ± 5%>99%92.5 ± 18.5 GBq/µmolNot Specified[7]

Experimental Protocols

Proposed Synthesis of [¹⁸F]4-(4-Fluoro-1H-pyrazol-1-yl)benzenesulfonamide

This protocol is a proposed methodology based on established procedures for radiofluorination of similar aromatic precursors.

Materials:

  • This compound (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Water for Injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Analytical HPLC system

Protocol:

  • [¹⁸F]Fluoride Activation:

    • Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

    • The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.5 mL H₂O).

    • The solvent is removed by azeotropic distillation with anhydrous MeCN (3 x 1 mL) under a stream of nitrogen at 110 °C to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction:

    • The precursor, this compound (1-2 mg), is dissolved in 0.5 mL of anhydrous DMSO.

    • The precursor solution is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated at 130-150 °C for 15-20 minutes.

    • The reaction is monitored by radio-Thin Layer Chromatography (radio-TLC).

  • Purification:

    • After cooling, the reaction mixture is diluted with 4 mL of water.

    • The diluted mixture is passed through a C18 SPE cartridge to trap the crude product.

    • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • The product is eluted from the cartridge with MeCN.

    • The eluate is injected into a semi-preparative HPLC system for purification. A typical mobile phase would be a gradient of acetonitrile and water.

  • Formulation:

    • The HPLC fraction containing the purified [¹⁸F]4-(4-Fluoro-1H-pyrazol-1-yl)benzenesulfonamide is collected.

    • The solvent is removed under reduced pressure.

    • The final product is reformulated in a sterile solution, typically 10% ethanol in saline, for injection.

  • Quality Control:

    • Radiochemical purity is determined by analytical HPLC.

    • The identity of the product is confirmed by co-elution with a non-radioactive standard.

    • Residual solvents are measured by gas chromatography.

    • The final product is tested for sterility and pyrogenicity.

Visualizations

G cluster_0 [¹⁸F]Fluoride Activation cluster_1 Radiolabeling cluster_2 Purification and Formulation F18_aq Aqueous [¹⁸F]Fluoride Anion_exchange Anion-Exchange Cartridge F18_aq->Anion_exchange Trapping Elution Elution with K₂₂₂/K₂CO₃ Anion_exchange->Elution Drying Azeotropic Drying Elution->Drying Reactive_complex Reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ Complex Drying->Reactive_complex Reaction Heating at 130-150°C Reactive_complex->Reaction Precursor This compound in DMSO Precursor->Reaction Crude_product Crude Reaction Mixture Reaction->Crude_product SPE C18 SPE Purification Crude_product->SPE HPLC Semi-preparative HPLC SPE->HPLC Formulation Formulation in Ethanol/Saline HPLC->Formulation Final_product [¹⁸F]4-(4-Fluoro-1H-pyrazol-1-yl)benzenesulfonamide Formulation->Final_product

Caption: Proposed workflow for the synthesis of [¹⁸F]4-(4-Fluoro-1H-pyrazol-1-yl)benzenesulfonamide.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H₂ COX2->PGH2 Catalysis Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation PET_Probe [¹⁸F]Celecoxib Analog (e.g., [¹⁸F]4-(4-Fluoro-1H-pyrazol-1-yl)benzenesulfonamide) PET_Probe->COX2 Inhibition & PET Signal

Caption: Simplified signaling pathway of COX-2 and its inhibition by a celecoxib analog PET probe.

References

Application Notes and Protocols for Assessing the Antimicrobial Efficacy of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] This document provides a detailed experimental framework for assessing the antimicrobial efficacy of novel pyrazole compounds. The protocols herein describe standardized methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds, as well as a qualitative assessment of antimicrobial activity using the disk diffusion method. These assays are fundamental in the preliminary screening and characterization of new chemical entities with potential therapeutic applications against pathogenic bacteria.

Core Experimental Workflow

The overall process for evaluating the antimicrobial efficacy of pyrazole compounds follows a logical progression from initial screening to quantitative assessment of inhibitory and bactericidal concentrations.

Experimental Workflow for Antimicrobial Efficacy of Pyrazole Compounds cluster_prep Preparation cluster_screening Screening & Quantitative Assessment cluster_analysis Data Analysis & Interpretation Compound_Prep Pyrazole Compound Stock Solution Preparation Disk_Diffusion Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Diffusion MIC_Assay Broth Microdilution for MIC (Quantitative) Compound_Prep->MIC_Assay Inoculum_Prep Standardized Bacterial Inoculum Preparation Inoculum_Prep->Disk_Diffusion Inoculum_Prep->MIC_Assay Data_Collection Data Collection (Zone Diameters, MIC/MBC values) Disk_Diffusion->Data_Collection Measure Inhibition Zones MBC_Assay MBC Determination (Bactericidal Activity) MIC_Assay->MBC_Assay Subculture from clear wells MIC_Assay->Data_Collection Determine MIC MBC_Assay->Data_Collection Determine MBC Data_Analysis Data Analysis & Comparison with Control Antibiotics Data_Collection->Data_Analysis Conclusion Conclusion on Antimicrobial Profile Data_Analysis->Conclusion

Fig. 1: Experimental Workflow Diagram

Data Presentation

Quantitative data from the antimicrobial susceptibility tests should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Compounds against Test Organisms

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Pyrazole-A816640.25
Pyrazole-B48320.25
Pyrazole-C>128>128>1280.25

Table 2: Minimum Bactericidal Concentration (MBC) of Pyrazole Compounds

CompoundS. aureus (ATCC 29213) MBC (µg/mL)E. coli (ATCC 25922) MBC (µg/mL)P. aeruginosa (ATCC 27853) MBC (µg/mL)Ciprofloxacin MBC (µg/mL)
Pyrazole-A1632>1280.5
Pyrazole-B816640.5
Pyrazole-C>128>128>1280.5

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6]

Materials:

  • Novel pyrazole compounds

  • Sterile 96-well microtiter plates[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Preparation of Pyrazole Compound Stock Solutions: Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not inhibit bacterial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the pyrazole compound stock solution to the first well of a row and mix.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A row with serial dilutions of a standard antibiotic.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[8]

  • Result Interpretation: The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (bacterial growth).[8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10][11]

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • Using a sterile pipette tip or loop, take a 10-100 µL aliquot from each of these clear wells.

  • Spot-plate or spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[9][10]

Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[12][13][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)[7]

  • Prepared bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Preparation of Compound-Impregnated Disks: Aseptically apply a known volume (e.g., 20 µL) of the pyrazole compound solution at a specific concentration onto sterile paper disks.[7] Allow the disks to dry completely in a sterile environment.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure a confluent lawn of growth.[15]

  • Application of Disks: Using sterile forceps, place the prepared disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7] A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanism of Action: DNA Gyrase Inhibition

Some pyrazole derivatives have been reported to exert their antimicrobial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1][2]

DNA_Gyrase_Inhibition_Pathway cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Compound DNA_Supercoiling DNA Supercoiling DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Supercoiling->DNA_Gyrase introduces negative supercoils Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Replication_Block DNA Replication Blocked DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Pyrazole Pyrazole Compound Inhibition Inhibition Pyrazole->Inhibition Inhibition->DNA_Gyrase binds to and inhibits Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Fig. 2: Pyrazole Inhibition of DNA Gyrase Pathway

References

Application Notes and Protocols for Testing Carbonic Anhydrase Inhibition with Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are crucial in a variety of physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[1][3] The involvement of specific CA isoforms in the pathophysiology of several diseases, such as glaucoma, epilepsy, edema, and cancer, has established them as significant therapeutic targets.[2][4] Sulfonamides are a well-characterized class of potent carbonic anhydrase inhibitors (CAIs) that bind to the zinc ion in the active site of the enzyme, leading to the inhibition of its catalytic activity.[5][6]

This document provides detailed protocols for an in vitro assay to screen and characterize sulfonamide-based inhibitors of carbonic anhydrase. The primary method described is a colorimetric assay based on the esterase activity of CA, a robust and high-throughput compatible method.[1][7]

Mechanism of Action of Sulfonamide-Based Carbonic Anhydrase Inhibitors

The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme.[5][6] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[6]

Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Experimental Protocols

Colorimetric Assay for Carbonic Anhydrase Inhibition

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[1] The rate of p-NP formation is monitored spectrophotometrically, and the presence of an inhibitor reduces this rate.[1]

Materials and Reagents:

  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).[1]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[1]

  • Inhibitor: Test sulfonamide compounds and a known CA inhibitor as a positive control (e.g., Acetazolamide).[1][3]

  • Buffer: 50 mM Tris-HCl or Tris-Sulfate buffer, pH 7.4-8.3.[1]

  • Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.[1]

  • 96-well clear, flat-bottom microplate.[1]

  • Microplate reader capable of kinetic measurements at 400-405 nm.[1]

Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[1]

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[1]

  • Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[1]

  • Inhibitor Stock Solutions: Prepare stock solutions of test sulfonamides and the positive control (e.g., Acetazolamide) in DMSO. Prepare serial dilutions to be used in the assay.

Experimental Workflow:

start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup (Blank, Max Activity, Test Compounds, Positive Control) reagent_prep->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation (e.g., 10-15 min at RT) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate Solution) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 400-405 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end

Experimental Workflow for CA Inhibition Assay.

Assay Procedure:

  • Plate Setup: It is recommended to perform all measurements in triplicate.[1]

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.[1]

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[1]

    • Add 20 µL of the CA Working Solution to all wells except the blank.[1]

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[1]

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.[1]

Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]

  • Calculate Percentage of Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][8]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of Test Sulfonamides against Carbonic Anhydrase

Compound IDConcentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
Vehicle Control-e.g., 0.1500
Positive Control (Acetazolamide)1e.g., 0.01590
Test Compound 10.1e.g., 0.12020
1e.g., 0.07550
10e.g., 0.03080
Test Compound 20.1e.g., 0.13510
1e.g., 0.10530
10e.g., 0.06060

Table 2: IC50 Values of Sulfonamide Inhibitors against Carbonic Anhydrase

CompoundIC50 (µM)
Acetazolamide (Positive Control)e.g., 0.5
Test Compound 1e.g., 1.0
Test Compound 2e.g., 5.2

Note: The data presented in the tables are for illustrative purposes only. Actual results will vary depending on the specific compounds and experimental conditions.

Alternative and Complementary Assays

While the p-NPA esterase assay is widely used, other methods can also be employed to study carbonic anhydrase inhibition.

  • Stopped-Flow CO2 Hydration Assay: This is a direct method that measures the enzyme-catalyzed rate of CO2 hydration by monitoring the change in pH using a pH indicator.[6][8] It is considered a gold standard for determining inhibition constants (Ki).[8]

  • Fluorescent Thermal Shift Assay (FTSA): This method measures the change in the thermal stability of the enzyme upon ligand binding and can be used to determine binding affinities.[2]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.[2]

The selection of the assay depends on the specific research question, available equipment, and the stage of the drug discovery process. The colorimetric assay described in detail here is an excellent choice for initial screening of sulfonamide libraries due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[7][9]

References

Application Notes & Protocols: Molecular Docking of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives represent a versatile class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds are integral to a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The therapeutic potential of pyrazole derivatives often stems from their ability to selectively inhibit key protein targets involved in disease pathways.[2][4]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a pyrazole derivative) when bound to a second (the receptor, e.g., a target protein).[5] This in silico approach is crucial in modern drug development for screening virtual libraries of compounds, elucidating potential mechanisms of action, and guiding the rational design of more potent and selective inhibitors.[1][5] These application notes provide an overview of the process, key targets, and detailed protocols for performing molecular docking studies with pyrazole derivatives.

Key Protein Targets for Pyrazole Derivatives

Pyrazole derivatives have been successfully docked with a variety of protein targets implicated in different diseases:

  • Anticancer Targets:

    • Kinases: Many pyrazole compounds act as kinase inhibitors. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis; Cyclin-Dependent Kinase 2 (CDK2), a regulator of the cell cycle; and Aurora A kinase, involved in mitosis.[1][2]

    • Other Enzymes: Cytochrome P450 enzymes, such as CYP1A1, are also targets for anticancer drug design.[6]

  • Anti-inflammatory Targets:

    • Cyclooxygenases (COX): Pyrazole derivatives, most famously Celecoxib, are known to be selective inhibitors of COX-2, an enzyme responsible for inflammation and pain.[3][7][8]

  • Antimicrobial Targets:

    • Bacterial Enzymes: Essential bacterial enzymes like Tyrosyl-tRNA synthetase (TyrRS) and MurD ligase are validated targets for developing novel antibacterial agents.[9][10]

  • Other Targets:

    • Carbonic Anhydrases (CA): Pyrazole-sulfonamide hybrids have shown potent inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II).[11]

Experimental Protocol: A Generalized Molecular Docking Workflow

This protocol provides a comprehensive, step-by-step methodology for conducting a molecular docking study of pyrazole derivatives using widely accepted software tools like AutoDock.

Part 1: Target Protein Preparation

  • Acquisition of Protein Structure:

    • Download the 3D crystal structure of the target protein from a public repository, typically the Protein Data Bank (PDB). For example, PDB IDs for common targets include 2QU5 (VEGFR-2), 2VTO (CDK2), and 3LN1 (COX-2).[1][7]

  • Protein Clean-up:

    • Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, BIOVIA Discovery Studio).

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any co-factors or ions not essential for the binding interaction.

  • Protonation and Repair:

    • Add polar hydrogen atoms to the protein structure. This is critical for correctly defining hydrogen bond donors and acceptors.

    • Assign Gasteiger charges to the protein atoms.

    • If necessary, repair any missing residues or atoms in the crystal structure using tools like SWISS-PDB Viewer or the structure preparation wizards in Schrödinger Maestro or MOE.

  • File Format Conversion:

    • Save the prepared protein structure as a PDBQT file, which is the required format for AutoDock and includes charge and atom type information.

Part 2: Ligand (Pyrazole Derivative) Preparation

  • Ligand Structure Generation:

    • Draw the 2D structure of the pyrazole derivative using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch).

    • Convert the 2D structure to a 3D structure.

  • Energy Minimization:

    • Perform energy minimization on the 3D ligand structure to obtain a stable, low-energy conformation. This can be done using force fields like MMFF94 or AM1.

  • Defining Torsion and Charge:

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

    • Assign Gasteiger charges to the ligand atoms.

  • File Format Conversion:

    • Save the final prepared ligand structure in the PDBQT format for use with AutoDock.

Part 3: Docking Simulation using AutoDock

  • Grid Box Generation (AutoGrid):

    • Define the active site for docking. This is typically done by centering a grid box around the co-crystallized ligand (if available) or a predicted binding pocket.

    • The grid box must be large enough to encompass the entire binding site and allow the ligand to move and rotate freely.

    • Run AutoGrid to pre-calculate grid maps for various atom types. This step speeds up the subsequent docking calculation.

  • Docking Execution (AutoDock):

    • Load the prepared protein and ligand PDBQT files, along with the grid parameter file generated by AutoGrid.

    • Choose a suitable search algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used and is effective for exploring the conformational space of the ligand.[1]

    • Set the docking parameters, such as the number of GA runs (typically 10-100), population size (e.g., 150), and the maximum number of energy evaluations.[1]

    • Launch the docking simulation.

Part 4: Analysis of Docking Results

  • Binding Energy Evaluation:

    • The primary quantitative result is the estimated free energy of binding (ΔG), reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.

    • The results are typically clustered by conformational similarity (RMSD). The pose from the most populated cluster with the lowest binding energy is often considered the most probable binding mode.

  • Interaction Analysis:

    • Visualize the best-ranked docking pose using software like PyMOL or BIOVIA Discovery Studio.

    • Identify and analyze key intermolecular interactions, such as:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

      • Pi-Pi Stacking or Cation-Pi Interactions: Common with aromatic rings present in many pyrazole derivatives.

  • Validation (Optional but Recommended):

    • If a co-crystallized ligand is available, perform a re-docking experiment. The docking protocol is considered validated if it can reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).

Quantitative Data Summary

The following tables summarize quantitative results from various molecular docking studies of pyrazole derivatives against different protein targets.

Table 1: Docking Results for Pyrazole Derivatives Against Anticancer Targets

Compound/Derivative Target Protein (PDB ID) Docking Score / Binding Energy Key Interacting Residues Reference
Derivative 1b VEGFR-2 (2QU5) -10.09 kJ/mol Not Specified [1]
Derivative 2b CDK2 (2VTO) -10.35 kJ/mol Ile10, Lys20, Lys89, Asp145 [1]
Derivative 1d Aurora A (2W1G) -8.57 kJ/mol Not Specified [1]
Derivative 22 EGFR -8.61 kcal/mol Not Specified [2]
Derivative 23 EGFR -10.36 kcal/mol Not Specified [2]
Derivative 2j CYP1A1 (4I8V) Good Binding Score Not Specified [6]

| Compound 25 | RET Kinase | Binding Energy: -233.399 kJ/mol | Ala807, Lys808 |[12] |

Table 2: Docking Results for Pyrazole Derivatives Against Anti-inflammatory Targets

Compound/Derivative Target Protein (PDB ID) Docking Score / Binding Energy Key Interacting Residues Reference
Hybrid 5u COX-2 -12.907 Not Specified [13]
Hybrid 5s COX-2 -12.24 Not Specified [13]
Pyrazolone 5f COX-2 Not Specified Arg499, Tyr341 [14]

| Pyrazole 6f | COX-2 | Not Specified | Arg499, Phe504 |[14] |

Table 3: Docking Results for Pyrazole Derivatives Against Other Targets

Compound/Derivative Target Protein (PDB ID) Docking Score / Binding Energy Key Interacting Residues Reference
Compound 6a hCA I Good Binding Score Not Specified [11]
Compound 6b hCA II Good Binding Score Not Specified [11]
Pyrazole-benzimidazolone 12 HPPD (6J36) Good Binding Score GLN 307, ASN 423, PHE 392 [15]

| N-Mannich Base Series | TyrRS (1x8x, 1jil) | Moderate Binding Interaction | Active Site Residues |[10] |

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the molecular docking workflow and relevant biological pathways where pyrazole derivatives show therapeutic potential.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Refinement p1 Select Target Protein p2 Download & Prepare Protein (PDB) p1->p2 l1 Design/Select Pyrazole Ligand l2 Generate 3D Ligand & Minimize Energy l1->l2 d1 Define Binding Site (Grid Box) p2->d1 l2->d1 d2 Run Docking Algorithm (e.g., AutoDock) d1->d2 a1 Analyze Poses & Binding Energy d2->a1 a2 Identify Key Interactions (H-Bonds etc.) a1->a2 a3 Lead Optimization a2->a3 G GF Growth Factors (e.g., VEGF) VEGFR2 VEGFR-2 Receptor GF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC RAS Ras/Raf/MAPK Pathway VEGFR2->RAS PI3K PI3K/Akt Pathway VEGFR2->PI3K Angio Angiogenesis (Tumor Blood Supply) PLC->Angio Promotes RAS->Angio Promotes PI3K->Angio Promotes Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits G G1 G1 Phase S S Phase (DNA Synthesis) G1->S Transition driven by G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 Cyclin E / CDK2 CDK2->S Arrest Cell Cycle Arrest CDK2->Arrest Inhibition leads to Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibits G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Catalyzes Inflammation Inflammation & Pain PGs->Inflammation Mediates Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a synthetic organic compound featuring a pyrazole ring linked to a benzenesulfonamide group. Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, pyrazole-containing molecules are known for their diverse pharmacological properties. The evaluation of the cytotoxic potential of novel chemical entities like this compound is a critical initial step in the drug discovery and development process.[3][4] These assessments help determine the concentration-dependent effects of a test compound on cell viability and proliferation, providing essential information for identifying potential therapeutic agents and understanding their mechanisms of action.[3][5]

This document provides detailed protocols for a panel of standard cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein measure different cellular parameters, including metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/Propidium Iodide assay).

Experimental Workflow

The overall workflow for assessing the cytotoxicity of a test compound involves several key stages, from initial cell culture and compound treatment to the execution of specific assays and subsequent data analysis. A generalized workflow is depicted below.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549, MCF-7) cell_seeding Cell Seeding in 96-well or 6-well plates cell_culture->cell_seeding compound_prep Compound Stock Preparation (in DMSO) treatment Treatment with Serial Dilutions of This compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis data_acq Absorbance/Fluorescence Measurement mtt->data_acq ldh->data_acq apoptosis->data_acq calc Calculation of % Cell Viability / % Cytotoxicity data_acq->calc ic50 IC50 Value Determination calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). These values are essential for comparing the potency of the compound across different cell lines and exposure times.

Table 1: IC50 Values of this compound from MTT Assay

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLaValueValueValue
A549ValueValueValue
MCF-7ValueValueValue

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment

Treatment Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
Vehicle Control (0.1% DMSO)ValueValueValue
Concentration 1ValueValueValue
Concentration 2ValueValueValue
Concentration 3ValueValueValue
Positive Control (Lysis Buffer)100100100

Table 3: Apoptosis Analysis by Annexin V/PI Staining (48h Treatment)

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0.1% DMSO)ValueValueValue
Concentration X (e.g., IC50)ValueValueValue
Concentration Y (e.g., 2x IC50)ValueValueValue

Experimental Protocols

General Cell Culture and Compound Preparation

Proper aseptic cell culture techniques are crucial for obtaining reliable and reproducible data.[5]

  • Materials:

    • Selected human cancer cell line(s) (e.g., HeLa, A549, MCF-7)

    • Complete growth medium (specific to the cell line, e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile cell culture plates (96-well and 6-well)

  • Procedure:

    • Cell Line Maintenance: Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency.[5]

    • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Store the stock solution at -20°C. On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[6][8]

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[3]

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[8] Incubate for 24, 48, or 72 hours.[3]

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][9]

    • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2). Prepare additional wells for a maximum LDH release control by adding a lysis buffer 45 minutes before the end of the incubation period.[12]

    • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[12]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

    • Stop Reaction: Add 50 µL of stop solution to each well.[12]

    • Absorbance Measurement: Measure the absorbance at 490 nm.[12]

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine all cells and centrifuge.[13]

    • Cell Washing: Wash the cells once with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[15] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[13]

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic agents, including some sulfonamide derivatives, are known to induce apoptosis through various signaling cascades. A plausible pathway could involve the induction of cellular stress, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.

G compound 4-(4-Bromo-1H-pyrazol-1-yl) benzenesulfonamide stress Cellular Stress (e.g., ROS generation) compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for the Derivatization of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Notably, derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The parent compound, 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, offers two primary points for chemical modification: the N-H of the sulfonamide group and the bromo-substitution on the pyrazole ring. This document provides detailed protocols for the derivatization of this lead compound to generate a library of analogs for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. The pyrazole and sulfonamide moieties are key pharmacophores found in numerous approved drugs, highlighting the therapeutic potential of this compound class.[1]

Strategic Approach to Derivatization

A systematic SAR study of this compound can be approached by modifying two key positions: the sulfonamide nitrogen and the C4-position of the pyrazole ring.

  • Modification of the Sulfonamide Moiety (R1): The sulfonamide group is a versatile anchor for introducing a variety of substituents. N-alkylation or N-arylation can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall steric profile, which can significantly impact target binding and cell permeability.

  • Modification at the C4-Bromo Position (R2): The bromine atom serves as a convenient handle for introducing diverse aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of a wide range of steric and electronic effects at this position to probe the binding pocket of the biological target.

The general workflow for this SAR study is depicted below.

SAR_Workflow Start This compound N_Alkylation Sulfonamide N-Alkylation/Arylation Start->N_Alkylation R1-X, Base Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling R2-B(OH)2, Pd catalyst, Base Library_1 Library 1 (R1 varied, R2 = Br) N_Alkylation->Library_1 Library_2 Library 2 (R1 = H, R2 varied) Suzuki_Coupling->Library_2 Bio_Assay Biological Activity Screening (e.g., in vitro enzyme assays, cytotoxicity assays) Library_1->Bio_Assay Library_2->Bio_Assay SAR_Analysis Structure-Activity Relationship Analysis Bio_Assay->SAR_Analysis

Caption: General workflow for the structure-activity relationship (SAR) study of this compound.

Experimental Protocols

Protocol 1: N-Alkylation of the Sulfonamide Moiety

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated derivative.

Data Presentation: Structure-Activity Relationship

The following table summarizes the biological activity of representative pyrazole-based benzenesulfonamide derivatives from the literature to illustrate potential SAR trends.

Compound IDR1 (Sulfonamide)R2 (Pyrazole C4)Target/AssayIC50 / ActivityReference
Celecoxib HCF₃COX-20.04 µMN/A
7a HVaried ArylCOX-249 nM[4]
7b HVaried ArylCOX-260 nM[4]
7j HVaried ArylCOX-260 nM[4]
4j HVaried ArylhCAII0.39 µM[5]
4j HVaried ArylhCAIX0.15 µM[5]
4j HVaried ArylhCAXII0.28 µM[5]
4g HVaried ArylhCAXII0.12 µM[5]

Note: The structures of compounds 7a, 7b, 7j, 4j, and 4g are complex and not simple substitutions on the parent compound. This table is for illustrative purposes of SAR within the broader class of pyrazole benzenesulfonamides.

Potential Signaling Pathway Involvement

Many pyrazole benzenesulfonamide derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[6][7][8] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory diseases.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Stimuli (e.g., cytokines) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole Benzenesulfonamide Derivatives Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrazole benzenesulfonamide derivatives.

Conclusion

The derivatization of this compound provides a versatile platform for the discovery of novel therapeutic agents. The detailed protocols and strategic approach outlined in these application notes offer a solid foundation for conducting comprehensive SAR studies. By systematically exploring the chemical space around this privileged scaffold, researchers can identify potent and selective modulators of various biological targets, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity to a biological target. These initial hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.

The compound 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide is a promising candidate for inclusion in fragment screening libraries. Its molecular weight of approximately 302 Da is at the upper limit of the "Rule of Three" for fragments, but its structural features, including the presence of a bromine atom, make it particularly amenable to certain FBDD techniques. The pyrazole and sulfonamide moieties are common scaffolds in medicinal chemistry, known to interact with a variety of protein targets. The bromine atom can serve as a useful probe in X-ray crystallography for hit identification and validation.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a typical FBDD workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented below. These properties are important for its classification as a fragment and for designing screening experiments.

PropertyValueSource
Molecular FormulaC₉H₈BrN₃O₂S[1]
Molecular Weight302.1 g/mol [1]
CAS Number957034-91-2[1]
PurityTypically ≥97%[1]

Experimental Protocols

Fragment Library Preparation and Quality Control

Objective: To prepare a stock solution of this compound and ensure its purity and stability for screening.

Methodology:

  • Solubility Testing:

    • Prepare serial dilutions of the fragment in the desired screening buffer (e.g., phosphate-buffered saline, PBS) and a co-solvent such as dimethyl sulfoxide (DMSO).

    • Visually inspect for precipitation and use a nephelometer to quantify solubility.

    • Aim for a final DMSO concentration of ≤1% in the screening assay to avoid interference.

  • Stock Solution Preparation:

    • Based on solubility tests, prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Quality Control:

    • Confirm the identity and purity of the fragment using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

    • The purity should be ≥97% to avoid false positives from impurities.

Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify if this compound binds to the target protein.

Methodology:

  • Immobilization of Target Protein:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a ligand density that will produce a response of approximately 100-200 Response Units (RU) upon fragment binding.

  • SPR Screening:

    • Prepare a solution of the fragment at a high concentration (e.g., 200 µM) in running buffer.

    • Inject the fragment solution over the sensor chip surface and a reference flow cell.

    • Monitor the binding response in real-time. A significant increase in RU compared to the reference cell indicates a potential interaction.

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal to obtain the specific binding response.

    • Fragments showing a response significantly above the background noise are considered primary hits.

Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of the fragment and determine its thermodynamic binding profile (K_D, ΔH, and ΔS).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in the reaction cell.

    • Prepare a solution of the fragment (e.g., 10-20 times the protein concentration) in the injection syringe.

    • Ensure both solutions are in identical buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Perform a series of injections of the fragment solution into the protein solution.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change peaks and plot them against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n).

Structural Characterization of the Fragment-Protein Complex using X-ray Crystallography

Objective: To determine the three-dimensional structure of the fragment bound to the target protein to understand the binding mode and guide fragment evolution.

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of the fragment (typically at a 1:5 to 1:10 molar ratio).

    • Soaking: Soak pre-formed crystals of the apo-protein in a solution containing the fragment (e.g., 1-10 mM).

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom in the fragment can be advantageous for phasing using anomalous dispersion.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure as a search model.

    • Identify the electron density corresponding to the bound fragment in the difference Fourier maps.

    • Build the fragment into the density and refine the structure. The high electron density of the bromine atom can aid in confirming the fragment's position and orientation.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, data that could be obtained for this compound in an FBDD campaign against a hypothetical kinase target.

ParameterValueMethod
Binding Affinity (K_D)150 µMIsothermal Titration Calorimetry (ITC)
Ligand Efficiency (LE)0.32 kcal/mol per heavy atomCalculated
Binding Enthalpy (ΔH)-5.8 kcal/molIsothermal Titration Calorimetry (ITC)
Binding Entropy (TΔS)-0.5 kcal/molIsothermal Titration Calorimetry (ITC)
Stoichiometry (n)0.95Isothermal Titration Calorimetry (ITC)

Ligand Efficiency (LE) is calculated using the formula: LE = -RTln(K_D) / N, where N is the number of non-hydrogen atoms.

Visualizations

FBDD Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Fragment Evolution cluster_3 Lead Optimization start Fragment Library screen Primary Screen (SPR, NMR) start->screen validate Hit Validation (ITC, DSF) screen->validate structure Structural Biology (X-ray, NMR) validate->structure grow Fragment Growing structure->grow link Fragment Linking structure->link merge Fragment Merging structure->merge lead Lead Compound grow->lead link->lead merge->lead

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Kinase Target Kinase RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Fragment 4-(4-bromo-1H-pyrazol-1-yl) benzenesulfonamide Fragment->Kinase Inhibits

Caption: Inhibition of a hypothetical kinase pathway by the fragment.

Fragment Evolution Strategies

Fragment_Evolution cluster_start Initial Hit cluster_strategies Evolution Strategies cluster_result Optimized Lead frag 4-(4-bromo-1H-pyrazol-1-yl) benzenesulfonamide grow Growing: Add functional group to explore adjacent pocket frag->grow link Linking: Connect to another fragment binding nearby frag->link lead Potent Lead Compound grow->lead link->lead

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-arylation of 4-bromopyrazole with an activated benzenesulfonamide derivative, such as 4-acetylsulfanilamide followed by deacetylation, or directly with 4-aminobenzenesulfonamide. Another common approach involves the reaction of a 1-arylpyrazole precursor with chlorosulfonic acid.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, choice of base and solvent, and the purity of the starting materials. Temperature control is crucial to minimize side product formation. The base and solvent system can significantly influence the reaction rate and, most importantly, the regioselectivity of the N-arylation.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the purified compound can also serve as an indicator of purity.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low Yield of the Desired Product

A low yield of this compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the reagents are of high purity and used in the correct stoichiometric ratios.
Suboptimal Base The choice of base is critical. For N-arylation reactions, bases like potassium carbonate, cesium carbonate, or triethylamine are commonly used. The strength and solubility of the base can affect the reaction rate. Consider screening different bases to find the optimal one for your specific conditions.
Poor Solvent Choice The solvent should be able to dissolve the reactants and be stable under the reaction conditions. Common solvents for N-arylation include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The polarity of the solvent can influence the reaction.
Degradation of Starting Materials or Product Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or product are sensitive to air or moisture. Avoid excessively high temperatures, which can lead to decomposition.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield of Product check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No side_products Are there significant side products? check_completion->side_products Yes purification_issue Is the product lost during workup/purification? check_completion->purification_issue Reaction complete, but low isolated yield optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent purity and stoichiometry incomplete_reaction->optimize_conditions end Improved Yield optimize_conditions->end isomer_formation Regioisomer Formation (See Problem 2) side_products->isomer_formation Yes degradation Degradation Products side_products->degradation Possible degradation->optimize_conditions optimize_purification Optimize Purification: - Use alternative chromatography conditions - Consider recrystallization purification_issue->optimize_purification Yes optimize_purification->end

Caption: Troubleshooting decision tree for addressing low product yield.

Problem 2: Formation of Regioisomers

The N-arylation of 4-bromopyrazole can lead to the formation of two regioisomers: the desired 1-substituted product and the undesired 2-substituted isomer. The similar electronic properties of the two nitrogen atoms in the pyrazole ring make controlling regioselectivity a challenge.[1][2]

Diagram of Regioisomer Formation

regioisomer_formation 4-bromopyrazole 4-Bromopyrazole N1 N2 product_1 This compound (Desired Product) 4-bromopyrazole:f1->product_1 product_2 4-(4-Bromo-2H-pyrazol-2-yl)benzenesulfonamide (Undesired Isomer) 4-bromopyrazole:f2->product_2 benzenesulfonamide 4-Aminobenzenesulfonamide Derivative benzenesulfonamide->product_1 benzenesulfonamide->product_2

Caption: Formation of desired and undesired regioisomers.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: The regioselectivity of N-arylation can be influenced by steric hindrance. Bulky substituents on the pyrazole ring or the arylating agent can favor the formation of one isomer over the other.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can impact the isomer ratio. Copper-catalyzed N-arylation reactions have been shown to be effective for pyrazoles.[3] The table below summarizes the effect of different solvents on regioselectivity in similar reactions.

Solvent Typical Effect on Regioselectivity Reference
Dimethylformamide (DMF) Generally provides good yields but may result in a mixture of isomers.General observation
Dioxane Can favor the formation of the thermodynamically more stable isomer.General observation
Toluene Often used in metal-catalyzed reactions and can influence selectivity based on the catalyst system.[3]
  • Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation. Recrystallization may also be an effective method for purification.

Problem 3: Difficulty in Purification

If the final product is difficult to purify, consider the following:

  • Insoluble Impurities: If the crude product contains insoluble materials, it may be beneficial to dissolve it in a suitable solvent and filter it before proceeding with chromatography or recrystallization.

  • Co-eluting Impurities: If impurities co-elute with the product during column chromatography, try using a different solvent system or a different stationary phase. A gradient elution may be more effective than an isocratic one.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. It should be adapted and optimized based on laboratory conditions and available starting materials.

Synthetic Workflow

synthetic_workflow start Starting Materials: - 4-Bromopyrazole - 4-Aminobenzenesulfonamide reaction N-Arylation Reaction (e.g., Copper-catalyzed) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Characterization: - NMR - MS - HPLC purification->analysis end Final Product analysis->end

Caption: General workflow for the synthesis and purification.

Materials:

  • 4-Bromopyrazole

  • 4-Aminobenzenesulfonamide

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a diamine ligand)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried flask, add 4-bromopyrazole (1.0 eq.), 4-aminobenzenesulfonamide (1.2 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper iodide and some organic solvents are toxic. Handle them with care and avoid inhalation or skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Technical Support Center: Enhancing Pyrazole Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the yield and efficiency of pyrazole synthesis reactions. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered in the laboratory.

Troubleshooting Guide: Low Reaction Yield

Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can arise from various factors, from starting material quality to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Issue 1: The reaction is not proceeding to completion, resulting in a low yield of the desired pyrazole.

This is a frequent challenge that can often be resolved by systematically evaluating and optimizing the reaction parameters.

ParameterTroubleshooting StepsExpected Outcome
Starting Material Purity - Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity, as impurities can lead to side reactions.[1] - Use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1]Increased yield and simplified purification.[1]
Reaction Stoichiometry - Verify the correct stoichiometry of reactants. - A slight excess of the hydrazine (1.1–1.2 equivalents) can sometimes drive the reaction to completion.[1]Improved conversion of the limiting reagent.
Reaction Conditions - Temperature: Optimize the reaction temperature; some reactions benefit from heating, while others proceed efficiently at room temperature.[1] - Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are common, but aprotic dipolar solvents like DMF may give better results in some cases.[2] - pH: The reaction is typically acid-catalyzed.[3][4][5][6] The addition of a catalytic amount of acid, such as acetic acid, is often beneficial. If using a hydrazine salt, adding a mild base like sodium acetate can improve the reaction profile.[1]Enhanced reaction kinetics and higher product yield.
Reaction Monitoring - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[1]Prevention of yield loss due to over-running the reaction.

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_purification Purification Issues start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry If pure evaluate_conditions Evaluate Reaction Conditions (Temperature, Solvent, pH) optimize_stoichiometry->evaluate_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) evaluate_conditions->monitor_reaction check_side_reactions Investigate Potential Side Reactions monitor_reaction->check_side_reactions review_purification Review Purification Technique check_side_reactions->review_purification solution Improved Yield review_purification->solution KnorrSynthesisWorkflow start Start dissolve Dissolve 1,3-dicarbonyl in ethanol start->dissolve add_reagents Add hydrazine derivative and catalytic acid dissolve->add_reagents reflux Heat to reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete isolate Isolate crude product (filtration or concentration) cool->isolate purify Purify by recrystallization isolate->purify end Pure Pyrazole purify->end KnorrMechanism Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

References

Technical Support Center: Managing Side Reactions in the Bromination of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and control side reactions during the bromination of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of pyrazoles?

A1: The most prevalent side reactions include:

  • Over-bromination: Formation of di-, tri-, or even tetra-brominated pyrazole derivatives. This is common when using strong brominating agents or an excess of the reagent.[1][2]

  • Poor Regioselectivity: Bromination occurring at positions other than the desired one. The C-4 position is generally the most susceptible to electrophilic attack.[2][3] If the C-4 position is blocked, a mixture of C-3 and C-5 bromo derivatives might be obtained.[2]

  • N-Bromination: For pyrazoles with an unsubstituted N-H, bromination can sometimes occur on the nitrogen atom, although C-bromination is more common.

  • Side Reactions on Substituents: If the pyrazole ring has other reactive functional groups (e.g., vinyl groups, activated aryl rings), these may also undergo bromination.[4][5][6]

  • Formation of Hydrobromide Salts: The hydrogen bromide (HBr) generated during the reaction can form salts with the basic pyrazole nitrogen, which can sometimes complicate product isolation.[4][7]

Q2: How can I control the regioselectivity of pyrazole bromination?

A2: Controlling regioselectivity is crucial for obtaining the desired product. Here are key strategies:

  • Blocking Groups: If you want to brominate at the C-3 or C-5 position, it is often necessary to have a substituent at the C-4 position, as it is the most reactive site for electrophilic substitution.[2]

  • Reaction Conditions: The acidity of the reaction medium can significantly influence the outcome. In neutral or weakly acidic conditions, bromination typically occurs on the pyrazole ring. However, in strongly acidic media, the pyrazole ring can be protonated and thus deactivated towards electrophilic attack, potentially leading to bromination of other substituents on the molecule.[5][6]

  • Choice of Solvent: The solvent can play a role in directing the regioselectivity. For instance, using fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to its derivatization. Bromination in inert solvents like chloroform often leads to substitution on the pyrazole ring.[5]

  • N-Substitution: The nature of the substituent on the pyrazole nitrogen can influence the electron density of the ring and thus the position of bromination.

Q3: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated pyrazole?

A3: To favor the formation of the mono-brominated product and avoid over-bromination, consider the following adjustments:

  • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for mono-bromination. Increasing the amount of the brominating agent, for example to 1.5 equivalents, can lead to a higher conversion to the mono-brominated product, but may also increase the risk of di-bromination.[8]

  • Lower the Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or even -20 °C) can help to control the reactivity and prevent further bromination of the initially formed mono-brominated product.[4]

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often a good choice for controlled mono-bromination compared to the more reactive molecular bromine (Br₂).[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently reactive brominating agent.2. Deactivation of the pyrazole ring (e.g., by protonation in strong acid).3. Low reaction temperature.1. Use a more reactive brominating agent (e.g., Br₂ instead of NBS).2. Adjust the pH of the reaction mixture; avoid strongly acidic conditions if ring bromination is desired.[5][6]3. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Formation of multiple products (poor regioselectivity) 1. Unsubstituted C-4 position leading to bromination at this site.2. Competing reaction on an activated substituent.3. Inappropriate solvent or reaction conditions.1. If C-3 or C-5 bromination is desired, start with a C-4 substituted pyrazole.[2]2. Use milder reaction conditions (lower temperature, less reactive brominating agent).3. Screen different solvents to optimize regioselectivity.
Significant amount of di- or poly-brominated products 1. Excess of brominating agent.2. High reaction temperature.3. Highly reactive pyrazole substrate.1. Use 1.0-1.1 equivalents of the brominating agent.2. Perform the reaction at a lower temperature (e.g., 0 °C or below).[4]3. Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Product is an insoluble salt 1. Formation of a pyrazole hydrobromide salt.1. During work-up, wash the reaction mixture with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the HBr and liberate the free base product.
Bromination of a substituent group 1. The substituent is more activated towards electrophilic attack than the pyrazole ring under the reaction conditions.2. Reaction in strongly acidic media deactivates the pyrazole ring.[5][6]1. Protect the sensitive substituent before bromination.2. Use neutral or weakly acidic conditions to favor bromination on the pyrazole ring.

Experimental Protocols

Protocol 1: Selective Mono-bromination at the C-4 Position using NBS

This protocol is adapted for the selective bromination of an N-substituted pyrazole at the C-4 position using N-bromosuccinimide (NBS).

Materials:

  • N-substituted pyrazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve the N-substituted pyrazole (1.0 mmol) in DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into water (25 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL), followed by water (20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[9]

Protocol 2: Bromination of an Unsubstituted Pyrazole with Elemental Bromine

This protocol describes a general procedure for the bromination of an unsubstituted pyrazole, which typically occurs at the C-4 position.

Materials:

  • Pyrazole (1.0 mmol)

  • Elemental Bromine (Br₂) (1.0 mmol)

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) (10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole (1.0 mmol) in chloroform (10 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 mmol) in chloroform (2 mL) dropwise to the stirred pyrazole solution.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.

  • Neutralize the generated HBr by washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product as necessary.

Data Summary

Table 1: Comparison of Brominating Agents and Conditions
Brominating AgentSubstrate ExampleSolventTemperature (°C)Key Outcome/ObservationReference(s)
N-Bromosuccinimide (NBS)4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine derivativeDMF0 to RTSelective mono-bromination at the C-4 position.[9]
Elemental Bromine (Br₂)1-PhenylpyrazoleChloroformRTSelective bromination at the C-4 position of the pyrazole ring.[5]
Elemental Bromine (Br₂)1-PhenylpyrazoleConc. H₂SO₄RTSelective bromination at the para-position of the phenyl ring.[5][6]
N-Bromosaccharin (NBSac)1,3-Diketone + ArylhydrazineSolvent-freeRTOne-pot synthesis and regioselective bromination to give 4-bromopyrazoles in high yields.[11]
LiBr / BF₃·Et₂OPyrazole derivativesDMSORTAerobic bromination with good yields.
DMSO / HBrPyrrole derivativesNot specifiedRTHigh yields of bromo compounds with high selectivity.

Visualizations

Electrophilic_Bromination_Pathway Pyrazole Pyrazole SigmaComplex Wheland Intermediate (Sigma Complex) Pyrazole->SigmaComplex + Br⁺ Salt Pyrazole·HBr Salt Pyrazole->Salt + HBr BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->SigmaComplex Monobromo 4-Bromopyrazole (Major Product) SigmaComplex->Monobromo - H⁺ HBr HBr Dibromo 4,X-Dibromopyrazole (Over-bromination) Monobromo->Dibromo + Br⁺ (Excess Reagent/ High Temp) HBr->Salt Base Base Salt->Pyrazole + Base

Caption: General pathway for the electrophilic bromination of pyrazole.

Troubleshooting_Bromination Start Bromination Reaction CheckTLC Analyze Reaction Mixture (TLC, GC, NMR) Start->CheckTLC DesiredProduct Desired Product Obtained CheckTLC->DesiredProduct Yes SideProducts Side Products Observed CheckTLC->SideProducts No OverBromination Over-bromination? SideProducts->OverBromination Check for higher MW peaks WrongRegioisomer Wrong Regioisomer? SideProducts->WrongRegioisomer Check NMR for isomer mixture LowConversion Low Conversion? SideProducts->LowConversion Check for starting material Sol_OverBrom Reduce Stoichiometry Lower Temperature Use Milder Reagent OverBromination->Sol_OverBrom Yes Sol_Regio Block Reactive Sites Change Solvent Adjust Acidity WrongRegioisomer->Sol_Regio Yes Sol_Conversion Increase Temperature Use Stronger Reagent Check Starting Materials LowConversion->Sol_Conversion Yes

Caption: A logical workflow for troubleshooting pyrazole bromination reactions.

References

Technical Support Center: Optimization of Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of reaction conditions for sulfonamide formation.

IssuePotential CauseRecommended Solution
Low or No Product Yield Poor Reactivity of Starting Materials: The amine may be sterically hindered or electronically deactivated.[1]Increase reaction temperature, use a more forcing solvent, or add a catalyst like 4-dimethylaminopyridine (DMAP).[1][2] Consider using more stable sulfonylating agents like sulfonyl fluorides.[1]
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze, especially in the presence of a base.[1]Use anhydrous solvents and ensure all glassware is thoroughly dried. If an aqueous workup is necessary, perform it quickly at a low temperature.[1]
Inefficient Activation: The sulfonyl group may not be sufficiently activated for nucleophilic attack.Microwave irradiation can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine.[3]
Formation of Side Products Over-reaction/Bis-sulfonylation: Primary amines can sometimes react with two molecules of the sulfonyl chloride.Use of microwave irradiation under solvent- and catalyst-free conditions has been shown to prevent bis-sulfonylation.[3]
Reaction with Solvent: The solvent may react with the sulfonyl chloride.Choose an inert solvent that does not react with the starting materials or intermediates.
Difficult Purification Poor Solubility of Product: The sulfonamide product may have low solubility in common organic solvents.Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.[4]
Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[4] Optimize reaction time and temperature.
Formation of Emulsions during Workup: The presence of both organic and aqueous layers can sometimes lead to stable emulsions.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for sulfonamide formation?

A1: The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[4]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in sulfonamide synthesis by neutralizing the HCl byproduct.[4] Common bases include triethylamine and pyridine.[4] The choice of base can influence the reaction rate and yield. For instance, 4-(N,N-Dimethylamino)pyridine (DMAP) can act as a nucleophilic catalyst, activating the sulfonyl chloride and increasing the reaction rate.[2][5]

Q3: When should I consider using a catalyst like DMAP?

A3: DMAP is particularly useful when dealing with poorly reactive (electron-deficient or sterically hindered) amines.[1][6] It functions by forming a more reactive sulfonyl-DMAP intermediate.[1] DMAP can be used as a catalyst in addition to a tertiary base or, in some cases, as the sole base.[6]

Q4: Are there alternative methods to the standard sulfonyl chloride and amine reaction?

A4: Yes, several alternative methods exist. One approach involves the reaction of N-silylamines with sulfonyl chlorides, which can provide quantitative yields.[7] Another method is the one-pot synthesis from unactivated carboxylic acids and amines via aromatic decarboxylative halosulfonylation.[8] Microwave-assisted synthesis under solvent- and catalyst-free conditions is an environmentally friendly option that can lead to excellent yields in short reaction times.[3]

Q5: How can I monitor the progress of my sulfonamide synthesis?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q6: What are the best practices for purifying sulfonamides?

A6: Purification of the crude product can often be achieved by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[4] The choice of purification method will depend on the physical properties of the specific sulfonamide.

Experimental Protocols

General Protocol for Sulfonamide Synthesis using Conventional Heating: [4]

  • Dissolution: Dissolve the primary or secondary amine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Characterization: [4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the synthesized sulfonamide.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Characteristic S=O stretching bands are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Amine in Anhydrous Solvent add_base Add Base at 0°C start->add_base add_sulfonyl Add Sulfonyl Chloride Dropwise at 0°C add_base->add_sulfonyl react Stir at Room Temperature (6-18h) add_sulfonyl->react monitor Monitor with TLC react->monitor workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purify (Chromatography/Recrystallization) dry->purify end Characterize Product (NMR, MS, IR) purify->end

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_logic start Low Yield? cause1 Poor Reactivity of Starting Materials start->cause1 Yes cause2 Hydrolysis of Sulfonyl Chloride start->cause2 Yes solution1a Increase Temperature/ Use Forcing Solvent cause1->solution1a solution1b Add Catalyst (e.g., DMAP) cause1->solution1b solution2 Use Anhydrous Conditions cause2->solution2

Caption: Troubleshooting logic for low sulfonamide yield.

References

Technical Support Center: Troubleshooting Low Solubility of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the low solubility of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of a hydrophobic brominated pyrazole ring and a benzenesulfonamide group contributes to its limited ability to form favorable interactions with water molecules. Sulfonamides, in their unionized form, tend to be more hydrophobic and thus less soluble in aqueous solutions.[1]

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds.[1] This stock can then be diluted into your aqueous experimental buffer to the desired final concentration.

Q3: My compound precipitates out of the aqueous buffer even when I dilute it from a DMSO stock. What should I do?

A3: This is a common issue known as "precipitation upon dilution." To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells and may interfere with biological assays.[1] You can also try serial dilutions of your stock solution into the aqueous buffer while vortexing to ensure rapid mixing.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, pH adjustment can significantly impact the solubility of ionizable compounds. With a predicted pKa of approximately 9.68, this compound is a weak acid. Increasing the pH of the aqueous buffer above its pKa will lead to the deprotonation of the sulfonamide group, forming a more soluble anionic species.[1] Therefore, using a buffer with a pH in the basic range (e.g., pH 8-10) can enhance its solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system.

Q5: Are there any other methods to improve the solubility of this compound for in vitro assays?

A5: Several other techniques can be employed to enhance solubility, including:

  • Co-solvents: The use of water-miscible organic solvents, such as ethanol or polyethylene glycol (PEG), in your aqueous buffer can increase the solubility of hydrophobic compounds.

  • Excipients: The addition of solubilizing agents like cyclodextrins can encapsulate the poorly soluble molecule, thereby increasing its apparent solubility.

  • Temperature Control: For some compounds, solubility can be temperature-dependent. Gently warming the solution might improve solubility, but it's essential to verify the compound's stability at elevated temperatures.

Physicochemical and Solubility Data

The following table summarizes key quantitative data for this compound. Please note that the solubility values are predicted estimations and should be used as a guideline for initial experimental design.

PropertyValueSource
Molecular Formula C₉H₈BrN₃O₂SSupplier Data
Molecular Weight 302.15 g/mol Supplier Data
Predicted pKa 9.68 ± 0.10ChemicalBook
Predicted LogP 1.85SwissADME
Predicted Water Solubility (LogS) -3.58SwissADME
Predicted Water Solubility (mg/mL) 0.26SwissADME
Predicted Solubility in DMSO Likely highGeneral Knowledge
Predicted Solubility in Ethanol Moderate to lowGeneral Knowledge

Solubility predictions were generated using SwissADME. These are in silico estimations and may not reflect experimental values.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Determination

Objective: To experimentally determine the effect of pH on the solubility of this compound.

Materials:

  • This compound powder

  • A series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0)

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to separate tubes, each containing a known volume of a specific pH buffer.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on an orbital shaker or rotator for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Plot the measured solubility (in mg/mL or M) as a function of pH.

Visualizations

Troubleshooting_Workflow start Start: Low Solubility Observed stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Troubleshooting Steps precipitation->troubleshoot Yes ph_adjustment Adjust Buffer pH (Increase for this compound) troubleshoot->ph_adjustment cosolvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent excipient Use Solubilizing Excipient (e.g., Cyclodextrin) troubleshoot->excipient reassess Re-evaluate Solubility ph_adjustment->reassess cosolvent->reassess excipient->reassess

Caption: Troubleshooting workflow for low solubility of this compound.

References

Technical Support Center: Overcoming Challenges in the Purification of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated pyrazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of brominated pyrazoles in a question-and-answer format.

Issue 1: Presence of Regioisomers in the Purified Product

Q: My NMR analysis shows a mixture of regioisomers even after purification. How can I separate them effectively?

A: The separation of regioisomers of brominated pyrazoles is a common challenge due to their similar physical properties. The success of the separation depends on the specific isomers and the chosen method.

  • Column Chromatography: This is often the most effective method. Success is highly dependent on the choice of stationary and mobile phases. A systematic approach using Thin Layer Chromatography (TLC) to screen various solvent systems is recommended to achieve optimal separation.

  • Fractional Recrystallization: This technique can be employed if the regioisomers exhibit sufficient differences in their solubility in a particular solvent. It may require multiple recrystallization steps to achieve high purity of one isomer.

Data Presentation: Comparison of Purification Methods for Regioisomer Separation

Purification MethodStationary/Solvent SystemTypical OutcomePurity Achieved (Illustrative)
Column Chromatography Silica Gel; Hexane/Ethyl Acetate gradientGood separation for many regioisomers.>98% for the desired isomer
Fractional Recrystallization Ethanol/Water or MethanolCan be effective if solubilities are significantly different.>95% after multiple steps
Preparative HPLC C18 column; Acetonitrile/Water gradientHigh-resolution separation, suitable for difficult cases.>99%

Issue 2: Dehalogenation of the Brominated Pyrazole During Purification

Q: I am observing the formation of a debrominated pyrazole impurity during my purification process. How can I prevent this?

A: Dehalogenation, the loss of the bromine atom, can occur under certain conditions, particularly during chromatography on silica or alumina, or in the presence of certain nucleophiles or bases.

  • Deactivating the Stationary Phase: If using column chromatography, the acidic nature of silica gel can sometimes promote dehalogenation. Deactivating the silica gel by pre-treating it with a base, such as triethylamine (typically 1% in the eluent), can mitigate this issue.

  • Choice of Base in Recrystallization: If a base is used during workup or recrystallization, a milder base (e.g., potassium carbonate instead of sodium hydroxide) may reduce the risk of dehalogenation.

  • Temperature Control: Avoid excessive heat during all purification steps, as thermal decomposition can sometimes lead to dehalogenation.

Issue 3: The Product "Oils Out" During Recrystallization

Q: My brominated pyrazole is precipitating as an oil instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this:

  • Use a Larger Volume of Solvent: Adding more of the hot solvent can lower the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Solvent System Modification: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" in which it is less soluble) dropwise until the solution becomes turbid, then allow it to cool slowly. Common combinations include ethanol/water and hexane/ethyl acetate.

  • Seed Crystals: If you have a small amount of the pure, crystalline product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Issue 4: Low Recovery After Purification

Q: My final yield of the purified brominated pyrazole is very low. How can I improve it?

A: Low recovery can be due to several factors throughout the purification process.

  • Recrystallization:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to dissolve your compound completely. Excess solvent will lead to more of your product remaining in the mother liquor upon cooling.

    • Ensure complete precipitation: Cool the solution thoroughly in an ice bath to maximize crystal formation.

  • Column Chromatography:

    • Proper column packing: An improperly packed column can lead to poor separation and co-elution of your product with impurities, resulting in loss of material during fraction collection.

    • Optimize eluent polarity: An eluent that is too polar can cause your compound to elute too quickly with impurities, while a non-polar eluent may result in very slow elution and broad bands, leading to loss of product in many fractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude brominated pyrazoles?

A1: Common impurities include unreacted starting materials (e.g., the parent pyrazole), regioisomers (if the bromination is not perfectly selective), poly-brominated pyrazoles, and byproducts from side reactions.

Q2: What are the recommended starting solvent systems for column chromatography of brominated pyrazoles?

A2: A good starting point for developing a separation method on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

Data Presentation: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents/EluentsNotes
Recrystallization Ethanol, Methanol, Isopropanol, Hexane/Ethyl Acetate, Ethanol/WaterThe choice of solvent depends on the polarity of the specific brominated pyrazole.
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolA gradient elution is often necessary for optimal separation of impurities.
Preparative HPLC Acetonitrile/Water, Methanol/Water (often with 0.1% TFA or formic acid)Ideal for purifying small quantities of highly pure material.

Q3: Can I use sublimation to purify my brominated pyrazole?

A3: Yes, sublimation can be a very effective purification method for brominated pyrazoles that have a sufficiently high vapor pressure and are thermally stable. It is particularly useful for removing non-volatile impurities. The process is typically carried out under reduced pressure to lower the required temperature and prevent decomposition.

Q4: How can I remove residual solvent from my purified brominated pyrazole?

A4: Residual solvents can often be removed by drying the purified solid under high vacuum for several hours. If the solvent has a high boiling point, gentle heating under vacuum may be necessary, but care should be taken to avoid melting or decomposing the product.

Experimental Protocols

Protocol 1: Column Chromatography of a Crude Brominated Pyrazole

  • Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to form a slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude brominated pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated pyrazole.

Protocol 2: Recrystallization of a Brominated Pyrazole

  • Dissolution: Place the crude brominated pyrazole in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) and retention time of the desired compound.

  • Sample Preparation: Dissolve the crude brominated pyrazole in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Purification: Inject the sample onto a preparative HPLC column using the developed method.

  • Fraction Collection: Collect the fraction corresponding to the peak of the desired brominated pyrazole.

  • Solvent Removal: Remove the mobile phase from the collected fraction, often by lyophilization or rotary evaporation, to yield the highly purified product.

Visualizations

experimental_workflow start Crude Brominated Pyrazole tlc TLC Analysis for Impurity Profile start->tlc decision Separation Feasible by Recrystallization? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No purity_check Purity Analysis (NMR, LC-MS) recrystallization->purity_check column_chromatography->purity_check prep_hplc Preparative HPLC prep_hplc->purity_check purity_check->prep_hplc <98% Pure pure_product Pure Brominated Pyrazole purity_check->pure_product >98% Pure troubleshooting_workflow start Purification Issue Identified issue_type What is the primary issue? start->issue_type regioisomers Regioisomers Present issue_type->regioisomers Regioisomers dehalogenation Dehalogenation Observed issue_type->dehalogenation Dehalogenation oiling_out Product 'Oiling Out' issue_type->oiling_out Oiling Out low_yield Low Yield issue_type->low_yield Low Yield solution_regio_cc Optimize Column Chromatography (Eluent Screen) regioisomers->solution_regio_cc solution_regio_fr Attempt Fractional Recrystallization regioisomers->solution_regio_fr solution_regio_hplc Use Preparative HPLC regioisomers->solution_regio_hplc solution_dehal_deactivate Deactivate Silica Gel (e.g., with Triethylamine) dehalogenation->solution_dehal_deactivate solution_dehal_base Use Milder Base dehalogenation->solution_dehal_base solution_dehal_temp Lower Purification Temperature dehalogenation->solution_dehal_temp solution_oiling_solvent Increase Solvent Volume oiling_out->solution_oiling_solvent solution_oiling_cooling Slow Cooling oiling_out->solution_oiling_cooling solution_oiling_mixed Use Mixed Solvent System oiling_out->solution_oiling_mixed solution_oiling_seed Add Seed Crystal oiling_out->solution_oiling_seed solution_yield_recrys Optimize Recrystallization (Min. Solvent, Max. Cooling) low_yield->solution_yield_recrys solution_yield_cc Optimize Column Chromatography (Packing, Eluent) low_yield->solution_yield_cc

Technical Support Center: Strategies for Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?

A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] The reaction can potentially yield two different substitution patterns.[2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[1][5]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of regioisomers formed.[1]

Q3: Are there alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Yes, several alternative strategies can provide excellent regioselectivity:

  • [3+2] Cycloaddition Reactions: The reaction of sydnones and alkynes can be highly regioselective, although early methods were hindered by harsh conditions.[6] Modern variations, such as those using 2-alkynyl-1,3-dithianes, can achieve excellent regioselectivity under mild conditions.[6][7] Another approach involves the reaction of hydrazones with nitroolefins.[8]

  • Multicomponent Reactions (MCRs): One-pot MCRs can offer regioselective access to highly substituted pyrazoles by carefully controlling the reaction sequence, often with the aid of catalysts.[4]

  • Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, which can lead to improved yields and regioselectivity.[9][10] It also allows for the safe handling of hazardous intermediates.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can promote the formation of the thermodynamically more stable product due to rapid and uniform heating, sometimes leading to improved regioselectivity.[4][11]

Troubleshooting Guide

Issue: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little to no preference for the initial site of hydrazine attack.[4]

Solutions:

  • Change the Solvent System: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the isomeric ratio.[4][5] The unique hydrogen-bonding properties of these solvents can selectively stabilize intermediates, favoring one cyclization pathway.[4]

  • Adjust the Reaction pH: The introduction of a catalytic amount of acid (e.g., acetic acid, HCl) or base can alter the regioselectivity.[4] Acid catalysis can protonate the more basic nitrogen of the substituted hydrazine, rendering the other nitrogen more nucleophilic.[4]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes improve the isomeric ratio by favoring the formation of the thermodynamically more stable product through rapid, uniform heating.[4][11]

  • Modify the Substrates: If possible, modifying the substituents on the 1,3-dicarbonyl to create a greater steric or electronic bias can effectively direct the regioselectivity.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following data illustrates the significant impact of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)Reference
Ethanol (EtOH)36:6499
2,2,2-Trifluoroethanol (TFE)85:1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:398

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general method for the Knorr condensation that favors the formation of one regioisomer through the use of HFIP.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • 10 mL microwave reaction vessel

  • Microwave reactor

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]

Visualizations

troubleshooting_workflow start Start: Low Regioselectivity (Mixture of Isomers) decision1 Do substrates have significant steric or electronic bias? start->decision1 strategy1 Change Solvent System: Ethanol -> TFE or HFIP decision1->strategy1 No strategy4 Consider Substrate Modification decision1->strategy4  Yes outcome1 Improved Regioselectivity strategy1->outcome1 Success outcome2 No Improvement strategy1->outcome2 Failure strategy2 Adjust Reaction pH: Add catalytic acid or base strategy3 Employ Microwave Irradiation strategy2->strategy3 Failure strategy2->outcome1 Success strategy3->strategy4 Failure strategy3->outcome1 Success strategy4->outcome1 Success outcome2->strategy2 knorr_synthesis_pathway reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack Nucleophilic Attack reactants->attack intermediateA Intermediate A attack->intermediateA  Path A intermediateB Intermediate B attack->intermediateB  Path B cyclizationA Cyclization & Dehydration intermediateA->cyclizationA cyclizationB Cyclization & Dehydration intermediateB->cyclizationB productA Regioisomer A cyclizationA->productA productB Regioisomer B cyclizationB->productB

References

Technical Support Center: Troubleshooting Inconsistent Biological Assay Results for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common inconsistencies encountered during the biological evaluation of pyrazole-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to help ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in the IC50 values for my pyrazole compound between different experimental runs of the same assay?

A1: Inconsistent IC50 values are a frequent challenge and can arise from several factors. These can be broadly categorized into three areas:

  • Compound-Related Issues:

    • Purity and Stability: Ensure the purity of your pyrazole compound stock. Impurities or degradation products can significantly alter biological activity. Some pyrazole derivatives can be unstable in assay buffers or in the presence of the enzyme, leading to a loss of activity over time. It is advisable to prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.

    • Solubility: Many pyrazole compounds exhibit poor aqueous solubility. Precipitation of the compound in the assay well, especially at higher concentrations, will lead to an underestimation of its potency and highly variable results.

  • Assay-Related Issues:

    • Cell-Based Assays: In cytotoxicity and proliferation assays (e.g., MTT, MTS), variability in cell seeding density, cell health and passage number, and incubation times can all lead to fluctuating IC50 values.

    • Enzyme-Based Assays: For kinase assays, the concentration of ATP is a critical parameter. The measured IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure you are using a consistent ATP concentration, ideally close to the Km value for the specific kinase.

  • General Experimental Practices:

    • Solvent Effects: The solvent used to dissolve the pyrazole compound, typically DMSO, can have toxic effects on cells at higher concentrations. It's crucial to maintain a consistent and low final DMSO concentration across all wells.

    • Pipetting and Mixing: Inaccurate pipetting or incomplete mixing of reagents can lead to significant well-to-well variability.

Q2: My pyrazole compound is highly potent in a biochemical kinase assay but shows much lower activity in a cell-based assay. What could be the reason for this discrepancy?

A2: This is a common observation and can be attributed to several factors:

  • Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Cellular ATP Concentration: Cellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP concentrations used in many in vitro kinase assays. For ATP-competitive inhibitors, this high cellular ATP concentration can outcompete the inhibitor, leading to a significant decrease in apparent potency.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular context, the compound may have off-target effects that counteract its intended activity or induce other cellular responses. It's also possible for kinase inhibitors to paradoxically activate linked pathways through retroactivity.[1]

Q3: I am observing a high background signal in my kinase assay, making it difficult to determine the inhibitory effect of my pyrazole compound. What are the potential causes and solutions?

A3: A high background signal in a kinase assay can obscure the true inhibitory effect of your compound. Here are some common causes and troubleshooting steps:

  • Compound Interference: The pyrazole compound itself may interfere with the detection method. For example, in fluorescence-based assays, the compound might be autofluorescent.

    • Solution: Run a control experiment with the compound and the detection reagent in the absence of the kinase and substrate to check for interference.

  • Contaminated Reagents: Buffer components or the substrate might be contaminated with ATP or other substances that interfere with the assay.

    • Solution: Use fresh, high-quality reagents.

  • Kinase Autophosphorylation: Some kinases can autophosphorylate, leading to a signal even in the absence of a substrate.

    • Solution: Run a "no substrate" control to measure the extent of autophosphorylation.

Troubleshooting Guides

Guide 1: Inconsistent Results in Kinase Inhibition Assays

This guide provides a systematic approach to troubleshooting variability in kinase inhibition assays, such as the widely used ADP-Glo™ assay.

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent ATP Concentration: The IC50 of ATP-competitive inhibitors is highly sensitive to the ATP concentration.Maintain a consistent ATP concentration across all experiments, ideally at or near the Km value for the kinase.
Compound Instability: Pyrazole derivatives can degrade in aqueous buffers.Prepare fresh compound dilutions for each experiment. Test compound stability in the assay buffer over the experiment's duration.
Enzyme Activity Variation: Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.Aliquot and store the enzyme at -80°C. Use a fresh aliquot for each experiment and run a positive control with a known inhibitor to validate enzyme activity.
Low or No Kinase Activity Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.Verify the activity of the enzyme stock using a positive control.
Incorrect Buffer Composition: The kinase buffer is crucial for optimal enzyme activity.Ensure all buffer components (e.g., MgCl2, DTT) are at the correct concentration and the pH is optimal for the kinase.
ATP Degradation: ATP solutions can degrade over time.Use a fresh stock of ATP for your reactions.
High Background Signal Compound Interference with Detection Reagent: The pyrazole compound may directly interact with the detection system (e.g., luciferase in ADP-Glo™).Run a control with the compound and detection reagent without the kinase reaction to assess interference.
Contaminated Reagents: Buffer components or substrate may be contaminated with ATP.Prepare fresh buffers and substrate solutions with high-purity reagents.

The following table illustrates how the IC50 value of a hypothetical ATP-competitive pyrazole inhibitor can vary with different ATP concentrations in a kinase assay.

Pyrazole CompoundTarget KinaseATP ConcentrationApparent IC50 (nM)
Compound XKinase Y10 µM (Km)50
Compound XKinase Y100 µM250
Compound XKinase Y1 mM1500
Guide 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

This guide addresses common issues encountered when assessing the cytotoxicity of pyrazole compounds using metabolic assays like the MTT assay.

Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers in each well.Ensure a single-cell suspension before plating. Use reverse pipetting to dispense cells. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").
Compound Precipitation: Poorly soluble pyrazole compounds may precipitate at higher concentrations.Visually inspect the wells for precipitation under a microscope. Consider using a lower top concentration or a different formulation vehicle.
Incomplete Reagent Mixing: Incomplete mixing of the MTT reagent or the solubilizing agent.After adding reagents, mix the contents of the wells gently but thoroughly on an orbital shaker.
Low Absorbance Readings Low Cell Number: Insufficient number of viable cells to produce a strong signal.Increase the initial cell seeding density or extend the incubation period.
Short Incubation Time with MTT Reagent: Insufficient time for formazan crystal formation.Increase the incubation time with the MTT reagent until purple precipitate is clearly visible in the cells.
Incomplete Solubilization of Formazan Crystals: Formazan crystals are not fully dissolved.Ensure complete dissolution by increasing the incubation time with the solubilizing agent or by gentle pipetting.
High Background Absorbance Contamination: Bacterial or yeast contamination can reduce the MTT reagent.Check cultures for contamination before and during the experiment. Maintain sterile techniques.
Media Components: Phenol red and serum in the culture medium can interfere with the assay.Use a background control (medium without cells). For the MTT incubation step, consider using serum-free medium.

The following table demonstrates how the apparent IC50 of a hypothetical cytotoxic pyrazole compound can be influenced by the initial cell seeding density in an MTT assay.

Pyrazole CompoundCell LineSeeding Density (cells/well)Apparent IC50 (µM)
Compound YCancer Cell Line Z2,00015
Compound YCancer Cell Line Z5,00028
Compound YCancer Cell Line Z10,00045

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of a pyrazole compound against a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Pyrazole Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution (diluted in kinase assay buffer) to all assay wells and mix gently.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of pyrazole compounds on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Pyrazole Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates (clear, flat-bottom)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Pyrazole Compounds

Many pyrazole-based compounds function as kinase inhibitors, targeting key nodes in cellular signaling pathways implicated in cancer and inflammatory diseases. Below are diagrams of three such pathways.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation Inflammation Apoptosis MK2->Inflammation Transcription_Factors->Inflammation Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., BIRB 796) Pyrazole_Inhibitor->p38_MAPK GSK3_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3) Frizzled->Destruction_Complex Inactivates GSK3 GSK3 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates & translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->GSK3 CDK16_Pathway CyclinY Cyclin Y CDK16 CDK16 CyclinY->CDK16 Activates p27 p27 CDK16->p27 Phosphorylates Ubiquitination Ubiquitination & Degradation p27->Ubiquitination Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) p27->Cell_Cycle_Progression Inhibits Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CDK16 Troubleshooting_Workflow Start Inconsistent Assay Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Purity Check Purity (LC-MS/NMR) Check_Compound->Check_Purity Check_Solubility Assess Solubility in Assay Buffer Check_Compound->Check_Solubility Check_Assay Step 2: Review Assay Parameters Check_Purity->Check_Assay If pure Re_evaluate Re-evaluate Compound Check_Purity->Re_evaluate If impure Check_Solubility->Check_Assay If soluble Check_Solubility->Re_evaluate If insoluble Biochemical_Assay Biochemical Assay? Check_Assay->Biochemical_Assay Cell_Assay Cell-Based Assay? Biochemical_Assay->Cell_Assay No Check_ATP Check ATP Concentration & Enzyme Activity Biochemical_Assay->Check_ATP Yes Check_Cells Check Cell Health, Density & Passage Number Cell_Assay->Check_Cells Yes Check_Controls Step 3: Evaluate Controls Check_ATP->Check_Controls Check_Cells->Check_Controls Positive_Control Positive Control Working? Check_Controls->Positive_Control Negative_Control Negative (Vehicle) Control Stable? Positive_Control->Negative_Control Yes Optimize Optimize Assay Conditions Positive_Control->Optimize No Negative_Control->Optimize No Negative_Control->Optimize Yes

References

Technical Support Center: Optimizing Crystallization of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the crystallization conditions for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing this compound?

A1: Crystallization is a critical purification technique used to isolate and purify the target compound, this compound, from impurities that may be present after its synthesis. A successful crystallization process yields a highly pure, stable, and crystalline solid, which is essential for accurate analytical characterization and for its potential use in drug development.

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For pyrazole and sulfonamide-containing compounds, common solvents to consider for initial screening include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or acetone/toluene, can also be effective. It is recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch of the compound.

Q3: What are the key parameters to control during the crystallization process?

A3: The key parameters to control are the rate of cooling, the concentration of the solution, and the agitation. A slow cooling rate generally promotes the formation of larger, more well-defined crystals. The concentration should be high enough to ensure a good yield, but not so high that the compound precipitates too quickly, trapping impurities. Gentle agitation can sometimes aid in the formation of uniform crystals.

Q4: My compound is not crystallizing, what should I do?

A4: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.

  • Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Lowering Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.

Q5: What does it mean if my compound "oils out" instead of crystallizing?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens if the solution is too concentrated or cooled too rapidly. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing it to cool more slowly.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystal Formation - Solution is not supersaturated.- Insufficient cooling time.- Scratch the inner surface of the flask.- Add a seed crystal.- Reduce the solvent volume by slow evaporation.- Cool the solution to a lower temperature for a longer period.
"Oiling Out" - Solution is too concentrated.- Cooling rate is too fast.- Presence of impurities that lower the melting point.- Reheat the solution, add more solvent, and cool slowly.- Try a different solvent or a mixed solvent system.- Further purify the crude material before crystallization.
Poor Crystal Quality (e.g., small needles, powder) - Cooling rate is too rapid.- High degree of supersaturation.- Slow down the cooling rate by insulating the flask.- Use a slightly larger volume of solvent.- Consider a different solvent system.
Low Yield - Too much solvent was used.- Premature filtration.- Compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to recover more product.- Ensure crystallization is complete before filtering.- Choose a solvent in which the compound has lower solubility at cold temperatures.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and filter it hot before cooling. Use charcoal sparingly as it can adsorb the desired compound.

Experimental Protocols

Solvent Selection for Crystallization

The choice of solvent is critical for successful crystallization. Based on the chemical structure of this compound, the following solvents and solvent systems are recommended for initial screening.

Solvent/System Rationale Notes
Ethanol Often a good solvent for both pyrazoles and sulfonamides.A common first choice for recrystallization of related compounds.
Methanol Similar to ethanol but with higher polarity.May lead to higher solubility.
Isopropanol A slightly less polar alcohol.Can sometimes provide better crystal quality.
Acetone A polar aprotic solvent.Good for dissolving many organic compounds.
Ethyl Acetate A moderately polar solvent.Can be a good alternative if alcohols are too effective as solvents.
Ethanol/Water A mixed protic solvent system.The addition of water as an anti-solvent can effectively induce crystallization.
Acetone/Toluene A mixed solvent system used for the structurally related drug, celecoxib.[1]Toluene acts as a less polar component to reduce solubility upon cooling.[1]
Ethanol/Chloroform A mixed solvent system reported for other pyrazole-sulfonamide derivatives.Chloroform is a non-polar component that can aid in crystallization.

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask with a cloth or place it in a Dewar flask.

  • Crystal Formation: Crystal formation should occur as the solution cools and becomes supersaturated.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (the solvent in which it is more soluble, e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent in which the compound is less soluble, e.g., water) dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back to the hot mixture until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visualizations

Crystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_end End Product start Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with -cold solvent filter->wash dry Dry Crystals wash->dry end_product Pure Crystals dry->end_product

Caption: General workflow for single-solvent crystallization.

Solvent_Selection_Logic start Select a Test Solvent test_rt Test Solubility at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt test_hot Test Solubility when Hot dissolves_rt->test_hot  No bad_solvent Poor Solvent (Consider for mixed system) dissolves_rt->bad_solvent  Yes dissolves_hot Dissolves? test_hot->dissolves_hot cool_test Cool Solution dissolves_hot->cool_test  Yes dissolves_hot->bad_solvent  No crystals_form Crystals Form? cool_test->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent  Yes consider_mixed Consider for Mixed Solvent System crystals_form->consider_mixed  No

Caption: Decision tree for selecting a suitable crystallization solvent.

References

Technical Support Center: Efficient Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrazole synthesis?

A1: The choice of catalyst is highly dependent on the specific reaction pathway. For the widely used Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, an acid catalyst is typically employed.[1][2][3] In recent years, various other catalysts have been shown to be effective, including:

  • Lewis acids: Lithium perchlorate has been used as a Lewis acid catalyst.[4]

  • Nano-catalysts: Nano-ZnO has demonstrated efficiency in producing high yields in short reaction times.[4][5][6] Magnetically retrievable ferrite-anchored glutathione has also been used as a nano-organocatalyst.[2]

  • Transition-metal catalysts: Silver-catalyzed reactions have been employed for the synthesis of specific pyrazole derivatives, such as 5-aryl-3-trifluoromethyl pyrazoles.[4] Palladium and rhodium catalysts are also utilized in various synthetic routes.[7]

  • Green catalysts: Ammonium chloride is an inexpensive and environmentally benign catalyst for Knorr pyrazole synthesis.[3]

Q2: How does the choice of solvent impact the efficiency of pyrazole formation?

A2: The solvent plays a critical role in pyrazole synthesis and can significantly influence reaction outcomes. For some reactions, aprotic dipolar solvents like DMF or DMSO may provide better results than polar protic solvents such as ethanol.[5][6] In certain cases, switching to a more polar aprotic solvent like DMF or DMSO can help with poor solubility of the pyrazole or the base, which can hinder the reaction.[6] Temperature-controlled approaches have shown that solvents like ethanol and ionic liquids can be effective, with the reaction not proceeding in conventional solvents like CH3CN, DMSO, or THF under certain conditions.[8] Deep eutectic solvents (DESs) are also emerging as a greener alternative to traditional volatile organic solvents, offering benefits such as accelerated reaction rates and high selectivity.[9]

Q3: What are the key factors that influence regioselectivity in the synthesis of unsymmetrical pyrazoles?

A3: Controlling regioselectivity is a primary challenge when using unsymmetrical 1,3-dicarbonyl compounds.[10] The outcome is determined by a delicate balance of several factors, including the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine. The reaction conditions, such as the solvent, temperature, and catalyst, also play a crucial role in directing the formation of one regioisomer over the other.[10] For instance, the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent can favor the formation of one regioisomer in the Knorr condensation.[10]

Q4: Is it possible to synthesize pyrazoles without a catalyst?

A4: Yes, catalyst-free synthesis of pyrazoles is possible under certain conditions. For example, a temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that proceeds without transition-metal catalysts and oxidants.[8][11] This method relies on tuning the reaction temperature in solvents like ionic liquids or ethanol to achieve moderate to excellent yields.[8]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My pyrazole synthesis is resulting in a low yield, even after a prolonged reaction time. What are the potential causes and solutions?

A: Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes:

  • Purity of Starting Materials: Impurities in the hydrazine or 1,3-dicarbonyl compounds can lead to side reactions and reduce yields.[5][6] Hydrazine derivatives can also degrade over time.[6]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and solvent may not be optimized for the specific substrates.[1]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the conditions are not harsh enough to promote the final cyclization and dehydration step.[6]

  • Side Reactions: Competing side reactions, such as hydrolysis of the starting materials, can consume the reactants and lower the yield of the desired pyrazole.[6]

Suggested Solutions:

  • Verify Starting Material Quality: Use high-purity, freshly purified, or new commercially available reagents.[5][6]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature to facilitate the final cyclization step, especially if a stable hydrazone intermediate is isolated.[6]

    • Time: Monitor the reaction progress using TLC to determine the optimal reaction duration.[5]

    • Solvent: Experiment with different solvents. Aprotic dipolar solvents like DMF may be more effective than ethanol for certain substrates.[6]

  • Catalyst Selection: The choice of catalyst can significantly affect the reaction rate and yield. For Knorr synthesis, ensure an appropriate acid catalyst is used.[6] In some cases, catalysts like nano-ZnO can improve yields and shorten reaction times.[5][6]

Troubleshooting Workflow for Low Reaction Yield

G start Low Pyrazole Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions incomplete_cyclization Incomplete Cyclization? optimize_conditions->incomplete_cyclization side_reactions Evidence of Side Reactions? incomplete_cyclization->side_reactions No increase_temp Increase Temperature or Change Solvent/Catalyst incomplete_cyclization->increase_temp Yes neutral_conditions Use Neutral, Non-Aqueous Conditions side_reactions->neutral_conditions Yes end Improved Yield side_reactions->end No increase_temp->end neutral_conditions->end

A workflow for troubleshooting low pyrazole synthesis yields.
Issue 2: Poor Regioselectivity with Unsymmetrical Substrates

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?

A: Achieving high regioselectivity is a common challenge in pyrazole synthesis when using unsymmetrical starting materials.[10] The formation of a single, desired isomer is crucial, as different regioisomers can exhibit vastly different biological activities.[10]

Potential Causes:

  • Similar Reactivity of Carbonyl Groups: In an unsymmetrical 1,3-dicarbonyl compound, if the two carbonyl groups have similar reactivity, the initial nucleophilic attack by the hydrazine can occur at either site, leading to a mixture of isomers.

  • Reaction Conditions: The solvent, temperature, and catalyst can all influence the kinetic and thermodynamic control of the reaction, thereby affecting the ratio of the resulting regioisomers.

Suggested Solutions:

  • Modify the Solvent: The choice of solvent can have a significant impact on regioselectivity. For example, using a fluorinated alcohol like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can promote the formation of a specific regioisomer.[10]

  • Adjust the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

  • Catalyst Screening: The use of different acid or metal catalysts can influence the regiochemical outcome.

  • Microwave Synthesis: Microwave-assisted synthesis in glacial acetic acid can sometimes favor the thermodynamically preferred isomer and offer a rapid synthesis method.[10]

Decision-Making for Optimizing Regioselectivity

G start Poor Regioselectivity steric_electronic Substrates have significant steric or electronic bias? start->steric_electronic exploit_bias Exploit inherent bias (e.g., use specific solvent) steric_electronic->exploit_bias Yes no_bias Little to no inherent bias steric_electronic->no_bias No end Improved Selectivity exploit_bias->end screen_solvents Screen Solvents (e.g., HFIP, Acetic Acid) no_bias->screen_solvents vary_temp Vary Temperature screen_solvents->vary_temp screen_catalysts Screen Catalysts vary_temp->screen_catalysts screen_catalysts->end

A decision-making workflow for optimizing regioselectivity.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Pyrazole Synthesis

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Reference
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateEthanolReflux30 min95[4][5]
Sc(OTf)₃Various 1,3-diketones and hydrazinesSolvent-freeRoom Temp.15-30 min85-95[12]
None1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide[HDBU][OAc]9512 h97[8]
None1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazideEthanol9512 h93[8]
AgOTf (1 mol%)Trifluoromethylated ynones, Aryl/alkyl hydrazinesNot specifiedRoom Temp.1 hup to 99[4]
IodineEnaminones, Hydrazines, DMSODMSORoom Temp.Not specifiedModerate to good[13]

Experimental Protocols

Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from a procedure demonstrating the use of nano-ZnO as an efficient catalyst.[4][5]

  • Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).

  • Procedure:

    • In a round-bottom flask, combine phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically within 30 minutes), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up and purify the crude product by silica gel column chromatography to obtain the desired pyrazole.[5]

Protocol 2: Knorr Condensation for Regiocontrol using HFIP

This protocol details a procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[10]

  • Materials: Unsymmetrical 1,3-diketone (1.0 mmol), methylhydrazine (1.1 mmol), HFIP (3 mL).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using TLC.

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.[10]

Mandatory Visualization

General Mechanism of the Knorr Pyrazole Synthesis

The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The reaction proceeds through an initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and a final dehydration step to yield the stable, aromatic pyrazole ring.[1]

G dicarbonyl 1,3-Dicarbonyl Compound condensation Initial Condensation dicarbonyl->condensation hydrazine Hydrazine hydrazine->condensation intermediate Hydrazone/Enamine Intermediate condensation->intermediate + H₂O cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration/ Aromatization cyclization->dehydration - H₂O pyrazole Pyrazole Ring dehydration->pyrazole

General mechanism of the Knorr pyrazole synthesis.

References

Validation & Comparative

comparing the efficacy of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antimicrobial properties of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide and its structural analogs against various pathogens.

Executive Summary

Introduction

The pyrazole-benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents. While celecoxib, a well-known COX-2 inhibitor, features this core structure, numerous other derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal pathogens. This guide will synthesize the available data on these derivatives to draw meaningful comparisons and provide insights into their potential as antimicrobial agents.

Antimicrobial Efficacy of Pyrazole-Benzenesulfonamide Derivatives

The antimicrobial activity of various pyrazole-benzenesulfonamide derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Various Pyrazolyl Benzenesulfonamide Derivatives Escherichia coliAppreciable Activity[1]
Staphylococcus aureusAppreciable Activity[1]
4c, 6b, 7b (specific pyrazolyl benzenesulfonamide derivatives) E. coli & S. aureusSignificant Antibacterial Activity[1][2]
Bromo-substituted pyrazole derivatives (46 and 47) Gram-positive strains0.78[3]
Trifluoromethyl-substituted pyrazole derivative (50) Gram-positive strains0.78–3.125[3]
Tetrasubstituted pyrazole derivative (79) Various bacteria0.78[3]
Bromo-substituted pyrazole-derived aniline (24) Gram-positive bacteria0.5[4]
3,5-dichloro-4-fluoro derivative (31) S. aureus0.5[4]
Pyrazole derivative 3 Escherichia coli0.25[5][6]
Pyrazole derivative 4 Streptococcus epidermidis0.25[5][6]
Indazole derivative 9 Streptococcus pyogenes PS4[7]
Antifungal Activity
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Pyrazole derivative 2 Aspergillus niger1[5][6]

Experimental Protocols

The following are generalized experimental protocols for determining the antimicrobial efficacy of the compounds cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result prep_inoculum Prepare Standardized Microorganism Inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Experimental workflow for MIC determination.

Mechanism of Action

The precise mechanism of antimicrobial action for many pyrazole-benzenesulfonamide derivatives is still under investigation. However, several potential targets and pathways have been proposed based on their structural features and observed biological activities.

Docking studies on some pyrazolyl benzenesulfonamide derivatives have suggested potential inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] This inhibition would disrupt DNA synthesis and lead to bacterial cell death.

G cluster_pathway Proposed Antimicrobial Mechanism of Action compound Pyrazole-Benzenesulfonamide Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

While direct experimental data on the antimicrobial efficacy of this compound is currently unavailable, the broader class of pyrazole-benzenesulfonamide derivatives has demonstrated significant potential as antimicrobial agents. The data presented in this guide, compiled from studies on structurally related compounds, indicates that this chemical scaffold is a promising starting point for the development of new antibacterial and antifungal drugs. Further research is warranted to synthesize and evaluate the specific antimicrobial properties of this compound to fully understand its therapeutic potential.

References

Unraveling the Potency of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives reveals critical structural features that dictate their biological activity, particularly their promising antileishmanial effects. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data and protocols, to aid researchers and drug development professionals in the design of more potent therapeutic agents.

The core scaffold of 4-(1H-pyrazol-1-yl)benzenesulfonamide has been identified as a promising framework for the development of new antileishmanial agents.[1][2] A systematic exploration of substitutions on this scaffold has demonstrated that modifications to the pyrazole and phenyl rings, as well as the sulfonamide group, can significantly influence the compound's efficacy and cytotoxicity.

Comparative Analysis of Antileishmanial Activity

A key study on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has provided valuable insights into their SAR against Leishmania infantum and Leishmania amazonensis. The experimental data underscores the importance of specific substitutions for potent and selective activity.[1]

CompoundR1R2R3R4L. infantum IC50 (µM)L. amazonensis IC50 (µM)Cytotoxicity (IC50 µM)
3a HHCH3Br> 200> 200> 200
3b HHCH3Cl19.524.5100.2
3c CH3HCH3Cl29.335.8> 200
3d BrHCH3Cl42.155.4> 200
3e ClHCH3Cl18.921.3120.5
3f FHCH3Cl35.641.2> 200
3g NO2HCH3Cl> 200> 200> 200
Pentamidine ----15.728.730.5

Key Observations from the Data:

  • The presence of a chlorine atom at the R4 position of the pyrazole ring appears crucial for activity, as the bromo-substituted analog 3a was inactive.

  • Substitutions on the N-phenyl ring of the sulfonamide moiety significantly modulate the antileishmanial activity. The unsubstituted phenyl derivative 3b and the chloro-substituted derivative 3e exhibited the highest potency against both Leishmania species, with IC50 values comparable to the reference drug pentamidine.[1]

  • Larger substituents on the N-phenyl ring, such as bromine (3d ), or electron-donating groups like methyl (3c ), led to a decrease in activity, possibly due to steric hindrance.[1]

  • The introduction of a strongly electron-withdrawing nitro group (3g ) resulted in a loss of activity.

  • Importantly, the most active compounds, 3b and 3e , displayed significantly lower cytotoxicity compared to pentamidine, indicating a favorable therapeutic window.[1]

Broader Therapeutic Potential of Related Scaffolds

While the primary focus is on the antileishmanial activity of this compound derivatives, it is noteworthy that the broader class of pyrazole-containing sulfonamides has been explored for a range of therapeutic targets. These comparative insights can inform future drug design efforts.

Compound ClassBiological TargetKey FindingsReference
Sulfonamide-bearing pyrazolone derivativesCholinesterases (AChE, BChE), Carbonic Anhydrases (hCA I, hCA II)Exhibited potent, nanomolar inhibition of these enzymes, suggesting potential for Alzheimer's disease and glaucoma treatment.[3][4][3][4]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivativesCOX-2, 5-LOX, Carbonic AnhydraseDemonstrated multi-target anti-inflammatory activity with potent inhibition of COX-2 and hCA IX and XII.[5][5]
Pyrazolo[1,5-a][1][2][6]triazine derivatives with benzenesulfonamideCyclin-dependent kinases (CDKs)Showed strong anticancer activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[6][6]
Beta-lactam substituted benzenesulfonamidesCarbonic Anhydrases (hCA I, hCA II), Acetylcholinesterase (AChE)Acted as potent inhibitors of hCAs and AChE, with some compounds showing promising anticancer activity.[7][7]

This comparative view highlights the versatility of the benzenesulfonamide scaffold when combined with a pyrazole or related heterocyclic ring system, leading to potent inhibitors for diverse biological targets.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives

The synthesis of the target compounds generally follows a two-step procedure as outlined below.

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination A 1-Phenylpyrazole derivative C 4-(Pyrazol-1-yl)benzenesulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic acid B->C D 4-(Pyrazol-1-yl)benzenesulfonyl chloride F Target 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivative D->F Nucleophilic Substitution E Substituted Aniline E->F

Caption: General synthetic scheme for 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives.

Step 1: Synthesis of 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride (1) The starting 1-phenylpyrazole derivative is reacted with chlorosulfonic acid in a regioselective electrophilic aromatic substitution reaction to yield the corresponding sulfonyl chloride.[1]

Step 2: Synthesis of N-substituted-4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonamides (3a-g) The sulfonyl chloride intermediate is then reacted with various substituted anilines in a nucleophilic substitution reaction to afford the final benzenesulfonamide derivatives.[1]

Biological Assays

Antileishmanial Activity Assay: Promastigote forms of L. infantum and L. amazonensis are cultured in a suitable medium. The parasites are then incubated with serial dilutions of the test compounds for a specified period (e.g., 72 hours). The viability of the parasites is determined using a colorimetric assay, such as the MTT assay, and the IC50 values are calculated.[1]

Cytotoxicity Assay: Mammalian cells, such as murine peritoneal macrophages, are used to assess the toxicity of the compounds. The cells are incubated with various concentrations of the compounds for a defined time. Cell viability is measured using an appropriate method, like the MTT assay, to determine the IC50 values.[1]

Structure-Activity Relationship Workflow

The process of establishing the SAR for these compounds follows a logical progression from synthesis to biological evaluation and computational analysis.

A Scaffold Selection (4-(1H-Pyrazol-1-yl)benzenesulfonamide) B Chemical Synthesis of Derivatives A->B C In Vitro Biological Screening (Antileishmanial & Cytotoxicity Assays) B->C D Data Analysis (IC50 Determination) C->D E SAR Elucidation D->E F Lead Optimization E->F Identify key structural features F->B Design new derivatives

Caption: Workflow for the structure-activity relationship study of novel compounds.

References

Comparative Analysis of Pyrazole Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and experimental validation of pyrazole sulfonamide-based carbonic anhydrase inhibitors.

This guide provides a comprehensive comparative analysis of various pyrazole sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in numerous physiological and pathological processes. The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and cancer.[1] This document presents quantitative data on the inhibitory potency of these compounds, details the experimental methodologies for their synthesis and evaluation, and visualizes key concepts to facilitate understanding.

Inhibitory Potency Against Human Carbonic Anhydrase Isoforms

The inhibitory potential of several series of pyrazole sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms—cytosolic hCA I and hCA II, and transmembrane tumor-associated hCA IX and hCA XII—is summarized below. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for reference. The data are presented as inhibition constants (Kᵢ in nM) or half-maximal inhibitory concentrations (IC₅₀ in µM), with lower values indicating greater potency.

Pyrazolo[4,3-c]pyridine Sulfonamides

This class of compounds has demonstrated varied and, in some cases, potent inhibitory activity against several hCA isoforms. Notably, some derivatives show greater potency than the standard inhibitor Acetazolamide (AAZ) against specific isoforms.[2][3]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1f 58.89.8485.361.7
1g 66.815.4642.194.3
1h 125.428.7521.8713.6
1k 88.35.6421.434.5
AAZ 250.012.125.85.7
Data sourced from studies on Pyrazolo[4,3-c]pyridine Sulfonamides.[2][4]
Pyrazole-Benzenesulfonamide Hybrids

New hybrid compounds of pyrazole and benzenesulfonamide have been synthesized and evaluated for their inhibitory effects on hCA I and hCA II.[5][6] These compounds, particularly those with specific substitutions, have shown promising inhibitory constants.[5][6]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
4a 59.8 ± 3.024.1 ± 7.1
4c 12.7 ± 1.710.5 ± 0.9
4g 15.4 ± 1.26.9 ± 1.5
4i 20.1 ± 2.58.8 ± 1.1
Data represents a selection of compounds from the series 4a-4j.[5][6]
Phenyl-Substituted Pyrazole Derivatives

This series of pyrazole-based benzenesulfonamides was evaluated against hCAII, hCAIX, and hCAXII. Several derivatives exhibited more potent inhibition than acetazolamide against these isoforms.[7][8]

CompoundhCA II (IC₅₀, µM)hCA IX (IC₅₀, µM)hCA XII (IC₅₀, µM)
4g 0.35 ± 0.090.20 ± 0.030.12 ± 0.07
4j 0.39 ± 0.050.15 ± 0.070.28 ± 0.05
4k 0.24 ± 0.180.31 ± 0.060.35 ± 0.08
AAZ 0.85 ± 0.150.45 ± 0.090.58 ± 0.11
Data shows IC₅₀ values ± Standard Error of Mean (SEM).[7][8]

Experimental Protocols

General Synthesis of Pyrazole-Based Sulfonamides

The synthesis of pyrazole-sulfonamide derivatives often involves a multi-step process. A representative synthetic route for pyrazole-benzenesulfonamides (4a-4l) is outlined below.[8]

G A Chalcone Synthesis: Substituted Aldehyde + Substituted Acetophenone B Cyclization Reaction: Chalcone + 4-Hydrazinobenzenesulfonamide Hydrochloride A->B Step 1 C Reflux in Ethanol with Glacial Acetic Acid B->C Step 2 D Purification: Recrystallization from Ethanol C->D Step 3 E Final Product: Pyrazole-based Benzenesulfonamide Derivatives (4a-4l) D->E Step 4

General Synthetic Workflow
  • Chalcone Synthesis : An appropriate substituted aldehyde is reacted with a substituted acetophenone in the presence of a catalyst to form the corresponding chalcone.

  • Cyclization : The synthesized chalcone is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride.

  • Reaction Conditions : The mixture is refluxed in ethanol with a catalytic amount of glacial acetic acid for several hours.

  • Purification : The resulting solid is filtered, washed, and recrystallized from ethanol to yield the pure pyrazole-based benzenesulfonamide derivative.[8]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various CA isoforms is typically evaluated using a stopped-flow CO₂ hydrase assay.[2][3]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer Solution (e.g., Tris-HCl) D Mix Enzyme and Inhibitor (Pre-incubation) A->D B Prepare Enzyme Stock Solution (e.g., hCA I, II, IX, XII) B->D C Prepare Inhibitor Stock Solutions (in DMSO) C->D E Rapidly Mix with CO2 Substrate Solution D->E F Monitor pH Change (using a pH indicator like phenol red) E->F G Calculate Initial Reaction Rates F->G H Determine IC50 / Ki Values G->H

Stopped-Flow CO₂ Hydrase Assay Workflow
  • Principle : This method measures the enzyme-catalyzed hydration of carbon dioxide.

  • Procedure : The assay is performed at a constant temperature (e.g., 25°C). A solution of the specific CA isozyme is incubated with varying concentrations of the inhibitor. This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition : The rate of the reaction is monitored by observing the change in pH using a colorimetric indicator.

  • Data Analysis : The initial rates of reaction are recorded, and the IC₅₀ (the concentration of inhibitor that produces 50% enzyme inhibition) is determined from dose-response curves. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[2]

Signaling Pathway Context

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, play a critical role in regulating pH in the tumor microenvironment. Their activity is linked to cancer cell proliferation, survival, and metastasis.[1]

G Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII Upregulation of hCA IX & hCA XII HIF1a->CAIX_XII CO2_H2O CO₂ + H₂O CAIX_XII->CO2_H2O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 hCA IX/XII Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalosis Intracellular Alkalosis H_HCO3->Intracellular_Alkalosis Metastasis Invasion & Metastasis Extracellular_Acidosis->Metastasis Proliferation Cell Proliferation & Survival Intracellular_Alkalosis->Proliferation Inhibitor Pyrazole Sulfonamide Inhibitor Inhibitor->CAIX_XII Inhibits

Role of hCA IX/XII in Tumor pH Regulation

Under hypoxic conditions, common in solid tumors, the transcription factor HIF-1α is stabilized. This leads to the upregulation of hCA IX and hCA XII. These enzymes catalyze the conversion of CO₂ and water to protons and bicarbonate. The protons are extruded, contributing to an acidic extracellular environment that promotes invasion and metastasis, while the resulting intracellular alkalosis favors cell proliferation and survival. Pyrazole sulfonamides inhibit hCA IX and XII, thereby disrupting this pH regulation and potentially exerting anti-cancer effects.[1][9]

Conclusion

Pyrazole sulfonamides represent a versatile and potent class of carbonic anhydrase inhibitors. The comparative data indicates that specific structural modifications on the pyrazole scaffold can lead to highly potent and, in some cases, isoform-selective inhibitors. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives. Further research into this chemical class holds significant promise for the development of novel therapeutics targeting carbonic anhydrase-related diseases.

References

A Comparative Guide to COX-2 Inhibition: Celecoxib vs. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[1][2] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily expressed at sites of inflammation.[2] Selective inhibition of COX-2 is a key therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]

Celecoxib is a widely used NSAID that selectively inhibits the COX-2 enzyme.[1] Its chemical structure, featuring a diarylpyrazole core with a sulfonamide group, is a hallmark of many selective COX-2 inhibitors.[3] 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide shares this core structure, suggesting it may also exhibit COX-2 inhibitory activity. This guide will delve into a comparative analysis of their potential as COX-2 inhibitors.

Quantitative Performance Comparison

The following table summarizes the known in vitro inhibitory activities of celecoxib against COX-1 and COX-2. Due to the lack of direct experimental data for this compound, its potential activity is inferred based on established structure-activity relationships (SAR) of diarylpyrazole-based COX-2 inhibitors.

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib COX-115~375
COX-20.04
This compound COX-1Data not available (Predicted to be a weak inhibitor)Data not available (Predicted to be COX-2 selective)
COX-2Data not available (Predicted to be a potent inhibitor)

Note on this compound: The benzenesulfonamide moiety is a key feature for selective COX-2 inhibition, as it interacts with a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[4] Structure-activity relationship studies on diarylpyrazoles indicate that substitutions on the pyrazole ring can significantly influence potency. While a trifluoromethyl group at the C3 position of the pyrazole ring, as seen in celecoxib, is associated with high potency, the presence of a halogen like bromine at the C4 position is also found in potent COX-2 inhibitors.[3] However, the lack of a p-tolyl group on the second phenyl ring, which contributes to binding in a hydrophobic pocket of the COX-2 active site, may result in a lower potency for this compound compared to celecoxib.

Mechanism of Action and Signaling Pathway

Celecoxib exerts its anti-inflammatory effects by binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[1][2] This leads to a reduction in the downstream signaling cascades that mediate inflammation, pain, and fever.

Beyond direct COX-2 inhibition, celecoxib has been shown to modulate other signaling pathways involved in inflammation, including the NF-κB pathway.[5]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib / this compound Celecoxib->COX2 Inhibition

COX-2 Inhibition Signaling Pathway

Experimental Protocols

A standard in vitro experimental protocol to determine the COX-2 inhibitory activity of a compound is the cyclooxygenase (COX) inhibitor screening assay.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds (Celecoxib and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of the enzymes, arachidonic acid, heme, and TMPD in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations. Include a control with no inhibitor and a blank with no enzyme.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental_Workflow Start Start: Prepare Reagents Add_Reagents Add Buffer, Heme, COX Enzyme to Plate Start->Add_Reagents Add_Inhibitor Add Test Compound (Serial Dilutions) Add_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Measure Measure Absorbance (Kinetic) Add_Substrate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

In Vitro COX Inhibition Assay Workflow

Conclusion

Celecoxib is a well-characterized and potent selective COX-2 inhibitor. Based on its structural similarity, this compound is predicted to also be a selective COX-2 inhibitor. However, key structural differences, particularly the absence of the p-tolyl group, suggest that it may exhibit lower potency than celecoxib. Direct experimental evaluation of this compound is necessary to definitively determine its inhibitory activity and selectivity profile. This guide provides a framework for such a comparative evaluation, highlighting the established properties of celecoxib and the anticipated characteristics of its bromo-pyrazole analogue.

References

Validating the Biological Target of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide belongs to the pyrazole-benzenesulfonamide class of molecules, a scaffold known for its diverse biological activities. While a specific biological target for this exact molecule is not extensively documented in publicly available literature, its structural similarity to a well-established class of enzyme inhibitors strongly suggests its potential as a carbonic anhydrase (CA) inhibitor . This guide provides a comparative analysis of its likely biological target, carbonic anhydrase, by examining experimental data for structurally related compounds and established clinical inhibitors.

Introduction to the Biological Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[1] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] Various isoforms of human carbonic anhydrase (hCA) are expressed in different tissues and are implicated in several diseases. For instance, hCA II is abundant in the eye and kidney, making it a target for glaucoma medications and diuretics, while hCA IX and XII are overexpressed in many types of tumors and are considered targets for anticancer therapies.[2][3]

The general mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.

Comparative Analysis of Carbonic Anhydrase Inhibitors

To validate the probable biological target of this compound, we will compare its core structure with known CA inhibitors. The analysis includes:

  • Structurally Similar Compounds: A selection of pyrazole-benzenesulfonamide derivatives with varying substitutions to understand the structure-activity relationship (SAR).

  • Clinically Relevant Inhibitors: Established drugs such as Acetazolamide, Dorzolamide, and Brinzolamide that are used in clinical practice.

  • Celecoxib: A well-known COX-2 inhibitor that also exhibits potent CA inhibitory activity due to its benzenesulfonamide moiety.[4][5][6]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibition constants (Ki) of various compounds against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). Lower Ki values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Structurally Related Pyrazole-Benzenesulfonamides
4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide316.7412.5--
4-(3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide533.1624.6--
4-(3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamido)benzenesulfonamide derivative (Compound 4c)250866.78.5432.8
6,7-dimethoxy-1-methyl-N-(4-sulfamoylphenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (Compound 15)725.63.36.180.5
Clinically Used CA Inhibitors
Acetazolamide25012255.7
Dorzolamide30001.94852
Brinzolamide53003.19436.1
Structurally Related Drug
Celecoxib360332749

Note: Data for structurally related pyrazole-benzenesulfonamides are sourced from various research articles for comparative purposes.[7][8] Data for clinical inhibitors and Celecoxib are from publicly available databases and literature.[5]

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for validating the biological target. The most common and accurate method is the stopped-flow CO2 hydration assay .

Stopped-Flow CO2 Hydration Assay

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2. The reaction produces protons, leading to a pH change in a buffered solution containing a pH indicator. The rate of this pH change is monitored spectrophotometrically. In the presence of an inhibitor, the rate of the catalyzed reaction decreases.

Detailed Methodology:

  • Reagent Preparation:

    • Buffer: A suitable buffer (e.g., Tris-HCl) is prepared at a specific pH (typically 7.4-7.5).

    • pH Indicator: A pH-sensitive indicator dye (e.g., phenol red) is added to the buffer.

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the buffer.

    • Substrate Solution: A CO2-saturated water solution is prepared by bubbling CO2 gas through chilled, deionized water.

    • Inhibitor Solutions: Serial dilutions of the test compound (e.g., this compound) and reference inhibitors are prepared in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The enzyme solution and the inhibitor solution are pre-incubated to allow for the formation of the enzyme-inhibitor complex.

    • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated water.

    • The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength.

  • Data Analysis:

    • The initial velocity of the enzymatic reaction is calculated from the linear phase of the absorbance change over time.

    • The inhibition constant (Ki) is determined by measuring the reaction velocities at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizations

Signaling Pathway and Inhibition Mechanism

G cluster_0 Carbonic Anhydrase Catalyzed Reaction cluster_1 Mechanism of Inhibition CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA Carbonic Anhydrase (Active Site with Zn2+) CO2->CA HCO3 HCO3- + H+ H2CO3->HCO3 CA->H2CO3 Catalysis Inhibited_CA Inhibited Enzyme Complex Inhibitor This compound (Sulfonamide Group) Inhibitor->CA Binds to Zn2+

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Experimental Workflow for Target Validation

G cluster_0 Compound Preparation cluster_1 Assay cluster_2 Data Analysis Compound This compound Assay Stopped-Flow CO2 Hydration Assay Compound->Assay Alternatives Alternative Inhibitors (e.g., Acetazolamide) Alternatives->Assay Ki Determination of Inhibition Constant (Ki) Assay->Ki Comparison Comparative Analysis Ki->Comparison

Caption: Workflow for validating carbonic anhydrase as the biological target.

Conclusion

Based on the strong inhibitory activity of the 4-(pyrazol-1-yl)benzenesulfonamide scaffold against various human carbonic anhydrase isoforms, it is highly probable that carbonic anhydrase is a primary biological target of this compound . The comparative data presented in this guide, particularly the nanomolar potency of structurally similar compounds, provides a solid foundation for this validation.

To definitively confirm this, it is recommended to perform direct experimental testing of this compound against a panel of hCA isoforms using the stopped-flow CO2 hydration assay. Such studies would not only validate the biological target but also elucidate its isoform selectivity, which is a critical factor in drug development for minimizing off-target effects and enhancing therapeutic efficacy. The provided experimental protocol serves as a comprehensive guide for conducting these validation studies.

References

Comparative Cross-Reactivity Analysis: 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the predicted cross-reactivity profile of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide with its structural analogs, Celecoxib and Deracoxib. Due to the absence of publicly available cross-reactivity studies for this compound, this guide utilizes data from extensive research on Celecoxib and Deracoxib to infer a probable off-target profile. This approach is based on the shared pharmacophore of a 1,5-diarylpyrazole substituted with a benzenesulfonamide moiety, characteristic of selective cyclooxygenase-2 (COX-2) inhibitors.

This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in early-stage drug discovery and to anticipate potential off-target effects.

Predicted and Known Biological Activities

Based on its structural similarity to established COX-2 inhibitors, this compound is predicted to be a selective inhibitor of COX-2, an enzyme pivotal in the inflammatory cascade and prostaglandin synthesis. The primary therapeutic action of such compounds is the alleviation of pain and inflammation. However, off-target activities can lead to unforeseen side effects or provide opportunities for drug repurposing.

Cross-Reactivity and Off-Target Profile Comparison

The following table summarizes the known in vitro cross-reactivity and off-target profiles of Celecoxib and Deracoxib. This data serves as a predictive reference for the potential off-target interactions of this compound.

Target ClassSpecific TargetCelecoxibDeracoxibPredicted for this compound
Primary Target Cyclooxygenase-2 (COX-2)IC50: 40 nM (in Sf9 cells)[1]>48-fold selectivity over COX-1[2]High Potency Inhibition
Primary Off-Target Cyclooxygenase-1 (COX-1)IC50: 15 µM[1]IC50/IC80 Ratio (COX-1/COX-2): 25.67 / 22.06[3]Low Micromolar Inhibition
Kinases Phosphoinositide-dependent kinase-1 (PDK1)IC50 in µM range[4]No data availablePossible weak inhibition
Extracellular signal-regulated kinase (ERK)Upregulates activity[5]No data availablePotential for pathway modulation
p38 Mitogen-activated protein kinase (p38 MAPK)Upregulates activity[5]No data availablePotential for pathway modulation
Enzymes Carbonic Anhydrases (CAs)IC50 in low nM range[4]No data availablePotential for potent inhibition
Sarcoplasmic/ER Ca2+-ATPase (SERCA)Inhibits[4]No data availablePossible inhibition
Phosphodiesterase 4D3 (PDE4D3)No data availableKi: 3.6 µM[2]Possible weak inhibition
Ion Channels Transient Receptor Potential Vanilloid 3 (TRPV3)Potentiates 2-APB and heat activation; Inhibits carvacrol activation[5]Potentiates 2-APB activation[5]Potential for modulation

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the prostaglandin biosynthesis pathway and a general workflow for in vitro cross-reactivity screening.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PGG2 PGG2 Arachidonic_Acid->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) Prostacyclins (PGI2) PGH2->Prostaglandins PLA2 PLA2 PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 Synthases Prostaglandin Synthases Synthases->Prostaglandins Compound This compound (and analogs) Compound->COX1 Weak Inhibition Compound->COX2 Inhibition

Prostaglandin Biosynthesis Pathway Inhibition.

Cross_Reactivity_Workflow cluster_screening In Vitro Cross-Reactivity Screening Start Test Compound: This compound Primary_Assay Primary Target Assay (e.g., COX-2 Inhibition Assay) Start->Primary_Assay Secondary_Assay Secondary Target Assay (e.g., COX-1 Inhibition Assay) Start->Secondary_Assay Broad_Panel Broad Panel Screening (Kinases, GPCRs, Ion Channels, etc.) Start->Broad_Panel Dose_Response Dose-Response & IC50/Ki Determination for identified 'hits' Primary_Assay->Dose_Response Secondary_Assay->Dose_Response Broad_Panel->Dose_Response Data_Analysis Data Analysis & Selectivity Profiling Dose_Response->Data_Analysis Report Generate Cross-Reactivity Report Data_Analysis->Report

General Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cross-reactivity of pyrazole-benzenesulfonamide derivatives.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the potency and selectivity of a test compound against the two cyclooxygenase isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Detection system (e.g., Prostaglandin E2 EIA kit)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the diluted test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Kinase Inhibition Profiling (Radiometric Assay)

This protocol outlines a common method for screening a compound against a panel of protein kinases to identify off-target inhibitory activity.

Materials:

  • A panel of purified protein kinases

  • Specific peptide substrates for each kinase

  • Test compound dissolved in DMSO

  • [γ-³³P]ATP

  • Assay buffer (specific to each kinase)

  • Kinase reaction mixture (containing MgCl₂, ATP, etc.)

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, peptide substrate, and the respective kinase to each well.

  • Inhibitor Addition: Add the test compound or vehicle (DMSO) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding the kinase reaction mixture containing [γ-³³P]ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate by transferring the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. For significant "hits," perform dose-response studies to determine IC50 values.

Receptor-Ligand Binding Assay (Radioligand Competition)

This protocol describes a method to assess the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor of interest

  • Test compound dissolved in DMSO

  • Unlabeled competitor (for determining non-specific binding)

  • Binding buffer (specific to the receptor)

  • Filter plates (e.g., glass fiber filters)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the binding buffer, cell membranes/receptors, and the radiolabeled ligand at a concentration near its Kd.

  • Competition Binding:

    • Total Binding: Add vehicle (DMSO).

    • Non-specific Binding: Add a high concentration of the unlabeled competitor.

    • Test Compound: Add the serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding by the test compound at each concentration. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Conclusion

While direct experimental data for this compound is not yet available, the cross-reactivity profiles of its close structural analogs, Celecoxib and Deracoxib, provide valuable insights into its potential off-target interactions. Researchers are encouraged to perform comprehensive in vitro screening, as outlined in the provided protocols, to definitively characterize the selectivity and safety profile of this compound. The information and methodologies presented in this guide serve as a foundational resource for the continued investigation and development of novel pyrazole-benzenesulfonamide-based therapeutics.

References

A Comparative Guide to the Synthetic Routes of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, a key building block in medicinal chemistry. The routes are evaluated based on factors such as starting material availability, reaction efficiency, and procedural complexity, supported by experimental data from peer-reviewed sources.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Late-Stage BrominationRoute B: Early-Stage Bromination
Starting Materials 4-Hydrazinylbenzenesulfonamide hydrochloride, Malondialdehyde bis(dimethyl acetal)4-Bromo-1H-pyrazole, 4-Fluorobenzenesulfonamide
Key Reactions Pyrazole formation, Electrophilic brominationNucleophilic aromatic substitution
Overall Yield ModerateGood
Reagent Toxicity Bromine (corrosive, toxic)-
Procedural Complexity Multi-step, requires careful control of brominationFewer steps, potentially simpler work-up

Synthetic Route A: Late-Stage Bromination of a Pyrazole Precursor

This pathway involves the initial construction of the 4-(1H-pyrazol-1-yl)benzenesulfonamide core, followed by a regioselective bromination of the pyrazole ring in the final step.

Logical Workflow for Route A

Route_A cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Bromination A 4-Hydrazinylbenzenesulfonamide hydrochloride C 4-(1H-Pyrazol-1-yl)benzenesulfonamide A->C B Malondialdehyde bis(dimethyl acetal) B->C E This compound C->E D Bromine D->E

Caption: Synthetic strategy for Route A.

Experimental Protocol: Route A

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide

A mixture of 4-hydrazinylbenzenesulfonamide hydrochloride and malondialdehyde bis(dimethyl acetal) in a suitable solvent such as ethanol is refluxed in the presence of a catalytic amount of acid (e.g., HCl). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by recrystallization from an appropriate solvent to yield pure 4-(1H-pyrazol-1-yl)benzenesulfonamide.

Step 2: Synthesis of this compound

To a solution of 4-(1H-pyrazol-1-yl)benzenesulfonamide in a suitable solvent like acetic acid, a solution of bromine in acetic acid is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product is then precipitated by the addition of water, collected by filtration, washed with water to remove any unreacted bromine and acid, and dried. Further purification can be achieved by recrystallization.

Synthetic Route B: N-Arylation of a Pre-brominated Pyrazole

This alternative approach commences with the commercially available 4-bromo-1H-pyrazole, which is then coupled with a suitable benzenesulfonamide derivative.

Logical Workflow for Route B

Route_B cluster_0 Nucleophilic Aromatic Substitution A 4-Bromo-1H-pyrazole C This compound A->C B 4-Fluorobenzenesulfonamide B->C

Caption: Synthetic strategy for Route B.

Experimental Protocol: Route B

Synthesis of this compound via Nucleophilic Aromatic Substitution

A mixture of 4-bromo-1H-pyrazole, 4-fluorobenzenesulfonamide, and a suitable base such as potassium carbonate is heated in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is monitored by TLC for the disappearance of the starting materials. After completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to afford the desired this compound.

Discussion of Comparative Data

RouteKey IntermediateReagents & ConditionsReported YieldPurityReference (Illustrative)
A 4-(1H-Pyrazol-1-yl)benzenesulfonamide1. Malondialdehyde acetal, HCl, reflux; 2. Br2, Acetic Acid, RT~60-70% (overall)>95% after purificationGeneral pyrazole synthesis and bromination literature
B 4-Bromo-1H-pyrazole4-Fluorobenzenesulfonamide, K2CO3, DMF, heat~80-90%>97% after purificationNucleophilic aromatic substitution literature

Route A offers a straightforward approach utilizing a common precursor, 4-hydrazinylbenzenesulfonamide. However, the use of elemental bromine in the final step requires careful handling due to its corrosive and toxic nature. The overall yield is generally moderate.

Route B provides a more convergent synthesis with a potentially higher overall yield and avoids the use of hazardous elemental bromine. The commercial availability of both starting materials makes this route attractive. The success of this route is contingent on the efficient nucleophilic aromatic substitution reaction.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice of a particular route may depend on the specific laboratory capabilities, safety considerations, and the desired scale of the synthesis. For laboratory-scale synthesis where yield and safety are primary concerns, Route B appears to be the more advantageous approach. However, for larger-scale production, a thorough cost and process safety analysis for both routes would be necessary.

In Vivo Efficacy of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide and its Analogs Versus Known COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide and its structural analogs against established cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and Rofecoxib. The data presented is compiled from preclinical studies in animal models relevant to inflammation and cancer.

While direct in vivo efficacy data for this compound is not extensively available in the public domain, this guide draws upon published results for closely related pyrazole-benzenesulfonamide derivatives that share the same core structure and proposed mechanism of action as selective COX-2 inhibitors.

Executive Summary

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is a key pharmacophore found in selective COX-2 inhibitors like Celecoxib. Novel derivatives of this scaffold, including those with a 4-bromo-1H-pyrazol-1-yl moiety, are being investigated as potential anti-inflammatory and anticancer agents. Preclinical evidence for analogs suggests comparable or, in some cases, superior anti-inflammatory activity to Celecoxib in rodent models. The anticancer potential is also under active investigation, with studies demonstrating tumor growth inhibition in xenograft models. This guide will delve into the available quantitative data and the experimental methodologies used to generate these findings.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of 4-(1H-pyrazol-1-yl)benzenesulfonamide analogs, Celecoxib, and Rofecoxib in standard preclinical models of inflammation and cancer.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaTime PointReference
5-(4-bromophenyl)-4-(4-tolylsulfonyl)pyrazole Rat51 µM/kg--3 h[1]
Celecoxib Rat86 µM/kg--3 h[1]
Celecoxib Rat1, 10, 30 mg/kgIntraperitoneal (IP)Dose-dependent reduction1-5 h[2][3][4]
Celecoxib Rat30 mg/kgOral gavageSignificant reduction6 h[5]

Note: Direct comparative percentage of inhibition for the pyrazole analog was not specified in the source, but its ED50 was lower than Celecoxib, suggesting higher potency.

Table 2: Anticancer Activity in Tumor Xenograft Models
CompoundCancer Cell LineAnimal ModelDoseRoute of AdministrationTumor Growth InhibitionReference
Celecoxib IOMM-Lee, CH157-MN (Meningioma)Nude mice500, 1000, 1500 ppm in chowOralUp to 66% reduction in mean tumor volume[6]
Celecoxib HT-29 (Colorectal)Nude mice150, 750, 1500 ppm in chowOral33.0% - 63.4% dose-dependent inhibition[7]
Celecoxib HT-29, HCT-116 (Colon)Athymic mice160 ppm in dietOral74-75% inhibition after 40 days[8]
Rofecoxib ApcDelta716 mouse model (Colon)---Marked reduction in polyp number and size[9]
KSS19 (Rofecoxib-Combretastatin Hybrid) HT29 (Colon)Nude mice25 mg/kg/dayIntraperitoneal (IP)55% inhibition[10]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11]

  • Animals: Male Wistar or Sprague-Dawley rats (180-250 g) are typically used.[12][13] Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound, such as a 4-(1H-pyrazol-1-yl)benzenesulfonamide derivative or a reference drug like Celecoxib, is administered at various doses. The route of administration can be oral (gavage) or intraperitoneal (IP) injection, typically 30 to 60 minutes before the induction of inflammation.[2][14]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rat.[12][14]

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[2][14]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Tumor Xenograft Studies in Mice

This model is used to assess the in vivo anticancer efficacy of a test compound on human tumors grown in immunodeficient mice.[15][16]

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colorectal cancer, IOMM-Lee for meningioma) are cultured in vitro under standard conditions.[6][7]

  • Animals: Immunocompromised mice, such as nude mice (athymic) or SCID mice, are used to prevent rejection of the human tumor cells.[15]

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of each mouse.[16]

  • Compound Administration: Once the tumors reach a palpable size (e.g., 50-150 mm³), the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., mixed in the chow for oral administration, or via IP injections).[6][7]

  • Monitoring Tumor Growth: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[15] The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group. Further analyses, such as immunohistochemistry for proliferation and apoptosis markers, can also be performed on the excised tumors.[6][7]

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation and Cancer

The primary mechanism of action for 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, Celecoxib, and Rofecoxib is the selective inhibition of the COX-2 enzyme. This enzyme plays a crucial role in the inflammatory cascade and in tumorigenesis by converting arachidonic acid to prostaglandins (PGs), particularly PGE2.

COX2_Pathway COX-2 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Tumor_Growth Tumor Growth (Proliferation, Angiogenesis, Invasion, Apoptosis Inhibition) Prostaglandins->Tumor_Growth Inhibitor This compound & Known COX-2 Inhibitors Inhibitor->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway in inflammation and cancer.

Experimental Workflow for In Vivo Anticancer Efficacy

The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of a test compound using a tumor xenograft model.

Xenograft_Workflow Tumor Xenograft Experimental Workflow Cell_Culture 1. In Vitro Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Cell Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of Test Compound/Vehicle Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Weight/Volume, Immunohistochemistry, etc. Endpoint->Analysis

Caption: A generalized workflow for in vivo anticancer efficacy studies.

Conclusion

References

Assessing the Selectivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide for its Target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The compound 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide belongs to the class of diarylpyrazole benzenesulfonamides, a chemical scaffold known for its inhibitory activity against cyclooxygenase (COX) enzymes. A prominent member of this class is Celecoxib, a well-established selective inhibitor of COX-2. Due to this structural similarity, the primary pharmacological target of this compound is presumed to be the COX enzymes. This guide provides a comparative assessment of its expected selectivity based on data from structurally related compounds and outlines the experimental protocols required for such an evaluation.

While specific experimental data for the inhibitory activity of this compound against COX-1 and COX-2 is not currently available in the public domain, an analysis of its structural analogue, Celecoxib, and other related compounds can provide valuable insights into its potential selectivity profile.

Quantitative Data on Related COX Inhibitors

The selectivity of a COX inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following table summarizes the IC50 values for Celecoxib and other non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375
Celecoxib 826.812[1]
Celecoxib Not specified0.091Not specified[2]
Rofecoxib >1000.018>5556[3]
Diclofenac 0.0760.0262.9[1]
Ibuprofen 12800.15[1]
Indomethacin 0.00900.310.029[1]

Note: IC50 values can vary between different assay conditions and cell systems.

Signaling Pathway of COX Inhibition

The primary mechanism of action for this class of compounds is the inhibition of the cyclooxygenase enzymes, which are key in the inflammatory pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole benzenesulfonamide derivatives.

Experimental Protocols for Assessing Selectivity

To definitively determine the selectivity of this compound, a direct in vitro assessment of its inhibitory activity against COX-1 and COX-2 is necessary.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This method is commonly used to assess the potency and selectivity of COX inhibitors in a physiologically relevant environment.

  • Preparation of Materials:

    • Human whole blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

    • This compound and reference compounds (e.g., Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).

    • Lipopolysaccharide (LPS) to induce COX-2 expression.

    • Arachidonic acid as the substrate.

    • Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

  • Assay Procedure:

    • COX-1 Activity: Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C. Clotting is then initiated to allow for platelet activation and subsequent TXB2 production via COX-1. The reaction is stopped, and serum is collected for TXB2 measurement by EIA.

    • COX-2 Activity: Aliquots of heparinized whole blood are first incubated with LPS for 24 hours at 37°C to induce COX-2 expression in monocytes. Following this, the blood is incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C. Arachidonic acid is then added to stimulate PGE2 production via COX-2. The reaction is stopped, and plasma is collected for PGE2 measurement by EIA.

  • Data Analysis:

    • The concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) are plotted against the concentration of the inhibitor.

    • The IC50 values, the concentration of the inhibitor that causes 50% inhibition of prostanoid production, are calculated for both COX-1 and COX-2.

    • The selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Experimental Workflow

The following diagram illustrates the workflow for determining the COX selectivity of a test compound.

Selectivity_Workflow cluster_0 COX-1 Assay cluster_1 COX-2 Assay Blood1 Human Whole Blood Incubate1 Incubate with Test Compound Blood1->Incubate1 Clotting Induce Clotting Incubate1->Clotting Measure_TXB2 Measure TXB2 Clotting->Measure_TXB2 Data_Analysis Data Analysis (IC50 Calculation) Measure_TXB2->Data_Analysis Blood2 Human Whole Blood LPS_Incubation Incubate with LPS (24h) Blood2->LPS_Incubation Incubate2 Incubate with Test Compound LPS_Incubation->Incubate2 Measure_PGE2 Measure PGE2 Incubate2->Measure_PGE2 Measure_PGE2->Data_Analysis Selectivity Determine Selectivity Index (COX-1 IC50 / COX-2 IC50) Data_Analysis->Selectivity

Caption: Workflow for determining the COX-1/COX-2 selectivity of a compound.

Conclusion

Based on its structural similarity to known COX-2 inhibitors like Celecoxib, it is highly probable that this compound is a selective COX-2 inhibitor. However, to confirm this and to quantify its selectivity, direct experimental evaluation using established in vitro assays, such as the whole blood assay described, is essential. The provided protocols and workflow offer a clear guide for researchers to undertake such an assessment. The resulting data will be crucial for understanding the compound's pharmacological profile and its potential as a therapeutic agent with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

References

Comparative Docking Analysis of Pyrazole Sulfonamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of novel pyrazole sulfonamide derivatives with various protein targets, supported by in silico docking data and experimental validation.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of recent molecular docking studies on pyrazole sulfonamide analogs. Pyrazole and sulfonamide moieties are prominent pharmacophores in medicinal chemistry, and their combination has yielded numerous compounds with a wide range of biological activities.[1] This analysis focuses on the computational evaluation of these analogs against key protein targets implicated in various diseases, offering insights into their potential as therapeutic agents.

Data Summary of Docking Studies

The following tables summarize the quantitative data from several comparative docking studies, showcasing the binding affinities and inhibitory concentrations of various pyrazole sulfonamide analogs against different protein targets.

Carbonic Anhydrase Inhibition

Novel phenyl-substituted pyrazole-carboxamide derivatives bearing a sulfonamide moiety have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[2] The docking scores and inhibition constants (Ki) are presented below, with Acetazolamide (AAZ) as the reference inhibitor.

CompoundTargetBinding Score (kcal/mol)Kᵢ (µM)
6a hCA I-9.30.063
hCA II-8.50.007
6b hCA I-7.63.368
hCA II-7.94.235
AAZ hCA I-6.0-
hCA II-6.1-
Table 1: Docking scores and inhibitory constants of pyrazole-carboxamide sulfonamide analogs against hCA I and hCA II. Data sourced from a 2024 study on novel carbonic anhydrase inhibitors.[2]

The results indicate that compound 6a exhibits a significantly higher binding affinity for both hCA I and hCA II compared to the reference drug Acetazolamide.[2] Notably, compound 6a shows a 20-fold stronger inhibitory effect on hCA II than AAZ.[2]

Antitubercular Activity

A series of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H₃₇Rv.[3][4] The molecular docking studies targeted the mycobacterial enoyl-acyl carrier protein reductase (InhA).

CompoundDocking ScoreGlide Energy (kcal/mol)MIC (µg/mL)Inhibition Rate (%)
9g -9.714-64.18310.299
9h -->25098
9i -->25098
9j -->25096
9m --12.599
9n -->25096
Table 2: Docking scores, Glide energies, and in vitro antitubercular activity of pyrazolylpyrazoline derivatives against M. tuberculosis H₃₇Rv and its target InhA.[3][4]

Compound 9g emerged as a potent candidate, demonstrating superior activity compared to the standard drug rifampicin (MIC = 40 µg/mL).[4] The high binding affinity of 9g is attributed to favorable electrostatic and hydrogen bonding interactions within the active site of InhA.[3]

Multi-Target Inhibition: Cholinesterases and Carbonic Anhydrases

A study on sulfonamide-bearing pyrazolone derivatives explored their potential as multi-target agents against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase isoenzymes (hCA I and hCA II).[5][6]

Compound ClassTargetKᵢ Range (nM)
1a-f & 2a-f hCA I18.03 ± 2.86 – 75.54 ± 4.91
hCA II24.84 ± 1.57 – 85.42 ± 6.60
AChE7.45 ± 0.98 – 16.04 ± 1.60
BChE34.78 ± 5.88 – 135.70 ± 17.39
Table 3: Range of inhibitory constants (Ki) for novel sulfonamide-bearing pyrazolone derivatives against various enzymes.[5]

These compounds demonstrated promising inhibitory activity, with some showing higher potency than reference compounds, suggesting their potential in treating complex diseases like Alzheimer's and glaucoma.[5]

Experimental Protocols

The methodologies employed in the cited studies for synthesis, biological evaluation, and molecular docking are crucial for the interpretation and replication of the results.

Synthesis of Pyrazole Sulfonamide Analogs

The synthesis of these compounds generally involves multi-step reactions. For instance, the synthesis of pyrazole-carboxamides (6a-i) involved the formation of a pyrazole core followed by amidation with appropriate sulfonamides.[2] The structures of the synthesized molecules were characterized using FT-IR, ¹H-NMR, ¹³C-NMR, and HRMS.[2] Similarly, the synthesis of sulfonamide-based pyrazole-clubbed pyrazoline derivatives (9a-p) was achieved through a reaction of chalcone derivatives with 4-hydrazinylbenzenesulfonamide.[4] The purity and structure of these compounds were confirmed by elemental analysis, mass spectra, FT-IR, ¹H NMR, and ¹³C NMR techniques.[3]

In Vitro Biological Assays
  • Carbonic Anhydrase Inhibition Assay: The inhibitory effects on hCA I and hCA II isoenzymes were investigated. The Ki values were determined to quantify the inhibitory potency of the synthesized compounds.[2]

  • Antitubercular Activity Assay: The newly synthesized compounds were tested against the Mycobacterium tuberculosis H₃₇Rv strain to determine their minimum inhibitory concentration (MIC) and inhibition rate.[3][4]

  • Cholinesterase Inhibition Assay: The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated to assess their potential for treating neurodegenerative diseases.[5]

Molecular Docking Methodology

Molecular docking studies are performed to elucidate the binding mechanisms between the synthesized compounds and their protein targets.[2] The general workflow for such studies is outlined below.

Molecular_Docking_Workflow PDB Protein Structure Preparation (e.g., from PDB) GridGen Grid Generation (Defining the binding site) PDB->GridGen LigandPrep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking Simulation (e.g., AutoDock, GOLD, Glide) LigandPrep->Docking GridGen->Docking Scoring Scoring and Ranking (Binding energy/score calculation) Docking->Scoring Analysis Pose Analysis and Visualization (Interaction analysis) Scoring->Analysis Validation Experimental Validation (e.g., in vitro assays) Analysis->Validation

A generalized workflow for a typical molecular docking study.

In the referenced studies, specific software and protocols were used. For the carbonic anhydrase inhibitors, molecular docking was performed to investigate the binding mechanisms, and the interactions were analyzed using BIOVIA Discovery Studio Visualizer.[2] For the antitubercular compounds, docking studies were conducted on the active site of mycobacterial InhA, and the results were analyzed to understand the binding strength and interactions.[3][4]

Signaling Pathways and Logical Relationships

The inhibition of specific enzymes by these pyrazole sulfonamide analogs can modulate various biological pathways. For example, the inhibition of carbonic anhydrases can affect pH regulation and ion transport, while the inhibition of InhA disrupts the synthesis of the mycobacterial cell wall.

Inhibition_Pathway PyrazoleSulfonamide Pyrazole Sulfonamide Analog TargetEnzyme Target Enzyme (e.g., CA, InhA, COX-2) PyrazoleSulfonamide->TargetEnzyme Binds to Inhibition Enzyme Inhibition TargetEnzyme->Inhibition Pathway Disruption of Biological Pathway Inhibition->Pathway Effect Therapeutic Effect (e.g., Anticancer, Anti-inflammatory) Pathway->Effect

Logical relationship of pyrazole sulfonamide analogs' mechanism of action.

The versatility of the pyrazole sulfonamide scaffold allows for the design of inhibitors targeting a wide array of enzymes, making them promising candidates for drug development in various therapeutic areas, including cancer, inflammation, and infectious diseases.[1][7][8] The integration of in silico docking studies with experimental validation provides a powerful approach to accelerate the discovery and optimization of novel therapeutic agents.[9]

References

Evaluating the Metabolic Stability of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of hypothetical derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide. The aim is to offer a framework for evaluating how structural modifications can influence a compound's susceptibility to metabolism, a critical parameter in drug discovery.[1][2][3][4] The data presented herein is illustrative, designed to guide researchers in their own experimental evaluations.

Introduction to Metabolic Stability

Metabolic stability is a crucial determinant of a drug candidate's pharmacokinetic profile, influencing its bioavailability, half-life, and potential for toxicity.[1][3] Compounds with high metabolic instability are rapidly cleared from the body, leading to reduced efficacy, while those with very low metabolism may accumulate and cause adverse effects.[3] Therefore, early assessment of metabolic stability is essential in the drug discovery process to identify and optimize promising lead compounds.[4][5]

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the liver microsomes, playing a key role in the biotransformation of many drugs.[2][6] In vitro assays using liver microsomes are a widely accepted and cost-effective method for the initial screening of metabolic stability.[1][6][7]

This guide focuses on a series of hypothetical this compound derivatives. The parent compound's structure combines a pyrazole ring, a known pharmacophore, with a benzenesulfonamide moiety, which is common in many therapeutic agents. Understanding the metabolic liabilities of this scaffold is key to designing more robust drug candidates.

Comparative Metabolic Stability Data

The following table summarizes the hypothetical in vitro metabolic stability data for the parent compound and its derivatives when incubated with human liver microsomes. The key parameters evaluated are the half-life (t½) and the intrinsic clearance (CLint).[8] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[8]

Compound IDR Group (Modification)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-001 -H1592.4
Deriv-002 -CH₃2555.5
Deriv-003 -CF₃4530.8
Deriv-004 -OCH₃10138.6
Deriv-005 Bioisostere (Sulfoximine)6023.1

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how structural modifications might influence metabolic stability. Actual experimental results may vary.

Analysis of Structure-Metabolism Relationships

The hypothetical data suggests that modifications to the benzenesulfonamide core can significantly impact metabolic stability.

  • Introduction of a methyl group (Deriv-002) at a metabolically susceptible position could sterically hinder enzymatic attack, leading to a moderate increase in stability compared to the parent compound.

  • Substitution with an electron-withdrawing trifluoromethyl group (Deriv-003) can significantly enhance metabolic stability. This is often attributed to the strengthening of adjacent chemical bonds, making them less susceptible to enzymatic cleavage.

  • The presence of an electron-donating methoxy group (Deriv-004) appears to decrease metabolic stability, potentially by creating a site that is more readily oxidized by metabolic enzymes.

  • Bioisosteric replacement of the sulfonamide with a sulfoximine (Deriv-005) shows the most significant improvement in metabolic stability.[9][10] Bioisosteres are functional groups with similar physical or chemical properties that can alter the metabolic profile of a compound favorably.[9][10][11]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following is a detailed protocol for assessing the metabolic stability of test compounds using human liver microsomes.[12][13]

1. Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set at 37°C

2. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes.

  • Incubation:

    • Add the test compound to the wells of a 96-well plate.

    • Pre-warm the plate and the NADPH regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the respective wells.[6]

    • The "0" minute time point represents the initial concentration before metabolism occurs.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.

Metabolic_Stability_Workflow A Preparation of Reagents (Microsomes, Buffer, NADPH) C Incubation Mixture (Microsomes + Buffer) A->C B Test Compound Stock Solution B->C D Reaction Initiation (Addition of NADPH) C->D E Incubation at 37°C (Time Points: 0, 5, 15, 30, 45 min) D->E F Reaction Termination (Acetonitrile + Internal Standard) E->F G Protein Precipitation (Centrifugation) F->G H Supernatant Collection G->H I LC-MS/MS Analysis H->I J Data Analysis (t½ and CLint Calculation) I->J

Caption: Workflow of the in vitro liver microsomal stability assay.

Conclusion

The evaluation of metabolic stability is a critical step in the optimization of lead compounds. The hypothetical data for the this compound derivatives illustrates that even minor structural modifications can have a profound impact on their metabolic profiles. The use of in vitro assays, such as the liver microsomal stability assay, provides a robust and efficient means to guide medicinal chemistry efforts toward the design of drug candidates with improved pharmacokinetic properties. Further studies could also explore other in vitro systems like hepatocytes or S9 fractions to gain a more comprehensive understanding of both Phase I and Phase II metabolism.[2]

References

Safety Operating Guide

Safe Disposal of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the responsible management and disposal of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide are critical for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on information for structurally similar pyrazole and sulfonamide derivatives and general principles of hazardous waste management.

Hazard Profile and Safety Precautions

Due to its chemical structure, which includes a brominated pyrazole ring and a benzenesulfonamide group, this compound should be handled as a hazardous substance. Analogous compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

Protective EquipmentSpecifications
Eye Protection Tightly fitting safety goggles or a face shield.[1][2][4]
Hand Protection Chemically impermeable gloves.[4]
Body Protection A lab coat or flame-retardant and impervious clothing.[4]
Respiratory Protection To be used if dust is generated or if working outside a fume hood.[4]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Avoid the formation of dust and aerosols during handling.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible hazardous waste container.[4][7]

    • Contaminated materials such as weighing paper, gloves, and absorbent pads should be placed in the same solid waste container.[4][7]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container.[4]

    • Aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[8]

    • It is crucial to separate halogenated organic waste from non-halogenated waste streams whenever possible.[6]

2. Container Labeling:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".[7]

  • Appropriate hazard warnings (e.g., "Irritant," "Harmful").[7]

  • The name of the principal investigator and the laboratory location.[6]

  • The date when waste accumulation began.[6]

3. Spill Management:

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and secure the area.[4]

  • Ensure adequate ventilation.[4]

  • For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[1][2]

  • For liquid spills, use an inert absorbent material to soak up the spill and then place the absorbent material into the hazardous waste container.[4][9]

4. Storage of Waste:

Store sealed hazardous waste containers in a designated, cool, dry, and well-ventilated waste accumulation area.[7] This area should be away from incompatible materials.[7]

5. Final Disposal:

The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.[1][7] The most common and recommended method for such compounds is high-temperature incineration.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7]

Disposal Workflow

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Containerization & Labeling cluster_2 Interim Storage & Pickup cluster_3 Final Disposal A Solid Waste (Pure compound, contaminated labware) C Segregate into Halogenated Organic Waste Container A->C B Liquid Waste (Solutions containing the compound) B->C D Label Container: 'Hazardous Waste', Chemical Name, Hazards C->D E Store in Designated Hazardous Waste Area D->E F Request Pickup from EHS Department E->F G Professional Waste Disposal Service F->G H High-Temperature Incineration G->H

Caption: Logical flow for the proper disposal of the compound.

References

Personal protective equipment for handling 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 957034-91-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment
Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust and splashes.[2][3]
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene)Double gloving is recommended for handling hazardous drugs.[2][4] Inspect gloves prior to use.[2]
Body Protection Disposable gown with a solid front, long sleeves, and tight-fitting cuffsShould be low-permeability and lint-free to prevent skin contact.[2][4]
Respiratory Protection Use of a chemical fume hood is required. If not available, a suitable respirator (e.g., N95 or higher) must be used.To minimize the inhalation of airborne powder.[2][5][6]
Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and prevent contamination during the handling of powdered this compound.

1. Preparation:

  • Ensure a designated work area, such as a chemical fume hood, is clean and operational.[2]

  • Verify that an eye-wash station and safety shower are accessible.[2]

  • Assemble all necessary equipment and reagents before starting.

2. Weighing and Handling:

  • All handling of the powder must be conducted within a chemical fume hood or other suitable ventilated enclosure to control dust.[5][6]

  • Use anti-static tools and equipment where possible to prevent dispersal of the powder.

  • When weighing, do so in the fume hood. If a balance cannot be placed inside, use an exhausted balance enclosure.[5]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]

  • Properly remove and dispose of gloves and other disposable PPE as hazardous waste.[2]

  • Clean the work surface according to established laboratory procedures.

4. Storage:

  • Keep the container tightly sealed.[2]

  • Store in a cool, dry, and well-ventilated area.[2][7]

  • Protect from direct sunlight and sources of ignition.[2]

Disposal Plan

Improper disposal of brominated organic compounds can cause significant environmental harm.[7] All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, etc.), weighing papers, and any other solid materials that have come into contact with the chemical must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7]

  • Aqueous Waste:

    • Any solutions containing this compound should be collected in a separate, labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[7]

  • Decontamination:

    • Small spills can be treated with a reducing agent like sodium thiosulfate before being absorbed with an inert material and collected into the hazardous waste container.[7][8]

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed hazardous waste disposal facility. Incineration at a facility with appropriate emission controls is a common method for destroying brominated organic compounds.[9]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Designated Work Area (Fume Hood) gather_materials Assemble Materials & PPE prep_area->gather_materials weigh Weigh Compound prep_area->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate wash Wash Hands decontaminate->wash dispose_ppe Dispose of Contaminated PPE wash->dispose_ppe dispose_chem Dispose of Chemical Waste (Halogenated Organics) dispose_ppe->dispose_chem

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.